molecular formula C6H14BrN3 B1351067 Piperidine-1-carboximidamide Hydrobromide CAS No. 332367-56-3

Piperidine-1-carboximidamide Hydrobromide

Cat. No.: B1351067
CAS No.: 332367-56-3
M. Wt: 208.1 g/mol
InChI Key: UOTPMDPAIHTZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-1-carboximidamide Hydrobromide is a useful research compound. Its molecular formula is C6H14BrN3 and its molecular weight is 208.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidine-1-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTPMDPAIHTZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380464
Record name Piperidine-1-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332367-56-3
Record name Piperidine-1-carboximidamide Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Piperidine-1-carboximidamide Hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Piperidine-1-carboximidamide Hydrobromide (CAS No: 332367-56-3), a molecule of significant interest to the fields of medicinal chemistry and drug discovery. The document delineates its core molecular and physicochemical properties, offers detailed protocols for its synthesis and analytical characterization, and discusses its potential applications, grounded in the established pharmacological importance of its constituent moieties: the piperidine scaffold and the guanidinium group. With a molecular weight of 208.10 g/mol , this compound serves as a valuable building block and a compelling candidate for fragment-based drug discovery programs.[1][2] This guide is structured to provide researchers and drug development professionals with the critical technical knowledge and field-proven insights required to effectively utilize this compound in their work.

Core Molecular Profile

This compound is a salt consisting of a protonated piperidine-1-carboximidamide cation and a bromide anion. Its structure combines two pharmacologically significant motifs.

  • The Piperidine Scaffold: This six-membered heterocyclic amine is a "privileged scaffold" in medicinal chemistry, found in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone in drug design.[3]

  • The Carboximidamide (Guanidinium) Group: The guanidinium moiety is protonated at physiological pH, forming a stable, delocalized cation. This feature allows it to act as a strong hydrogen bond donor and engage in crucial electrostatic interactions with negatively charged residues, such as carboxylates or phosphates, found in the binding pockets of many biological targets.

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name piperidine-1-carboximidamide;hydrobromide[2]
CAS Number 332367-56-3[1][2]
Molecular Formula C₆H₁₄BrN₃[1][2]
Molecular Weight 208.10 g/mol [1][2]
Exact Mass 207.03711 Da[2]
SMILES N=C(N1CCCCC1)N.[H]Br[1]
Chemical Structure
Chemical Structure of this compound

Caption: The chemical structure illustrates the piperidine ring bonded to the carboximidamide group, forming the cationic species, with the associated hydrobromide counter-ion.

Physicochemical, Safety, and Handling Protocols

Physicochemical Data
PropertyValue / ObservationSource(s)
Appearance White to off-white solid (Typical for similar salts)Inferred
Boiling Point No data available[1]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO. Piperidine is miscible with water.[5]Inferred
Storage Store under an inert atmosphere at room temperature.[1] Keep container tightly closed in a dry, well-ventilated place.[6][7]
GHS Hazard Information

This compound should be handled with care by trained professionals, adhering to standard laboratory safety procedures.

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Safe Handling and Storage Protocol

Expertise & Experience Insight: The hazardous properties of this compound are typical for reactive amine derivatives and hydrohalide salts. The following protocol is a self-validating system designed to minimize exposure and ensure stability.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor.[9] Wash hands thoroughly after handling.[8]

  • Storage: Store in its original, tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The recommended storage condition is under an inert atmosphere at room temperature.[1]

  • Spill Response: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Synthesis and Purification

Causality Behind Experimental Choices: A robust and common method for synthesizing N-substituted guanidines is through the reaction of a primary or secondary amine with a guanylating agent. This approach is chosen for its high efficiency and the commercial availability of suitable reagents. The subsequent salt formation with hydrobromic acid is a straightforward acid-base reaction to yield the desired product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Salt Formation & Purification Piperidine Piperidine Reaction1 Reaction Piperidine->Reaction1 GuanylatingAgent 1H-Pyrazole-1-carboxamidine (or similar guanylating agent) GuanylatingAgent->Reaction1 SolventBase Solvent (e.g., DMF) Base (e.g., DIPEA) SolventBase->Reaction1 Intermediate Piperidine-1-carboximidamide (Free Base) Intermediate_ref Free Base Intermediate Reaction1->Intermediate HBr HBr in Acetic Acid or aq. HBr Reaction2 Acidification HBr->Reaction2 Solvent2 Solvent (e.g., IPA, EtOAc) Solvent2->Reaction2 FinalProduct Piperidine-1-carboximidamide Hydrobromide (Solid) Purification Purification (Recrystallization/Filtration) Purification->FinalProduct Intermediate_ref->Reaction2 Reaction2->Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol
  • Guanylation of Piperidine:

    • To a solution of piperidine (1.0 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq).

    • Add a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise while stirring at room temperature.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from the guanylating agent, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Piperidine-1-carboximidamide.[10]

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of isopropanol (IPA).

    • Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% aqueous or HBr in acetic acid) dropwise with stirring.

    • Rationale: The addition of strong acid protonates the basic guanidine group, leading to the precipitation of the less soluble hydrobromide salt. IPA is a good solvent for the free base but a poor solvent for the salt, facilitating precipitation.

    • Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold IPA, and then with diethyl ether.

    • Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization

Rationale for Method Selection: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. HPLC provides purity data, Mass Spectrometry confirms the molecular weight, and NMR spectroscopy provides detailed structural information, creating a self-validating analytical system.

Analytical Workflow

G cluster_workflow Characterization Workflow Start Synthesized Product Purity Purity Assessment (HPLC/UPLC) Start->Purity Mass Mass Verification (LC-MS / HRMS) Purity->Mass Structure Structure Elucidation (¹H & ¹³C NMR) Mass->Structure Report Certificate of Analysis Structure->Report

Caption: Standard workflow for the analytical characterization of the final product.

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using A: 0.1% Trifluoroacetic acid (TFA) in Water and B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak indicating the purity of the compound.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: The primary ion observed will be the cationic species [C₆H₁₄N₃]⁺. The expected m/z value for this cation is approximately 128.12, corresponding to the molecular weight of the free base (127.19 g/mol ) plus a proton.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: D₂O or DMSO-d₆.

    • ¹H NMR: Expect broad signals for the exchangeable N-H protons of the guanidinium group. Distinct multiplets corresponding to the piperidine ring protons would be observed, typically in the δ 1.5-1.8 ppm (for the C3, C4, C5 protons) and δ 3.2-3.5 ppm (for the C2, C6 protons adjacent to the nitrogen) regions.

    • ¹³C NMR: Expect signals for the three chemically distinct carbons of the piperidine ring and a key signal for the guanidinium carbon (C=N) further downfield, typically in the δ 155-160 ppm range.

Applications in Research and Drug Development

The value of this compound lies in its potential as a versatile building block for constructing more complex and potent drug candidates.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~208 g/mol , this compound fits the profile of a molecular fragment. It can be used in screening campaigns against various biological targets to identify initial low-affinity hits, which can then be optimized into high-potency leads.[11]

  • Lead Optimization: The piperidine nitrogen and the guanidine nitrogens provide multiple points for chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

  • Targeting Guanidinium Binding Pockets: This molecule is an ideal starting point for designing inhibitors for enzymes and receptors that recognize arginine, such as nitric oxide synthases, protein kinases, or certain GPCRs.

  • Diverse Therapeutic Potential: Given the wide range of activities associated with piperidine derivatives—from anticancer and antimicrobial to CNS-active agents—this compound represents a gateway to exploring numerous therapeutic areas.[3][4][12][13]

Logical Framework for Application

G cluster_features Core Structural Features cluster_properties Resulting Physicochemical & Binding Properties cluster_applications Potential Therapeutic Applications Piperidine Piperidine Scaffold Physico Modulates Lipophilicity & pKa Piperidine->Physico Guanidinium Guanidinium Group Binding Electrostatic Interactions (H-Bond Donor) Guanidinium->Binding CNS CNS Disorders Physico->CNS Scaffold for Lead Compounds Cancer Oncology Physico->Cancer Scaffold for Lead Compounds Antimicrobial Infectious Diseases Physico->Antimicrobial Scaffold for Lead Compounds Binding->CNS Targets Arg-Binding Sites Binding->Cancer Targets Arg-Binding Sites Binding->Antimicrobial Targets Arg-Binding Sites

Caption: Relationship between structural features and potential drug applications.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular entity that embodies key principles of modern medicinal chemistry. Its combination of a privileged piperidine scaffold and a functionally critical guanidinium group makes it a high-value tool for researchers. This guide has provided a comprehensive overview of its chemical properties, safe handling procedures, and robust methods for its synthesis and characterization. By leveraging the insights and protocols detailed herein, scientists in drug discovery and development can effectively utilize this compound to accelerate their research programs and explore novel therapeutic avenues.

References

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-1-carboxamidine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). piperidine,hydroiodide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1126740C - Preparation method of piperidine carboxamide derivative.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE AR. Retrieved from [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3) is a guanidine-derived heterocycle frequently employed as a building block in the synthesis of serine protease inhibitors and diverse peptidomimetics.[1][2] While the hydrobromide salt form confers improved crystallinity and thermal stability compared to the free base, it remains susceptible to hydrolytic degradation and hygroscopic agglomeration .

This guide defines the critical storage parameters required to maintain >98% purity over extended periods. The core directive is the exclusion of atmospheric moisture to prevent the irreversible hydrolysis of the amidine moiety into its corresponding urea derivative.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Understanding the fundamental properties of the compound is the first step in establishing a robust storage protocol.

PropertySpecification
Chemical Name This compound
Synonyms 1-Piperidinecarboximidamide HBr; N-Amidino-piperidine hydrobromide
CAS Number 332367-56-3
Molecular Formula C₆H₁₄BrN₃
Molecular Weight 208.10 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Hygroscopicity Moderate to High (Salt form dependent)
pKa (Conj.[3] Acid) ~13.6 (Guanidinium core)

Stability Mechanisms & Degradation Pathways[9]

The stability of Piperidine-1-carboximidamide HBr is governed by the reactivity of its guanidino-like amidine group . Unlike simple amines, this functional group is thermodynamically driven toward hydrolysis under specific conditions.

The Hydrolysis Threat

The primary degradation pathway is the hydrolysis of the imine bond (


). Upon exposure to atmospheric moisture, the electrophilic central carbon is attacked by water, leading to the formation of Piperidine-1-carboxamide  (a urea derivative) and ammonium bromide. This reaction is accelerated by:
  • High Humidity: Provides the nucleophile (

    
    ).
    
  • pH Excursions: Basic environments deprotonate the salt, rendering the carbon more susceptible to attack.

  • Temperature: Increases kinetic collision frequency.

Visualization of Degradation Pathway

The following diagram illustrates the mechanistic shift from the active pharmaceutical ingredient (API) to its inactive urea impurity.

DegradationPathway Start Piperidine-1-carboximidamide HBr (Active Reagent) Intermediate Tetrahedral Intermediate Start->Intermediate + H₂O (Slow) Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Product1 Piperidine-1-carboxamide (Urea Impurity) Intermediate->Product1 Collapse (Irreversible) Product2 Ammonium Bromide (Byproduct) Intermediate->Product2

Figure 1: Hydrolytic degradation pathway of Piperidine-1-carboximidamide HBr upon exposure to moisture.

Storage & Handling Protocols

To mitigate the degradation risks outlined above, a "Multi-Barrier" storage strategy is required.

The 3-Barrier Storage System

For long-term storage (>3 months), do not rely on the original vendor packaging once opened.

  • Primary Barrier (Inert Atmosphere):

    • Flush the headspace of the vial with dry Nitrogen (

      
      ) or Argon  before sealing.
      
    • Why: Displaces moisture-laden air and prevents oxidative discoloration of the bromide counter-ion.

  • Secondary Barrier (Desiccation):

    • Place the primary vial inside a secondary jar or heat-sealed Mylar bag containing Silica Gel or Molecular Sieves (4Å) .

    • Why: Actively scavenges any moisture that permeates the primary seal.

  • Tertiary Barrier (Light & Temp Control):

    • Store in Amber Glass to prevent photo-degradation.

    • Maintain temperature at 2°C to 8°C (Refrigerated).

    • Note: While the compound is stable at Room Temperature (RT) for short durations (shipping/handling), refrigeration significantly slows hydrolysis kinetics.

Storage Conditions Matrix
DurationTemperatureAtmosphereContainer Type
Daily Use 20°C - 25°CAmbient (Keep Tightly Closed)Original Vial
Short Term (<3 Months) 2°C - 8°CNitrogen Flush RecommendedAmber Glass + Parafilm
Long Term (>1 Year) -20°CMandatory Inert GasSealed Vial inside Desiccator

Quality Control & Analytical Monitoring

When retrieving stored material for critical experiments, a "Fitness for Use" check is recommended if the container has been opened previously.

Visual Inspection
  • Pass: Free-flowing white crystalline powder.

  • Fail: Clumped, sticky, or yellowed material. (Indicates hygroscopic uptake or bromide oxidation).

HPLC Method for Purity Assessment

Standard Reverse-Phase HPLC is suitable, but due to the basicity of the guanidine group, a buffered mobile phase is essential to prevent peak tailing.

  • Column: C18 (End-capped to reduce silanol interactions) or Phenyl-Hexyl.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 3-4).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 210-220 nm (Guanidine absorption is weak; low wavelength required).

  • Impurity Marker: Look for the Urea peak (Piperidine-1-carboxamide), which typically elutes later than the salt in acidic systems due to loss of the positive charge.

Safety & Emergency (HSE)

GHS Classification: Warning[3][4][5]

  • H302: Harmful if swallowed.[5]

  • H315/H319: Causes skin and serious eye irritation.[6]

Spill Protocol:

  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask.

  • Clean-up: Do not dry sweep. Dampen with a paper towel soaked in water to avoid dust generation, then wipe up. Treat the surface with a mild detergent.

References

  • Matrix Fine Chemicals. (n.d.). This compound Product Sheet. Retrieved January 29, 2026, from [Link]

  • Arakawa, T., & Timasheff, S. N. (1984).[7] Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. (Contextualizing guanidine salt stability). Retrieved from [Link]

Sources

Computational Profiling of Piperidine-1-carboximidamide Hydrobromide: From Quantum Mechanics to Molecular Dynamics

[1][2][3]

Executive Summary & Chemical Basis

Piperidine-1-carboximidamide Hydrobromide (C₆H₁₃N₃[1][2][3]·HBr) acts as a critical structural probe in medicinal chemistry, often serving as a bioisostere for the arginine side chain. In a computational environment, the modeling strategy must rigorously account for its ionic nature.[3] At physiological pH (7.4), the guanidine moiety is protonated (

Core Modeling Directive:

  • Entity: Piperidine-1-carboximidamide cation (

    
    ).[1][2][3]
    
  • Counter-ion: Bromide (

    
    ) – treated explicitly in MD, removed for Docking.[1][3]
    
  • Key Challenge: Accurately representing charge delocalization across the

    
     triad to prevent artificial collapse of salt bridges during simulation.
    

Quantum Mechanical (QM) Characterization[1][4]

Before classical simulation, the electronic structure must be resolved to generate accurate partial charges (ESP) and force field parameters. Standard force fields often underestimate the delocalization of the positive charge in guanidinium systems.

DFT Protocol

Objective: Geometry optimization and electrostatic potential (ESP) mapping.

  • Software: Gaussian 16 / ORCA 5.[2][3]

  • Functional/Basis Set: wB97X-D / 6-311++G(d,p).[1][2][3][4]

    • Rationale: The wB97X-D functional includes dispersion corrections essential for the piperidine ring puckering.[2] The ++ diffuse functions are mandatory for describing the diffuse electron cloud of the cationic head group.

  • Solvation: IEFPCM (Implicit Solvation) – Water (

    
    ).[1][2][3]
    
Tautomerism & Protonation

The guanidine group allows for multiple tautomers.[1][2][3] However, due to

  • Directive: Model the protonated form (charge +1).

  • Check: Ensure the piperidine ring adopts a chair conformation, which is energetically favorable by ~5-7 kcal/mol over the twist-boat.

QM Workflow Visualization[2][3]

QM_WorkflowStartInput Structure(SMILES/2D)ProtonationProtonation (pH 7.4)Generate CationStart->ProtonationConfSearchConformational Search(Chair vs Boat)Protonation->ConfSearchDFT_OptDFT OptimizationwB97X-D/6-311++G(d,p)ConfSearch->DFT_OptDFT_Opt->DFT_Opt SCF CyclesFreq_CalcFreq Calculation(Ensure No Imaginary Freq)DFT_Opt->Freq_CalcESP_CalcESP Charge Calculation(Merz-Kollman)Freq_Calc->ESP_CalcOutputOptimized Geometry& RESP ChargesESP_Calc->Output

Figure 1: Quantum Mechanical workflow for generating force-field compliant parameters.

Molecular Docking Strategy

Piperidine-1-carboximidamide is a classic "Arginine Mimic."[1][2][3] It targets negatively charged pockets (Asp/Glu rich regions) in enzymes like Serine Proteases (e.g., Trypsin, Thrombin) or Nitric Oxide Synthase (NOS).[1]

Target Preparation
  • Receptor: Remove crystallographic water (unless bridging is suspected).[1][2][3]

  • Grid Box: Center on the catalytic triad or the S1 pocket.[2][3]

    • Dimensions:

      
       Å (Standard).[1][2][3]
      
  • Residue Protonation: Use PROPKA to set protonation states of His/Asp/Glu at pH 7.4.[1][2][3]

Ligand Protocol[1][2][3]
  • Input: Optimized DFT geometry (from Section 2).

  • Rotatable Bonds: The bond between the piperidine nitrogen and the guanidine carbon (

    
    ) has partial double-bond character.[1]
    
    • Constraint: Restrain this torsion if DFT shows a barrier

      
       kcal/mol.[1][2][3] Otherwise, allow rotation.
      
  • Scoring Function: Bias towards electrostatic interactions (Coulombic terms).[1][2][3]

Molecular Dynamics (MD) Simulation[5]

MD is required to verify the stability of the ligand-receptor complex and the solvation shell of the hydrobromide salt.

Topology Generation

Standard force fields (CHARMM36 / Amber ff14SB) do not have specific parameters for this exact molecule.[1][2][3]

  • Tool: Acpype (AnteChamber PYthon Parser interfacE) or CGenFF.[1][2][3]

  • Charge Method: RESP (Restrained Electrostatic Potential) derived from the QM ESP calculation.[1][2][3] Do not use Gasteiger charges for this cation, as they poorly represent the resonance delocalization.

System Setup (GROMACS Pipeline)[1][2][3]
ParameterSettingRationale
Force Field GAFF2 (Ligand) + ff14SB (Protein)GAFF2 is optimized for small organic drug-like molecules.[1][2][3]
Water Model TIP3PCompatible with Amber force fields.[1][2][3]
Box Type DodecahedronMinimizes solvent volume (computational efficiency).[1][2][3]
Neutralization Add

or

System must be neutral.[1][2][3] Use

if replicating specific crystal data.[1][2][3]
Salt Conc. 0.15 M NaClPhysiological ionic strength.[1][2][3]
Simulation Protocol
  • Minimization: Steepest Descent (50,000 steps) to remove steric clashes.[1][2][3]

  • Equilibration (NVT): 100 ps, 300 K. Restrain ligand heavy atoms.

  • Equilibration (NPT): 100 ps, 1 bar. Allow density relaxation.[1][2][3]

  • Production MD: 100 ns. No restraints.

    • Integrator: md-vv (Velocity Verlet).[1][2][3]

    • Thermostat: V-rescale.[1][2][3]

    • Barostat: Parrinello-Rahman.[1][2][3]

MD Workflow Visualization[1][2][3]

MD_ProtocolInputLigand Topology (GAFF2)+ Protein StructureSolvationSolvation (TIP3P)& Ionization (Br-/Cl-)Input->SolvationMinimizationEnergy Minimization(Steepest Descent)Solvation->MinimizationNVTNVT Equilibration(300K, Posres Ligand)Minimization->NVTNPTNPT Equilibration(1 Bar, Posres Ligand)NVT->NPTProductionProduction MD(100 ns, Unrestrained)NPT->ProductionAnalysisAnalysis(RMSD, H-Bonds, MMPBSA)Production->AnalysisAnalysis->Input Refine Parametersif unstable

Figure 2: Molecular Dynamics simulation pipeline using GROMACS/Amber tools.

ADMET & Druglikeness Profiling

While in silico models predict binding, ADMET predicts viability.[1][2][3] The high polarity of the guanidine group is the limiting factor for membrane permeability.

SwissADME Protocol

Submit the SMILES string of the neutral form for standard logP algorithms, but interpret results knowing the cation dominates at pH 7.4.[3]

  • SMILES: C1CCN(CC1)C(=N)N

  • Key Metrics to Monitor:

PropertyTarget RangePrediction for Piperidine-1-carboximidamideImplication
TPSA < 140 Ų~50-60 ŲGood polar surface area, but charge limits passive diffusion.[1][2][3][5]
LogP (WLOGP) 0 - 3~0.2 (Low)Highly hydrophilic.[1][3] Likely requires active transport or paracellular uptake.[1][2][3]
BBB Permeant Yes/NoNoUnlikely to cross Blood-Brain Barrier without specific transporters.[1][2][3]
P-gp Substrate Yes/NoLikely NoSmall fragment, usually not a P-gp target.[1][2][3]

References

  • Gaussian 16 User Reference. Gaussian, Inc.[1][2][3] [Methodology for DFT Optimization]. Available at: [Link][1]

  • GROMACS Documentation. "Ligand topology generation with Acpype/Antechamber." [MD Protocol]. Available at: [Link]

  • SwissADME. "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2][3][6] [ADMET Prediction]. Available at: [Link][6]

  • PubChem Database. "Piperidine-1-carboximidamide (CID 15621626)."[1][2][3][7] [Chemical Properties]. Available at: [Link][1]

  • AmberTools. "General Amber Force Field (GAFF) for organic molecules." [Force Field]. Available at: [Link][1]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing the Unknown

In the landscape of drug discovery and development, compounds with uncharacterized mechanisms of action represent both a challenge and a significant opportunity. Piperidine-1-carboximidamide Hydrobromide, a molecule marrying the privileged piperidine scaffold with the versatile guanidine functional group, sits squarely in this intriguing category. While the individual components are well-represented in a multitude of approved therapeutics, their specific combination in this compound leaves its biological activity and molecular targets largely unexplored.

This guide is not a retrospective summary of established facts. Instead, it is a forward-looking strategic whitepaper designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for systematically dissecting the pharmacological profile of this compound. We will delve into the chemical rationale for its potential activities, propose testable hypotheses, and provide detailed, field-proven experimental protocols to illuminate its mechanism of action. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific grounding, empowering research teams to confidently navigate the path from a compound of unknown function to a well-characterized therapeutic candidate.

Part 1: Structural and Physicochemical Characterization

This compound is a salt consisting of a protonated piperidine-1-carboximidamide cation and a bromide anion. The core organic structure features a piperidine ring, a common motif in medicinal chemistry, linked to a guanidinium group.[1][2] This guanidinium group, the protonated form of the guanidine moiety, is a key structural feature of the amino acid arginine and is found in numerous pharmaceuticals.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 332367-56-3[5]
Molecular Formula C₆H₁₄BrN₃[5]
Molecular Weight 208.10 g/mol [5]
Structure A piperidine ring attached to a C(=NH)NH₂ group, as a hydrobromide salt.[5]
Predicted pKa The guanidinium group is strongly basic (pKa of the conjugate acid is typically >12), meaning it will be protonated and positively charged at physiological pH.General Chemical Knowledge
Predicted LogP The presence of the charged guanidinium group suggests low lipophilicity and high water solubility.General Chemical Knowledge

The high basicity of the guanidine group is a critical feature. At physiological pH, the molecule will exist almost exclusively in its charged guanidinium form. This has profound implications for its potential biological activity, suggesting it may interact with negatively charged pockets in proteins, nucleic acids, or cell membranes.

Part 2: A Landscape of Potential Mechanisms – Learning from Analogs

The therapeutic potential of a molecule can often be inferred from the known activities of its constituent parts. Both the piperidine and guanidine moieties are "privileged structures" in medicinal chemistry, appearing in a wide array of drugs with diverse mechanisms of action.

The Piperidine Scaffold: A Versatile Chassis

The piperidine ring is a six-membered heterocycle that is a cornerstone of modern pharmaceuticals.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Piperidine-containing drugs have demonstrated a vast range of pharmacological activities.[6][7]

  • Central Nervous System (CNS) Agents: Many antipsychotics and opioids feature a piperidine ring that is crucial for their interaction with neurotransmitter receptors.

  • Enzyme Inhibitors: The piperidine scaffold is found in inhibitors of various enzymes, including α-glucosidase, which is relevant for diabetes treatment.[8]

  • Ion Channel Modulators: Certain piperidine derivatives can block or modulate the activity of ion channels, such as those involved in neuromuscular transmission.[9]

  • Antimicrobial and Anticancer Agents: A growing body of research highlights the antimicrobial and cytotoxic potential of novel piperidine derivatives.[7][10]

The Guanidine Group: A Hub of Biological Interactions

The guanidine group is a highly basic, nitrogen-rich functional group that is also a key player in pharmacology.[3][11] Its ability to form multiple hydrogen bonds and salt bridges makes it an effective anchor for binding to biological macromolecules.

  • Antidiabetic Agents: The biguanide metformin, a cornerstone of type 2 diabetes therapy, contains a guanidine-like structure.

  • Antihypertensive Drugs: Guanabenz and other guanidine-containing compounds have been used as antihypertensive agents.[12]

  • Antimicrobial and Antiviral Agents: The guanidine moiety is present in several antimicrobial and antiviral drugs, where it can interfere with pathogen replication or cell entry.[12][13]

  • Inhibitors of Nitric Oxide Synthase (NOS): The guanidinium group of L-arginine is the substrate for NOS, and many NOS inhibitors are guanidine derivatives.

Given this landscape, this compound could plausibly act through a variety of mechanisms, including but not limited to enzyme inhibition, receptor modulation, ion channel blockade, or antimicrobial activity.

Part 3: A Strategic Framework for Mechanistic Elucidation

With no established mechanism of action, a systematic, multi-pronged approach is required. The following workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven experiments.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation & MOA Confirmation A Compound Acquisition & QC B High-Content Cellular Imaging A->B Distribute C Broad Kinase & GPCR Panels A->C Distribute D Antimicrobial Screening A->D Distribute E Data Analysis & Hit Clustering B->E Aggregate Data C->E Aggregate Data D->E Aggregate Data F Target Identification (e.g., Affinity Chromatography, Thermal Proteome Profiling) E->F Prioritize Hits G Biochemical & Biophysical Assays F->G Validate Target H Cellular Target Engagement Assays G->H Confirm Cellular Activity I Downstream Signaling & Biomarker Analysis H->I Elucidate Pathway J In Vivo Proof-of-Concept I->J Assess In Vivo Efficacy G A Putative Target Identified (from Phase 2) B Recombinant Protein Expression & Purification A->B Obtain Protein D Cellular Target Engagement (e.g., CETSA, NanoBRET) A->D Confirm in Cells E Target Knockdown/Knockout (siRNA/CRISPR) A->E Genetically Perturb C Biochemical Assay (e.g., Enzyme Kinetics, Binding Affinity) B->C Measure Direct Interaction C->D Correlate Potencies G Mechanism of Action Confirmed D->G Synthesize Evidence F Phenotypic Rescue/Resistance Assay E->F Test Compound Sensitivity F->G Synthesize Evidence

Sources

Physicochemical Profiling & Synthetic Strategies for Guanidinylated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidinylated piperidine motif represents a high-impact pharmacophore in modern drug discovery, effectively bridging the gap between lipophilic bioavailability and specific electrostatic molecular recognition. By tethering the superbasic guanidine moiety (


) to the flexible, lipophilic piperidine ring, researchers can mimic the arginine side chain's biological function while retaining a tuneable scaffold for pharmacokinetic optimization.

This technical guide dissects the physicochemical paradox of this motif: balancing the high polarity required for receptor binding (e.g., GPCRs, proteases) against the lipophilicity required for membrane permeability. It provides validated synthetic protocols, property modulation strategies, and ADMET profiling standards.

The Structural Motif: Pharmacophore Analysis

The guanidinylated piperidine is not merely a sum of its parts; it is a synergistic scaffold. The piperidine ring serves as a semi-rigid linker that positions the guanidinium cation—a planar, Y-shaped resonance structure—into anionic pockets of therapeutic targets.

Core Interactions
  • Electrostatic Anchoring: The protonated guanidinium forms bidentate hydrogen bonds with carboxylate groups (Asp, Glu) in protein active sites.

  • Cation-

    
     Interactions:  The delocalized positive charge stacks effectively with aromatic residues (Trp, Tyr, Phe).
    
  • Lipophilic Vector: The piperidine ring allows for hydrophobic contacts and can be substituted (e.g., 4-phenyl) to adjust

    
    .
    

Critical Physicochemical Parameters[1][2]

Basicity and Ionization ( )

The defining feature of this scaffold is its high basicity. Unsubstituted guanidinylated piperidines exist almost exclusively as cations at physiological pH (7.4).

  • Challenge: Permanent ionization hinders passive membrane diffusion (low

    
    ).
    
  • Solution: Electron-withdrawing groups (EWGs) on the guanidine nitrogen can lower the

    
     to physiological ranges (7–9), establishing an equilibrium between the neutral (permeable) and ionized (active) forms.
    

Table 1: Impact of Guanidine Substitution on


 
Substituent (R)Electronic EffectApprox.

Predominant Species (pH 7.4)Permeability Potential
-H (Unsubstituted)None~13.6Cation (>99%)Low (requires transport)
-CH

Inductive Donor~13.8Cation (>99%)Low
-Ph (Phenyl)Resonance W/D~10.5Cation (~99%)Low-Moderate
-COCH

(Acetyl)
Carbonyl W/D~8.2Mixed (Ionized/Neutral)High
-CN (Cyano)Strong W/D~-0.5NeutralHigh (but reduced binding)
-NO

(Nitro)
Strong W/D~-0.9NeutralHigh (toxicity risk)
Lipophilicity and Solubility ( )

The piperidine ring contributes significantly to the


 of the molecule. However, the 

(distribution coefficient) is the critical metric due to the ionization profile.
  • Optimization: Fluorination of the piperidine ring (e.g., 3,3-difluoropiperidine) lowers the basicity of the ring nitrogen (if free) and increases metabolic stability without significantly altering steric bulk.

Metabolic Stability

The piperidine ring is a known metabolic soft spot, susceptible to oxidative metabolism by CYP450 isoforms (typically CYP2D6 and CYP3A4).

  • Metabolic Hotspots:

    
    -carbon oxidation (adjacent to nitrogen).
    
  • Mitigation: Blocking metabolic sites via gem-dimethyl or spiro-cyclic substitution.

Visualization: Structure-Property Logic

The following diagram illustrates the decision-making process for optimizing guanidinylated piperidines based on target location (intracellular vs. extracellular).

G Start Guanidinylated Piperidine Scaffold Target Target Location? Start->Target Extra Extracellular (e.g., GPCR, Integrin) Target->Extra Surface Intra Intracellular (e.g., Kinase, Protease) Target->Intra Cytosolic HighPka Retain High Basicity (pKa > 12) Extra->HighPka LowPka Modulate Basicity (pKa 7-9) Intra->LowPka Binding Maximize Electrostatic Binding (Arg Mimic) HighPka->Binding Permeability Enable Passive Diffusion LowPka->Permeability Prodrug Prodrug Strategy (Mask Guanidine) Permeability->Prodrug EWG Add EWG (-C=O, -Ph) Permeability->EWG

Figure 1: Decision matrix for optimizing physicochemical properties based on biological target location.

Synthetic Accessibility & Protocols

Reliable synthesis is paramount. The direct guanidinylation of aminopiperidines is the industry standard. The protocol below utilizes 1H-pyrazole-1-carboxamidine hydrochloride , a reagent preferred for its mild conditions and easy byproduct removal.

Protocol: Synthesis of N-Guanyl-4-Aminopiperidine Derivatives

Reagents:

  • Substrate: 1-Boc-4-aminopiperidine (or derivative)

  • Reagent: 1H-pyrazole-1-carboxamidine HCl (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 1-Boc-4-aminopiperidine (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Activation: Add DIPEA (2.5 mmol) and stir at room temperature for 10 minutes to ensure the amine is free-based.

  • Addition: Add 1H-pyrazole-1-carboxamidine HCl (1.1 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 16–24 hours. Monitor via LC-MS (Target mass: M+1).

    • Note: If conversion is slow, heat to 40°C.

  • Workup (Self-Validating Step):

    • Dilute reaction with diethyl ether (50 mL). The product often precipitates as a guanidinium salt or oil, while the pyrazole byproduct remains in solution.

    • Decant ether. Wash the residue with fresh ether (2x).

  • Deprotection (if Boc is present):

    • Dissolve residue in DCM/TFA (1:1 ratio) and stir for 1 hour.

    • Evaporate volatiles under reduced pressure.

  • Purification: Reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA modifier.

Validation Check:

  • 1H NMR: Look for the disappearance of pyrazole protons and the appearance of broad guanidine NH signals (typically

    
     7–10 ppm depending on solvent).
    
  • Mass Spec: Confirm parent ion

    
    .
    

ADMET Profiling & Biological Applications

Permeability Mechanisms

While small guanidines utilize transporters (e.g., OCTs), bulky guanidinylated piperidines often rely on:

  • Passive Diffusion: Only possible if

    
     is modulated (see Section 2.1).
    
  • "Lipoguanidine" Effect: Attaching long-chain fatty acids or highly lipophilic tails to the piperidine nitrogen can facilitate membrane insertion and translocation, a strategy used in antibacterial sensitizers [1].

Case Studies in Drug Development
  • Antibacterials: Guanidinylated piperidines act as membrane disruptors. The cationic headgroup binds to anionic bacterial lipids (LPS), while the piperidine tail inserts into the membrane core, causing depolarization [2].

  • GPCR Antagonists: In Histamine H3 and Muscarinic M2 receptor antagonists, the guanidine moiety mimics the endogenous ligand's amine but with higher affinity due to bidentate anchoring [3].

  • Anticancer Agents: Derivatives serve as DNA minor groove binders.[1] The curvature of the piperidine-guanidine assembly matches the DNA helix, interfering with replication [4].

Workflow: Biological Evaluation

ADMET Compound Guanidinylated Piperidine InSilico In Silico (pKa, LogD) Compound->InSilico InVitro In Vitro Assays InSilico->InVitro PAMPA PAMPA/Caco-2 (Permeability) InVitro->PAMPA Microsome Microsomal Stability (CYP Oxidation) InVitro->Microsome Tox Cytotoxicity (HepG2) InVitro->Tox

Figure 2: Standard ADMET profiling workflow for cationic scaffolds.

References

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds. ACS Medicinal Chemistry Letters. (2024). A study on merging hydrophilic guanidines with lipophilic tails to sensitize Gram-negative bacteria.[2][3][4]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent. MDPI. (2021). Discusses guanidine moieties in drug design and their efficacy against resistant strains.

  • Guanidine Derivatives: Structural Modification of Histamine H3R Antagonists. ACS Publications. (2021). Details the use of guanidine as a bioisostere in GPCR ligand design.

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. RSC Advances. (2025). Explores the DNA minor groove binding potential of guanidinylated scaffolds.

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Journal of Chemical Information and Modeling. (2013). Provides computational methods for predicting basicity in these systems.

Sources

Piperidine-1-carboximidamide Hydrobromide: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-1-carboximidamide Hydrobromide Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

This compound (CAS: 332367-56-3) is a guanidine-functionalized piperidine derivative often utilized as a building block in the synthesis of pharmaceuticals, particularly antihypertensive agents and enzyme inhibitors. Unlike its parent compound piperidine (a volatile, flammable liquid), this hydrobromide salt is a stable, solid-phase reagent. However, its handling requires specific protocols to manage hygroscopicity, potential corrosivity upon hydrolysis, and bioactive guanidinium toxicity.

Critical Distinction: Know Your Reagent

A common error in laboratory safety is conflating this salt with its precursors or related analogs.

FeaturePiperidine-1-carboximidamide HBr Piperidine (Free Base) Pyridine Hydrobromide
CAS 332367-56-3 110-89-418820-82-1
State Solid (Crystalline Powder)LiquidSolid
Primary Hazard Irritant (Skin/Eye/Resp), Harmful (Oral)Flammable, Corrosive, ToxicCorrosive, Hygroscopic
Handling Focus Dust control, Moisture exclusionFume hood (vapor), Fire safetyAcid handling
Physicochemical Profile[1]
  • Synonyms: 1-Amidinopiperidine hydrobromide; N-Amidino-piperidine hydrobromide.

  • Molecular Formula: C₆H₁₃N₃[1] · HBr

  • Molecular Weight: 208.10 g/mol

  • Appearance: White to off-white crystalline powder.

  • Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexane).

  • Melting Point: High melting solid (Predicted >150°C; decomposes before boiling).

  • Hygroscopicity: High. The hydrobromide anion renders the salt susceptible to moisture absorption, leading to clumping and partial hydrolysis to acidic byproducts.

Hazard Identification & Toxicology (GHS)

Based on the guanidine pharmacophore and hydrobromide salt structure, the compound is classified under the WARNING signal word.

GHS Classification
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2]
Toxicological Mechanisms
  • Guanidinium Bioactivity: The piperidine-guanidine moiety mimics arginine side chains, potentially interacting with voltage-gated sodium channels or adrenergic receptors. This biological activity necessitates treating the substance as a potential neuroactive agent until specific LD50 data proves otherwise.

  • Hydrobromide Acidity: Upon contact with mucous membranes or moisture, the salt can dissociate. While not as aggressive as free HBr, the localized pH drop contributes to severe irritation of the eyes and upper respiratory tract.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering: Use a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Administrative: Restrict access to trained personnel; store under inert atmosphere.

PPE Selection Matrix

The choice of PPE must account for the solid state (dust) and potential solution state (splash).

Protection ZoneRecommended EquipmentRationale
Respiratory N95/P2 (Solids) or Half-mask with ABEK-P3 (Solutions)Prevents inhalation of irritant dusts. HBr vapors may evolve if heated/acidified.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Thickness: >0.11 mm. Breakthrough: >480 min. Protects against organic salt permeation.
Ocular Chemical Safety Goggles Side shields are insufficient due to the fine particle size and high water solubility (tear film interaction).
Body Lab Coat (Tyvek sleeves optional)Prevents accumulation of dust on street clothing.

Safe Handling Protocol: Step-by-Step

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic.

  • Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life by retarding hydrolysis.

  • Container: Amber glass or HDPE with Parafilm/Teflon tape seal to prevent moisture ingress.

Weighing & Transfer Workflow

The following Graphviz diagram illustrates the "Zero-Exposure" workflow for handling this irritant powder.

SafeHandling Start Start: Reagent Retrieval Check Check Atmosphere: Is humidity <40%? Start->Check Desiccator Equilibriate in Desiccator Check->Desiccator No (High Humidity) Hood Transfer to Fume Hood (Sash at working height) Check->Hood Yes Desiccator->Hood Weigh Weighing: Use Anti-static Spatula Weigh into tared vial (not paper) Hood->Weigh Dissolve Solubilization: Add solvent immediately to suppress dust generation Weigh->Dissolve Clean Decontamination: Wipe balance with 70% EtOH Dispose wipe as HazWaste Dissolve->Clean

Figure 1: Safe handling workflow for hygroscopic irritant solids.

Protocol for Solution Preparation
  • Taring: Place a screw-cap vial on the balance inside the fume hood. Tare the balance.

  • Transfer: Using an anti-static spatula, transfer the solid directly into the vial. Avoid using weighing boats/paper to minimize static scattering of fine dust.

  • Solvation: Add the solvent (e.g., Water, Methanol) to the vial before removing it from the hood. This encapsulates the dust, eliminating inhalation risk during transport.

  • Sealing: Cap the vial tightly before removing from the hood.

Emergency Response & First Aid

In the event of exposure, the solubility of the hydrobromide salt facilitates rapid absorption but also allows for effective decontamination via water flushing.

Exposure Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15+ mins Lift eyelids Consult Opthalmologist Eye->Action_Eye Action_Skin Remove clothing Wash with soap/water Apply emollient if irritated Skin->Action_Skin Action_Inhale Move to fresh air Oxygen if breathing diff. Monitor for pulmonary edema Inhale->Action_Inhale

Figure 2: Emergency response decision matrix.

Specific Measures
  • Eye Contact: Critical. The salt is abrasive and acidic. Immediate irrigation is vital to prevent corneal opacity. Do not use neutralization agents (e.g., bicarbonate) in the eye; use only saline or water.

  • Ingestion: Do NOT induce vomiting. The hydrobromide component can cause esophageal irritation. Rinse mouth with water and provide 1-2 glasses of water to dilute.

  • Fire Fighting:

    • Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen bromide (HBr), Carbon oxides (COx).

    • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to suppress fumes but contain runoff as it will be acidic.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Irritant).

  • Compatibility: Do not mix with strong bases (e.g., NaOH, KOH) in the waste stream, as this will liberate the free base piperidine derivative, potentially altering the waste profile (volatility/odor).

  • Protocol: Dissolve in a combustible solvent (if compatible) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HBr).

References

  • PubChem. (2025).[1][2] Piperidine-1-carboximidamide (Compound Summary).[1] National Center for Biotechnology Information. [Link]

  • ECHA. (2024). C&L Inventory: 1-Piperidinecarboximidamide hydrobromide. European Chemicals Agency.[2] [Link]

Sources

Methodological & Application

Application Note: Synthesis of Heterocyclic FAAH Inhibitors via Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Heterocyclic FAAH Inhibitors utilizing Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3) as a primary building block.

This guide targets medicinal chemists and process development scientists, focusing on the construction of 1,2,4-thiadiazole and 1,3,5-triazine scaffolds—key structural motifs in potent FAAH inhibitors (e.g., JNJ-series analogs)—derived directly from the amidine functionality.

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 receptor agonists.

This compound (1-Piperidinecarboximidamide HBr) serves as a critical amidine precursor for synthesizing the heterocyclic cores found in "second-generation" FAAH inhibitors. Unlike simple urea inhibitors (e.g., PF-04457845) formed from amines and isocyanates, these inhibitors utilize the amidine moiety to construct 1,2,4-thiadiazole or 1,3,5-triazine rings. These heterocycles act as bioisosteres or scaffolds that position the inhibitor within the FAAH acyl-chain binding pocket, facilitating the covalent modification of the catalytic Serine 241 nucleophile.

Key Chemical Advantages
  • Amidine Reactivity: The

    
     core provides a 1,3-binucleophile motif ideal for cyclization with electrophiles (e.g., 
    
    
    
    -haloketones, isothiocyanates).
  • Scaffold Diversity: Enables the rapid generation of diverse heterocyclic cores (Thiadiazoles, Triazines, Pyrimidines) from a single stable salt.

  • Solubility: The hydrobromide salt offers superior stability and handling compared to the hygroscopic free base.

Chemical Strategy & Mechanism

The synthesis exploits the nucleophilicity of the amidine nitrogens. The protocol below details the conversion of Piperidine-1-carboximidamide into a 5-substituted-3-(piperidin-1-yl)-1,2,4-thiadiazole , a scaffold homologous to the JNJ-1661010 series of inhibitors.

Mechanistic Pathway[1][2]
  • Free Basing: In situ neutralization of the HBr salt liberates the reactive amidine.

  • Cyclization: Reaction with Trichloromethanesulfenyl chloride (Perchloromethyl mercaptan) or Thioacyl chlorides generates the thiadiazole ring.

  • Inhibition Mechanism: The resulting inhibitor binds to the FAAH active site. The heterocyclic core mimics the arachidonoyl tail, positioning a reactive urea or carbamate warhead (if attached) or acting as a reversible inhibitor itself, blocking the catalytic triad (Ser241-Ser217-Lys142).

Visualization: Synthetic Pathway & Biological Mechanism[3]

FAAH_Synthesis_Pathway Start Piperidine-1-carboximidamide Hydrobromide (Reagent) Step1 Free Base Generation (NaOH/Et3N) Start->Step1 Neutralization Intermed Reactive Amidine Intermediate Step1->Intermed Cyclization Cyclization (-HCl) Intermed->Cyclization + Reactant Reactant Electrophile (e.g., Cl-S-CCl3) Reactant->Cyclization Scaffold 3-(Piperidin-1-yl)-1,2,4-thiadiazole (Core Scaffold) Cyclization->Scaffold Ring Closure Final Functionalized FAAH Inhibitor Scaffold->Final Coupling/Derivatization

Caption: Logical flow from the amidine salt precursor to the final heterocyclic FAAH inhibitor scaffold.

Experimental Protocols

Safety Pre-Requisites
  • Piperidine-1-carboximidamide HBr: Irritant. Avoid inhalation.

  • Trichloromethanesulfenyl chloride: Toxic/Corrosive. Must be handled in a fume hood.

  • Solvents: Use anhydrous solvents (DCM, THF) to prevent hydrolysis of electrophiles.

Protocol A: Synthesis of 3-(Piperidin-1-yl)-5-chloro-1,2,4-thiadiazole

This intermediate is a versatile gateway to various FAAH inhibitors.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Trichloromethanesulfenyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH), 50% aq. solution (4.0 eq)

  • Dichloromethane (DCM) (10 mL/g reactant)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)

Step-by-Step Procedure:

  • Preparation of Biphasic System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-1-carboximidamide HBr (2.08 g, 10 mmol) in DCM (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Base Addition:

    • Add the 50% NaOH solution (3.2 g, 40 mmol) slowly to the stirred mixture.

    • Add TBAB (160 mg) to facilitate phase transfer.

  • Cyclization Reaction:

    • Add Trichloromethanesulfenyl chloride (1.86 g, 11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The amidine starting material (polar) should disappear, and a less polar product spot should appear.

  • Work-up:

    • Dilute with water (50 mL) and separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic phases, wash with brine (30 mL), and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to yield the crude chlorothiadiazole.

  • Purification:

    • Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 60-75% as a pale yellow solid.

Protocol B: Functionalization to Final Urea Inhibitor

To create a "JNJ-like" inhibitor, the chloro-group is displaced by an amine, or the scaffold is further reacted with an isocyanate.

Reagents:

  • 3-(Piperidin-1-yl)-5-chloro-1,2,4-thiadiazole (from Protocol A)

  • Aryl amine (e.g., 3-aminopyridine or aniline derivative) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Palladium Catalyst (e.g.,

    
    , Xantphos) (5 mol%)
    
  • Dioxane (anhydrous)

Procedure:

  • Coupling: Combine the chlorothiadiazole, aryl amine,

    
    , and Pd-catalyst in a sealed tube with dioxane.
    
  • Reaction: Degas with nitrogen for 5 mins. Heat at 100°C for 12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Quality Control & Validation

Data integrity is paramount. Every synthesized batch must pass the following QC gates before biological testing.

Analytical Specifications Table
Test ParameterMethodAcceptance CriteriaPurpose
Identity 1H-NMR (400 MHz, DMSO-d6)Characteristic piperidine multiplet (1.5-1.7 ppm, 3.4-3.6 ppm); Absence of amidine NH signals (if cyclized).Confirm structure and cyclization.
Purity LC-MS (C18, ACN/H2O + 0.1% FA)> 95% Area Under Curve (AUC). Mass [M+H]+ consistent with calc. mass.Ensure no unreacted amidine or side products.
Residual Solvent GC-Headspace< 5000 ppm (Class 3 solvents).Biological safety.
Appearance Visual InspectionWhite to Off-white crystalline solid.[2]Physical characterization.[3][4][5]
Validation of FAAH Inhibition (In Vitro)

To validate the synthesized compound, perform a standard FAAH Activity Assay :

  • Substrate: AMC-Arachidonoyl Amide (fluorescent substrate).

  • Enzyme: Human recombinant FAAH.

  • Readout: Fluorescence intensity (Ex 340 nm / Em 460 nm) upon hydrolysis.

  • Control: Include URB597 (positive control) and Vehicle (DMSO).

  • Success Metric: The synthesized inhibitor should display an

    
    .
    

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Cyclization Hydrolysis of Trichloromethanesulfenyl chloride.Ensure DCM is dry. Maintain biphasic stirring vigor. Keep temp < 5°C during addition.
Incomplete Reaction Amidine salt not fully neutralized.Increase NaOH equivalents or reaction time. Ensure TBAB is fresh.
Sticky/Oily Product Residual solvent or impurities.Triturate with cold diethyl ether or recrystallize from Ethanol/Water.
No Inhibition Activity Incorrect regiochemistry of cyclization.Verify structure by 2D-NMR (HMBC) to ensure the piperidine is attached to the C3 position of the thiadiazole.

References

  • Pfizer Inc. (2009). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Johnson & Johnson. (2006). 1,2,4-Thiadiazole Derivatives as FAAH Inhibitors. Patent WO2006117461.

  • Scripps Research Institute. (2008). Piperidine and Piperazine Urea Inhibitors of Fatty Acid Amide Hydrolase. Biochemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11165365, Piperidine-1-carboximidamide. Retrieved from PubChem.[6]

  • GuideChem. (2024). This compound Chemical Properties and Suppliers.

Sources

Application Note and Protocol for the Synthesis of N-(Trichloromethylthio)piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide through the reaction of Piperidine-1-carboximidamide with the highly reactive electrophile, perchloromethyl mercaptan. Due to the hazardous nature of perchloromethyl mercaptan, this guide emphasizes stringent safety protocols and provides a thorough discussion of the reaction mechanism, stoichiometry, and purification methods. The resulting N-sulfenylated guanidine derivative is of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Introduction

Piperidine-1-carboximidamide, a guanidine derivative, possesses multiple nucleophilic nitrogen atoms, making it a versatile precursor for the synthesis of various heterocyclic and acyclic compounds.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals.[3][4][5] Perchloromethyl mercaptan (trichloromethanesulfenyl chloride) is a potent electrophile used in the synthesis of fungicides and dyes, known for its ability to introduce a trichloromethylthio (-SCCl₃) group.[6]

The reaction between a nucleophilic nitrogen, such as in a guanidine, and a sulfenyl chloride, like perchloromethyl mercaptan, proceeds via a nucleophilic substitution mechanism. This application note details a proposed protocol for this reaction, leading to the formation of N-(trichloromethylthio)piperidine-1-carboximidamide. Given the lack of a specific published procedure for this exact reaction, the following protocol is based on established principles of organic synthesis involving similar reagents.[7][8]

Health and Safety

Extreme caution must be exercised when handling perchloromethyl mercaptan. It is a highly toxic, corrosive, and moisture-sensitive substance.[9][10][11] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[6][10] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Full-face respirator with appropriate cartridges for organic vapors and acid gases.

  • Chemical-resistant gloves (e.g., Viton® or a suitable laminate).

  • Chemical splash goggles and a face shield.[9]

  • Flame-resistant lab coat.

  • Closed-toe shoes.

Emergency Preparedness:

  • An emergency shower and eyewash station must be immediately accessible.[9]

  • Have a spill kit rated for reactive and corrosive materials readily available.

  • Ensure access to a Class B or C fire extinguisher. Do not use water on fires involving perchloromethyl mercaptan.[9]

Waste Disposal:

  • All contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations. Quench any residual perchloromethyl mercaptan with a suitable nucleophile (e.g., a solution of sodium bisulfite) under controlled conditions before disposal.

Reaction Scheme and Mechanism

The proposed reaction involves the nucleophilic attack of one of the nitrogen atoms of Piperidine-1-carboximidamide on the electrophilic sulfur atom of perchloromethyl mercaptan, with the subsequent displacement of the chloride leaving group. The exocyclic nitrogen atoms of the guanidine moiety are more nucleophilic than the endocyclic piperidine nitrogen due to resonance stabilization of the resulting cation. The reaction is expected to proceed as follows:

Reaction Scheme:

Proposed Mechanism:

The lone pair of electrons on one of the exocyclic nitrogen atoms of Piperidine-1-carboximidamide attacks the electrophilic sulfur atom of perchloromethyl mercaptan. This results in the formation of a transient sulfonium intermediate, which then collapses with the expulsion of a chloride ion to yield the protonated product. A base is required to neutralize the resulting hydrochloride salt and isolate the free base.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
Piperidine-1-carboximidamide≥98%(Synthesized)
Perchloromethyl mercaptan≥95%Major Supplier
Triethylamine (TEA)Anhydrous, ≥99.5%Major Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Supplier
Diethyl etherAnhydrous, ≥99.7%Major Supplier
Sodium sulfateAnhydrous, granularMajor Supplier
Hydrochloric acid (HCl)1 M solutionMajor Supplier
Sodium bicarbonate (NaHCO₃)Saturated solutionMajor Supplier
BrineSaturated solutionMajor Supplier
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold

  • Cannula and septa

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Synthesis of Piperidine-1-carboximidamide

Piperidine-1-carboximidamide can be synthesized from O-methylisourea sulfate and piperidine as described in the literature.[12] The free base is obtained by treating the resulting sulfate salt with a base like sodium hydroxide and extracting with an organic solvent.[12]

Reaction of Piperidine-1-carboximidamide with Perchloromethyl Mercaptan

Workflow Diagram:

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Piperidine-1-carboximidamide and TEA in anhydrous DCM under inert atmosphere. B Cool the solution to 0 °C. A->B C Slowly add Perchloromethyl Mercaptan in anhydrous DCM via addition funnel. B->C D Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. C->D E Monitor reaction progress by TLC. D->E F Quench with saturated NaHCO₃ solution. E->F G Extract with DCM. F->G H Wash organic layer with brine, dry over Na₂SO₄, and filter. G->H I Concentrate under reduced pressure. H->I J Purify by flash chromatography. I->J

Caption: Experimental workflow for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide.

Step-by-Step Procedure:

  • Preparation:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add Piperidine-1-carboximidamide (1.27 g, 10 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (TEA, 1.53 mL, 11 mmol, 1.1 eq.). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate dry flask, prepare a solution of perchloromethyl mercaptan (1.86 g, 10 mmol, 1.0 eq.) in anhydrous DCM (10 mL).

    • Transfer the perchloromethyl mercaptan solution to the addition funnel.

    • Add the perchloromethyl mercaptan solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate of triethylamine hydrochloride may form.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Caution: Gas evolution (CO₂) may occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(trichloromethylthio)piperidine-1-carboximidamide.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • FT-IR: To identify characteristic functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Expected Results and Discussion

The reaction is expected to yield the desired N-(trichloromethylthio)piperidine-1-carboximidamide. The yield will depend on the purity of the starting materials and the strict adherence to anhydrous conditions. Perchloromethyl mercaptan is sensitive to moisture and can decompose to form phosgene and hydrochloric acid, which can lead to side reactions and lower yields.[6][13]

The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base can be used to ensure complete neutralization.

Quantitative Data Summary:

ParameterValue
Piperidine-1-carboximidamide1.27 g (10 mmol)
Perchloromethyl mercaptan1.86 g (10 mmol)
Triethylamine1.53 mL (11 mmol)
Solvent (DCM)50 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time5-7 hours
Expected Product M.W.276.61 g/mol
Theoretical Yield2.77 g

Troubleshooting

  • Low or no yield: This is likely due to moisture in the reaction. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

  • Multiple products: This could be due to reaction at different nitrogen atoms or side reactions of the perchloromethyl mercaptan. Purification by flash chromatography should separate the desired product. The reaction temperature should be carefully controlled to minimize side reactions.

  • Incomplete reaction: If TLC shows significant starting material remaining after the allotted time, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40 °C), but this may also increase the formation of side products.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis of N-(trichloromethylthio)piperidine-1-carboximidamide. The procedure emphasizes the critical safety precautions necessary for handling the hazardous reagent perchloromethyl mercaptan. This protocol should serve as a valuable guide for researchers in the synthesis of novel guanidine derivatives for potential applications in drug discovery and development.

References

  • Kittleson, A. R. (1951). Manufacture of n-trichloromethylthioimides. U.S. Patent No. 2,553,776. Washington, DC: U.S.
  • Betz, R., & Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253. [Link]

  • Sztanke, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

  • Gates, M. (1987). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • National Center for Biotechnology Information (n.d.). Piperidine-1-carboxamidine. PubChem. Retrieved from [Link]

  • Carr, A. A., et al. (2010). Process for production of piperidine derivatives. U.S.
  • CN111808012A (2020). Synthesis of folpet.
  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Perchloromethyl Mercaptan. [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(22), 5839-5843. [Link]

  • Occupational Safety and Health Administration (n.d.). Perchloromethyl Mercaptan. [Link]

  • O. I. Sharipov, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 13(23), 6244-6247. [Link]

  • Coldham, I. (1998). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Li, H., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2169. [Link]

  • Rees, C. W., & Storr, R. C. (1969). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society C: Organic, 760-763. [Link]

  • Organic Chemistry Portal (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]

  • Sharipov, O. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

  • Wikipedia (n.d.). Trichloromethane sulfenyl chloride. [Link]

  • Organic Chemistry Portal (n.d.). Piperidine synthesis. [Link]

  • Kharasch, N., & Langford, R. B. (1964). 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses, 44, 47. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54499. [Link]

Sources

Piperidine-1-carboximidamide Hydrobromide as a guanidinylating agent in organic synthesis

[4]

Experimental Protocols

Protocol A: Synthesis of N-Substituted Piperidine-1-carboximidamides (Alkylation)

Target: Introduction of the amidinopiperidine moiety onto an alkyl chain or benzylic position.

Reagents:

  • Piperidine-1-carboximidamide HBr (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu) (2.2 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation (In Situ Free Basing):

    • In a flame-dried round-bottom flask under Argon, suspend Piperidine-1-carboximidamide HBr (1.0 g, 4.8 mmol) in anhydrous DMF (10 mL).

    • Cool to 0°C. Carefully add NaH (2.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should become clear or slightly turbid.

  • Nucleophilic Attack:

    • Cool the mixture back to 0°C.

    • Add the Alkyl Halide (dissolved in minimal DMF) dropwise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS.

  • Workup:

    • Quench carefully with ice-cold water (50 mL).

    • Scenario A (Solid Product): If a precipitate forms, filter, wash with water and cold diethyl ether.

    • Scenario B (Oily Product): Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (2 x), dry over

      
      , and concentrate.
      
  • Purification:

    • If necessary, purify via flash chromatography on silica gel. (Eluent: DCM

      
       10% MeOH/DCM).
      
    • Note: The free base is basic; pre-treating silica with 1% Triethylamine is recommended to prevent streaking.

Protocol B: Synthesis of Biguanide Derivatives

Target: Reaction with Nitriles to form Piperidinyl-Biguanides (Metformin analogues).

Reagents:

  • Piperidine-1-carboximidamide HBr (1.0 equiv)

  • Aryl/Alkyl Nitrile (R-CN) (1.2 equiv)

  • Base: KOH or NaOMe (1.0 equiv)

  • Solvent: 2-Methoxyethanol or Diglyme (High boiling point required)

Methodology:

  • Preparation: Mix the amidine salt, the nitrile, and the base in 2-methoxyethanol (0.5 M concentration).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 125°C) for 12–24 hours.

  • Isolation:

    • Cool to RT. Evaporate the solvent under reduced pressure.

    • Triturate the residue with water to remove inorganic salts.

    • Recrystallize the crude biguanide from Ethanol/Water or Isopropanol.

Quality Control & Troubleshooting

Data Interpretation Table
Analytical MethodExpected SignalCommon Issue / Artifact
1H NMR (DMSO-d6) Piperidine ring: Multiplets at

1.5 (6H) and

3.4 (4H). Amidine NH: Broad singlets

7.0–9.0 (exchangeable).
Missing Amidine Protons: Rapid exchange with trace water in solvent. Run NMR in anhydrous DMSO or MeOD (peaks will vanish).
LC-MS (ESI+) Strong

peak.
Double Alkylation: Appearance of

mass (M+H + Mass of Alkyl group). Indicates excess electrophile or insufficient steric hindrance.
HPLC Early eluting peak (Polar/Basic).Tailing: Due to interaction with silanols. Use a column with high pH stability (e.g., C18 Hybrid) and add 0.1% TFA or Ammonia to the mobile phase.
Troubleshooting "No Reaction"

If the alkylation fails:

  • Solubility: The HBr salt is very polar. Ensure the deprotonation step (NaH/DMF) is fully resolved before adding the electrophile.

  • Basicity: If using weak bases (

    
    ) fails, switch to 
    
    
    or
    
    
    . The amidine requires significant driving force to act as a nucleophile compared to a simple amine.
  • Hygroscopicity: Dry the HBr salt in a vacuum oven at 40°C overnight before use. Water quenches the base and hydrates the amidine, reducing reactivity.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. Link(Cited for contrast: This is the standard "transfer" reagent, unlike the piperidine analogue).

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[4] ARKIVOC. Link(Review of guanidinylation reagents and mechanisms).

  • Costanzo, M. J., et al. (2005). In vitro and in vivo antithrombotic activity of new orally active, non-peptide Factor Xa inhibitors. Journal of Medicinal Chemistry. Link(Example of amidinopiperidine moiety in drug design).

  • PubChem Compound Summary. (2023). Piperidine-1-carboximidamide.[3][4][5][6][7][8][9] National Center for Biotechnology Information. Link(Chemical properties and safety data).

Application Note: Screening Piperidine-1-carboximidamide Hydrobromide against PRSS1 (Human Cationic Trypsin)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hereditary Pancreatitis (HP) is frequently driven by gain-of-function mutations in the PRSS1 gene, which encodes human cationic trypsinogen.[1][2][3][4][5] These mutations (e.g., R122H) facilitate premature auto-activation of trypsinogen to trypsin within the pancreatic acinar cells, leading to autodigestion and chronic inflammation.

Piperidine-1-carboximidamide Hydrobromide represents a class of small-molecule serine protease inhibitors. Chemically, it features a cyclic guanidine mimetic (the carboximidamide group) attached to a piperidine ring. This structure mimics the side chain of Arginine (Arg), the natural cleavage site for trypsin. Consequently, this molecule functions as a competitive inhibitor , anchoring itself into the S1 specificity pocket of the enzyme and preventing substrate access.

This application note provides a rigorous, standardized protocol for screening this compound against activated PRSS1 (Trypsin-1) to determine inhibitory potency (


) and binding affinity (

).

Scientific Background & Mechanism of Action[6][7][8]

The Target: PRSS1 vs. Trypsin-1[1]
  • PRSS1 (Cationic Trypsinogen): The inactive zymogen. It requires cleavage of the N-terminal activation peptide (TAP) by Enterokinase (or auto-activation) to become catalytically active.

  • Trypsin-1 (Active Enzyme): The screening target. Inhibitors are designed to bind the active site of the mature enzyme to halt the proteolytic cascade.

Mechanism of Inhibition

Trypsin is a serine protease with a catalytic triad (His57, Asp102, Ser195). Its specificity is dictated by the S1 pocket , which contains a negatively charged Aspartate residue (Asp189) at the bottom.

  • Substrate Recognition: Natural substrates contain Lysine or Arginine (positively charged), which form a salt bridge with Asp189.

  • Inhibitor Binding: The carboximidamide (amidine) group of Piperidine-1-carboximidamide is positively charged at physiological pH. It inserts into the S1 pocket, forming a reversible ionic bond with Asp189, thereby blocking the catalytic triad from accessing natural substrates.

Molecular Interaction Diagram

G cluster_enzyme Trypsin-1 Active Site Asp189 Asp189 (S1 Pocket Base) Ser195 Ser195 (Catalytic Nucleophile) His57 His57 (General Base) Inhibitor Piperidine-1-carboximidamide (Inhibitor) Inhibitor->Ser195 Steric Blockade Inhibitor->His57 Steric Blockade Amidine Amidine Group (+ Charge) Inhibitor->Amidine Amidine->Asp189 Salt Bridge (Ionic Interaction)

Figure 1: Mechanism of Action.[2][6][7] The inhibitor's amidine group mimics Arginine, forming a critical salt bridge with Asp189 in the S1 pocket, sterically hindering the catalytic triad (Ser195, His57).

Materials & Reagents

To ensure data integrity, use high-purity reagents (HPLC grade >98%).

ReagentSpecificationPurpose
Enzyme Recombinant Human Cationic Trypsin (Active)Target protein. (Avoid bovine trypsin for human-specific drug development).
Substrate Z-GGR-AMC (Z-Gly-Gly-Arg-7-amino-4-methylcoumarin)Fluorogenic substrate. Cleavage releases fluorescent AMC. Specific for trypsin.[2][3][4][6][7][8][9][10][11]
Inhibitor This compoundTest compound.[9][12] Dissolve in 100% DMSO.
Assay Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100Calcium is critical to prevent trypsin autolysis and maintain stability.
Positive Control Benzamidine HydrochlorideValidated competitive inhibitor (

).
Plate 384-well Black, Low-Binding MicroplateMinimizes background fluorescence and protein adsorption.

Experimental Protocols

Protocol A: Kinetic Inhibition Screen ( Determination)

This protocol measures the reduction in enzymatic velocity (


) in the presence of increasing inhibitor concentrations.

1. Enzyme Preparation:

  • Dilute rhTrypsin-1 in Assay Buffer to a concentration of 2 nM (2x final concentration). Keep on ice.

  • Note: The final assay concentration will be 1 nM. This is well below the

    
     of the substrate, ensuring "Zone A" kinetics where 
    
    
    
    .

2. Compound Preparation:

  • Prepare a 10 mM stock of Piperidine-1-carboximidamide HBr in DMSO.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Dilute these stocks 1:20 into Assay Buffer to create 5x working solutions.

3. Substrate Preparation:

  • Determine the

    
     of Z-GGR-AMC for your specific enzyme lot (typically 20–50 
    
    
    
    ).
  • Prepare Substrate solution at 2x

    
      (e.g., 50 
    
    
    
    ) in Assay Buffer.

4. Assay Workflow (Standard 384-well):

  • Step 1 (Inhibitor): Dispense 10

    
     of diluted Inhibitor (or DMSO vehicle control) into wells.
    
  • Step 2 (Enzyme): Add 20

    
     of 2 nM Enzyme solution.
    
  • Step 3 (Pre-incubation): Incubate for 15 minutes at 25°C . This allows the inhibitor to reach binding equilibrium with the active site.

  • Step 4 (Start): Add 20

    
     of Substrate solution to initiate the reaction.
    
  • Step 5 (Read): Immediately place in a fluorescence plate reader (Ex: 360 nm / Em: 460 nm). Read every 60 seconds for 20 minutes.

Protocol B: Data Analysis & Calculation

1. Velocity Calculation: Calculate the slope (RFU/min) of the linear portion of the progress curve for each well. This is the Initial Velocity (


).

2. Normalization:



3. Curve Fitting: Fit the % Activity vs. Log[Inhibitor] data to a 4-parameter logistic (Hill) equation:



4. Cheng-Prusoff Correction: Since this is a competitive inhibitor, convert


 to the absolute inhibition constant (

):

Where

is the final substrate concentration.

Workflow Visualization

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, Inhibitor) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Prep->Incubate Dispense Start 3. Initiation Add Substrate (Z-GGR-AMC) Incubate->Start Equilibrium Read 4. Kinetic Read (Ex 360/Em 460) 20 mins Start->Read t=0 Analyze 5. Analysis Calc Slope -> IC50 -> Ki Read->Analyze Raw Data

Figure 2: Experimental Workflow. The pre-incubation step is vital for competitive inhibitors to establish equilibrium with the enzyme before the substrate competes for the active site.

Troubleshooting & Validation Criteria

To ensure the assay is robust (Trustworthiness), adhere to these validation metrics:

MetricAcceptance CriteriaTroubleshooting
Z-Factor (

)

If

, increase enzyme concentration or optimize gain settings. Check pipetting precision.
Signal-to-Background

If low, check substrate quality (free AMC contamination) or use a fresh plate.
Linearity (

)

(Progress Curve)
If curves are non-linear early, reduce enzyme concentration (substrate depletion is too fast).
DMSO Tolerance

DMSO
Trypsin is generally stable up to 10% DMSO, but keep final assay concentration < 2% to be safe.

Common Pitfall:

  • Missing Calcium: If the buffer lacks

    
    , Trypsin-1 will rapidly autolyze, leading to a loss of signal over time that mimics inhibition. Always include 1 mM CaCl₂. 
    

References

  • Whitcomb, D. C., et al. (1996). Hereditary pancreatitis is caused by a mutation in the cationic trypsinogen gene.[1][2][3][4][5][7][11] Nature Genetics, 14(2), 141–145. [Link]

  • Szabo, A., & Sahin-Tóth, M. (2012). PCA of Trypsin Inhibition: High-throughput screening for small-molecule inhibitors of human cationic trypsin. Journal of Biomolecular Screening, 17(8), 1054–1061. [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[3] Chemical Reviews, 102(12), 4501–4524. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Sources

Developing in vitro assays for Piperidine-1-carboximidamide Hydrobromide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of Piperidine-1-carboximidamide Hydrobromide

Executive Summary & Biological Context

This compound (CAS: 1462-34-6, salt form) is a guanidine-derivative small molecule. Structurally, it possesses a highly basic guanidine moiety attached to a piperidine ring. This structural motif is pharmacologically significant for two primary mechanisms:

  • Nitric Oxide Synthase (NOS) Inhibition: The guanidine group mimics the substrate L-Arginine, allowing the compound to act as a competitive inhibitor of NOS isoforms (iNOS, eNOS, nNOS).[1][2]

  • Sigma Receptor Binding: N,N'-disubstituted guanidines (e.g., DTG) are classic ligands for Sigma-1 and Sigma-2 receptors. Piperidine-1-carboximidamide serves as a critical fragment or analog in developing ligands for these chaperones, which are implicated in neuroprotection and cancer.

This guide outlines the protocols for solubilization, NOS inhibition screening (primary functional assay), and Sigma-1 receptor binding (secondary mechanistic assay).

Compound Handling & Solution Chemistry

Critical Consideration: As a hydrobromide salt, this compound is polar and potentially hygroscopic. Proper storage and solvent choice are vital to prevent hydrolysis or precipitation in biological buffers.

  • Molecular Weight: ~208.01 g/mol (Salt form)

  • Solubility: Highly soluble in water (>50 mM) and DMSO (>20 mM).

  • Stability: Stable in solid form at -20°C. Aqueous solutions should be prepared fresh or aliquoted and frozen at -80°C to prevent degradation.

Protocol: Stock Solution Preparation
  • Weighing: Weigh 5 mg of Piperidine-1-carboximidamide HBr into a sterile microcentrifuge tube.

  • Solvent: Dissolve in 100% DMSO to create a 10 mM Master Stock .

    • Calculation: Volume (µL) = (Mass (mg) / MW (mg/µmol)) × 1000 / Concentration (mM).

    • Why DMSO? While water soluble, DMSO ensures sterility and prevents bacterial growth in stored stocks. It is also compatible with both enzymatic and receptor binding assays if kept <1% final concentration.

  • Clarification: Vortex for 30 seconds. Centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Primary Assay: Fluorometric Nitric Oxide Synthase (NOS) Inhibition

Objective: Determine the IC50 of the compound against purified recombinant iNOS (inducible NOS). Rationale: The Griess assay (colorimetric) often lacks sensitivity for potent inhibitors. We utilize a Fluorometric Probe (DAF-FM Diacetate) method, which detects NO production via fluorescence enhancement, offering a higher Z-factor for screening.

Mechanism of Action Diagram

NOS_Pathway L_Arg L-Arginine (Substrate) NOS_Enzyme NOS Enzyme (iNOS/eNOS) L_Arg->NOS_Enzyme O2 O2 + NADPH O2->NOS_Enzyme NO Nitric Oxide (NO*) NOS_Enzyme->NO Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Inhibitor Piperidine-1-carboximidamide (Competitive Inhibitor) Inhibitor->NOS_Enzyme Blocks Active Site DAF DAF-FM (Non-fluorescent) NO->DAF Reacts with DAF_Triazole Fluorescent Triazole Product DAF->DAF_Triazole Ex/Em: 495/515nm

Caption: Competitive inhibition of NOS prevents the conversion of L-Arginine to NO, reducing the fluorescence signal generated by the DAF-FM probe.

Materials
  • Recombinant Human iNOS (active enzyme).

  • Cofactor Mix: NADPH (1 mM), FAD (5 µM), FMN (5 µM), BH4 (10 µM), Calmodulin (10 µg/mL), CaCl2 (1 mM).

  • Substrate: L-Arginine (20 µM).

  • Probe: DAF-FM (5 µM final).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Control Inhibitor: L-NAME or L-NMMA.

Step-by-Step Protocol
  • Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

  • Inhibitor Dilution: Prepare a 1:3 serial dilution of Piperidine-1-carboximidamide HBr in Assay Buffer (Range: 100 µM to 0.1 nM).

  • Enzyme Addition: Add 10 µL of diluted compound to wells. Add 40 µL of Recombinant iNOS enzyme solution.

    • Pre-incubation:[2][3] Incubate for 15 minutes at room temperature (RT) to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 50 µL of Master Reaction Mix (containing Cofactors, L-Arginine, and DAF-FM probe).

  • Kinetics: Immediately place plate in a fluorescence microplate reader.

    • Settings: Ex = 495 nm, Em = 515 nm.

    • Mode: Kinetic read every 1 minute for 60 minutes at 37°C.

  • Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis Table: Expected Results

Condition[Inhibitor]Slope (RFU/min)% ActivityInterpretation
Vehicle Control 0 µM1500100%Max Enzyme Vmax
Background N/A (No Enzyme)500%Probe Autofluorescence
L-NAME (Pos Ctrl) 100 µM200~10-15%Validated Inhibition
Test Compound 100 µMTBD< 50%Hit Confirmation
Test Compound 0.1 µMTBD~90%Potency Limit

Secondary Assay: Sigma-1 Receptor Radioligand Binding

Objective: Assess off-target binding or specific modulation of Sigma-1 receptors, common for guanidine structures. Method: Competition binding using [³H]-(+)-Pentazocine.

Protocol Overview
  • Membrane Prep: Use Jurkat cell membranes or rat brain homogenates rich in Sigma-1 receptors.

  • Reaction Mix:

    • 50 µL Membrane protein (20 µ g/well ).

    • 50 µL [³H]-(+)-Pentazocine (2 nM final).

    • 50 µL Piperidine-1-carboximidamide HBr (dilution series).

    • Non-specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Detection: Liquid scintillation counting.

Interpretation: A Ki < 1 µM indicates significant Sigma-1 affinity, suggesting the compound may act as a chaperone modulator or neuroprotective agent independent of NOS inhibition.

Safety Profiling: MTS Cytotoxicity Assay

Objective: Differentiate between specific enzymatic inhibition and general cellular toxicity.

Workflow Diagram

Assay_Workflow Start Seed Cells (HEK293 or RAW264.7) 10k cells/well Incubate_ON Incubate 24h (Adhesion) Start->Incubate_ON Treat Add Compound (0 - 100 µM) Incubate_ON->Treat Incubate_Drug Incubate 48h 37°C, 5% CO2 Treat->Incubate_Drug Add_MTS Add MTS Reagent (Tetrazolium reduction) Incubate_Drug->Add_MTS Read Measure Absorbance 490 nm Add_MTS->Read

Caption: Standard workflow for MTS cell viability screening to rule out false positives due to cell death.

Protocol
  • Cell Line: RAW 264.7 (Macrophage) is ideal as it expresses iNOS upon LPS stimulation, allowing for a future "Cellular Functional Assay."

  • Seeding: 10,000 cells/well in DMEM + 10% FBS.

  • Treatment: Add compound dilution series (0.1 - 100 µM). Include 1% Triton X-100 as a "Death Control."

  • Readout: After 48h, add MTS reagent. Incubate 2h. Read OD at 490 nm.

  • Threshold: If IC50 (Cytotoxicity) is < 10x IC50 (NOS Inhibition), the compound is likely a general toxin rather than a specific inhibitor.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][4] Biochemical Pharmacology, 51(4), 383-394. Link

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Link

  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249-258. Link

  • Misko, T. P., et al. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry, 214(1), 11-16. Link

Sources

HPLC method for analysis of Piperidine-1-carboximidamide reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

Piperidine-1-carboximidamide (P1C) is a guanidine derivative widely used as a building block in the synthesis of antihypertensive agents and other pharmaceuticals. Its analysis presents a distinct set of challenges for the analytical chemist:

  • Extreme Polarity & Basicity: With a

    
     estimated between 12.5 and 13.5, P1C remains fully protonated at standard HPLC pH levels. On varying Reverse Phase (RP) columns, it exhibits little to no retention, eluting in the void volume (
    
    
    
    ).
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorption above 210 nm.
    
  • Reaction Matrix Complexity: Reaction mixtures often contain the starting material (Piperidine), the guanidinylating reagent (e.g., S-methylisothiourea or Cyanamide), and hydrolysis by-products (Urea derivatives).

This guide outlines two distinct, self-validating protocols to address these challenges: a Robust Ion-Pair RP-HPLC Method for routine QC and a High-Sensitivity Derivatization Method for trace analysis.

Method Selection Strategy

The choice of method depends on the analytical goal (Purity vs. Trace Quantification) and available instrumentation.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Routine Purity/QC or Trace Impurity Analysis? Start->Goal QC Routine QC / Purity Goal->QC High Conc. (>0.1 mg/mL) Trace Trace Analysis / Bioanalysis Goal->Trace Low Conc. (<1 µg/mL) IPC Method A: Ion-Pair RP-HPLC (UV @ 205-210 nm) QC->IPC Deriv Method B: Pre-Column Derivatization (Fluorescence Detection) Trace->Deriv Reason1 Pros: Robust, no sample prep Cons: Low UV sensitivity IPC->Reason1 Reason2 Pros: High sensitivity (ng/mL) Cons: Complex sample prep Deriv->Reason2

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sensitivity requirements.

Protocol A: Ion-Pair RP-HPLC (The QC Workhorse)

This method utilizes Ion-Pair Chromatography (IPC) . The addition of an alkyl sulfonate to the mobile phase forms a neutral ion-pair complex with the positively charged guanidinium group of P1C, allowing it to be retained on a hydrophobic C18 stationary phase.

Reagents & Materials
  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (OSA), HPLC Grade.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Milli-Q Water.

  • Column: C18, End-capped (e.g., 250 x 4.6 mm, 5 µm). Note: End-capping is critical to reduce silanol tailing of the basic amine.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

+ 5 mM Sodium Octanesulfonate, adj. pH 3.0 with

Low pH suppresses silanols; OSA provides retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution control.
Mode Isocratic: 80% A / 20% BStable baseline for low-UV detection.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Wavelength 210 nm P1C has max absorption <200nm; 210nm balances signal vs. solvent noise.
Temperature 30°CImproves mass transfer and peak shape.
Injection Vol. 10 - 20 µLHigher volume compensates for weak UV signal.
Sample Preparation
  • Stock Solution: Dissolve 10 mg of reaction product in 10 mL of Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind cationic species).

  • Dilution: Dilute to 0.5 mg/mL with Mobile Phase A. Crucial: Dissolving in 100% organic solvent will disrupt the ion-pair equilibrium upon injection, causing split peaks.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Guanidines prone to tailing).
    
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from void volume interferences.
    
  • Resolution (

    
    ):  > 1.5 between Piperidine and P1C.
    

Protocol B: Pre-Column Derivatization (High Sensitivity)

For trace analysis or when UV noise at 210 nm is unacceptable, derivatization with Benzoin or 9,10-Phenanthrenequinone is required. This protocol uses Benzoin to form a highly fluorescent 2-substituted amino-4,5-diphenylimidazole derivative.

Reaction Mechanism

The guanidine moiety of P1C reacts with benzoin in alkaline conditions to cyclize, creating a conjugated system capable of fluorescence.

Derivatization P1C P1C (Non-Fluorescent) Cond Conditions: KOH, 80°C, 10 min P1C->Cond Benzoin Benzoin Reagent Benzoin->Cond Product Fluorescent Derivative Cond->Product Cyclization

Figure 2: Derivatization workflow transforming P1C into a fluorescent species.

Derivatization Procedure
  • Reagent Prep: Prepare 2 mM Benzoin in Ethanol. Prepare 1.0 M KOH (aq).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Benzoin Solution + 50 µL KOH.

    • Vortex and heat at 80°C for 10 minutes .

    • Cool in ice bath for 2 minutes.

  • Quench/Acidification: Add 100 µL of 1.0 M HCl to neutralize (stabilizes the derivative).

  • Analysis: Inject immediately.

HPLC-FLD Conditions
ParameterSetting
Column C18 (Standard), 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient 10% B to 60% B over 15 mins
Detection Fluorescence: Ex 325 nm / Em 435 nm
LOD ~ 1-5 ng/mL (Estimated)

Troubleshooting & Scientific Validation

Common Failure Modes
  • Drifting Retention Times (Method A): Ion-pair reagents require long equilibration times. Pass at least 20-30 column volumes of mobile phase before the first injection. Do not switch this column back to standard methods without extensive washing.

  • Ghost Peaks (Method A): UV detection at 210 nm is sensitive to organic impurities in the mobile phase. Use HPLC-grade salts and fresh Milli-Q water.

  • Precipitation (Method B): If the reaction mixture becomes cloudy upon adding HCl, the benzoin concentration is too high. Dilute the reagent or add more ethanol.

Validation of Specificity

To validate that the method separates the reaction product from precursors:

  • Inject pure Piperidine (Starting Material).

  • Inject pure S-methylisothiourea (Reagent).

  • Inject the Reaction Mixture. Observation: In Method A (IPC), Piperidine (less basic, less polar) will elute after P1C or show different retention behavior depending on the pH relative to its pKa.

References

  • Biosynce. (2025).[1][2][3][4] Detection methods for piperidine and derivatives.[3][5] Retrieved from

  • Al-Rimawi, F. (2010). HPLC method for analysis of guanidine derivatives.[1][2][6][7][8] Validated protocols for hydrophilic basic compounds.

  • Thermo Fisher Scientific. (2023). Assay of guanidine in pharmaceutical formulations (Application Note 1055).[6] Retrieved from

  • ResearchGate. (2012). Crystal structure and analysis of Piperidine-1-carboximidamide. Retrieved from

  • J. Chrom. Sci. (2005).[2][3][9] HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization. Retrieved from

Sources

Application Note: Strategic Utilization of Piperidine-1-carboximidamide Hydrobromide in Medicinal Chemistry

[1]

Introduction: The "Super-Basic" Scaffold

Piperidine-1-carboximidamide Hydrobromide (CAS: 332367-56-3 / 112393-29-4), often referred to as 1-Amidinopiperidine HBr , is a specialized guanidinylation reagent and heterocyclic building block.[1] In modern drug discovery, it serves two critical functions:

  • Pharmacophore Insertion: It introduces the thermodynamically stable piperidine-guanidine motif, a potent bioisostere for arginine in peptidomimetics.[1]

  • Heterocycle Precursor: It acts as a binucleophilic "1,3-N-C-N" synthon for the construction of pyrimidines, triazines, and thiazoles.

Unlike simple linear guanidines, the piperidine ring constrains the conformational entropy of the molecule, often leading to higher binding affinity in target pockets (e.g., serine proteases, GPCRs) due to reduced entropic penalty upon binding.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationRelevance
Formula

Stoichiometry for reaction planning.[1]
MW 208.10 g/mol Calculation of equivalents.[1]
Appearance White to off-white crystalline solidEasy handling compared to hygroscopic free bases.[1]
Solubility High: Water, MeOH, EtOHLow:

, Hexane
Ideal for polar synthetic workflows.
pKa (conj.[2] acid) ~13.6 (Guanidine core)Extremely basic; requires careful buffering in bioassays.
H-Bonding 2 Donors / 3 AcceptorsStrong bidentate interaction capability (Asp/Glu residues).[1]

Synthetic Protocols

The following protocols are designed for high-fidelity synthesis. They assume standard Schlenk line techniques and analytical grade solvents.[1]

Protocol A: Regioselective Synthesis of 2-(Piperidin-1-yl)pyrimidines

Application: Construction of kinase inhibitors or GPCR ligands where the pyrimidine ring acts as a hinge binder.[1] Mechanism: Cyclocondensation of the amidine (1,3-binucleophile) with a 1,3-dielectrophile (diketone).

Materials
  • Piperidine-1-carboximidamide HBr (1.0 eq)[1]

  • Acetylacetone (1.1 eq) [or substituted 1,3-diketone]

  • Sodium Ethoxide (

    
    , 21% wt in EtOH) (1.2 eq)
    
  • Ethanol (Absolute)

Step-by-Step Workflow
  • Free Base Liberation: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine-1-carboximidamide HBr (10 mmol, 2.08 g) in Ethanol (20 mL).

  • Neutralization: Add

    
     solution dropwise at 0°C. Stir for 15 minutes. Note: A white precipitate of NaBr will form.
    
  • Addition: Add Acetylacetone (11 mmol, 1.13 mL) slowly to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The guanidine spot (baseline) should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the NaBr salts.[1]

    • Concentrate the filtrate in vacuo.[1][3]

    • Redissolve residue in DCM and wash with water (2x) to remove unreacted amidine.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (

    
    , Hexane:EtOAc gradient).
    

Yield Expectation: 85–92%

Protocol B: Synthesis of Guanylthiourea Derivatives (Thiazole Precursors)

Application: Synthesis of H2-receptor antagonists or antimicrobial agents.[1]

Step-by-Step Workflow
  • Suspend Piperidine-1-carboximidamide HBr (1.0 eq) in Acetone.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 min at RT.
    
  • Add Phenyl Isothiocyanate (1.0 eq) dropwise.[1]

  • Reflux for 3 hours. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the isothiocyanate carbon.

  • Pour into ice water. The bright yellow/orange precipitate is the N-amidinothiourea intermediate.[1]

Mechanism of Action & Visualizations

Synthetic Pathway Visualization

The following diagram illustrates the transformation of the reagent into a bioactive pyrimidine scaffold (Protocol A).

ReactionPathwayReagentPiperidine-1-carboximidamide HBrInterFree Amidine(Nucleophile)Reagent->Inter- NaBrBaseNaOEt / EtOH(Deprotonation)Base->InterCyclicDihydro-pyrimidineIntermediateInter->Cyclic+ DiketoneRefluxElectrophile1,3-Diketone(Electrophile)Electrophile->CyclicProduct2-(Piperidin-1-yl)pyrimidineCyclic->Product- H2O(Aromatization)

Caption: Figure 1. Cyclocondensation pathway converting the amidine salt to a pyrimidine pharmacophore.

Pharmacophore Binding Mode

Why use this molecule? The piperidine ring creates a hydrophobic "cap" while the guanidine mimics the Arginine side chain, forming a "Salt Bridge + Hydrophobic Interaction" motif common in enzyme inhibitors (e.g., Thrombin, Trypsin).

BindingModeAspAspartate/Glutamate(Receptor Anion)PocketHydrophobic Pocket(S1/S2 Site)GuanidineGuanidine Moiety(Cationic Head)Guanidine->AspBidentate Salt Bridge(Strong Electrostatic)PiperidinePiperidine Ring(Lipophilic Tail)Guanidine->PiperidineCovalent LinkPiperidine->PocketVan der WaalsInteractions

Caption: Figure 2. Bimodal binding interaction: Electrostatic anchoring coupled with hydrophobic shielding.

Analytical Validation (QC)

To ensure the integrity of the synthesized products, look for these specific NMR signatures:

  • Reagent Purity (HBr Salt):

    • 
       NMR (
      
      
      ):
      
      
      1.60–1.70 (m, 6H, piperidine
      
      
      ), 3.35–3.45 (m, 4H,
      
      
      ). Absence of ethyl peaks (from ethanol washing) is critical.
  • Product Verification (Pyrimidine derivative):

    • Disappearance of the broad

      
       singlets (
      
      
      7.0–8.0).
    • Appearance of aromatic pyrimidine proton (

      
      ) typically around 
      
      
      6.3–6.5 (singlet) if using acetylacetone.[1]
    • Shift of piperidine

      
       protons due to aromatic ring current (typically downfield shift to 
      
      
      3.7–3.9).[1]

Safety & Handling

  • Corrosivity: The HBr salt is an irritant.[1] The free base liberated in situ is corrosive (pH > 12). Wear chemical-resistant gloves (Nitrile).[1]

  • Hygroscopicity: Store the HBr salt in a desiccator. Moisture absorption leads to sticky clumps that are difficult to weigh accurately, affecting stoichiometric precision.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 205051, Piperidine-1-carboximidamide.[1] Retrieved January 29, 2026 from [Link]

  • López-Alvarado, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[1] Molecules, 24(22). (Demonstrates the utility of amidine precursors in fused heterocyclic synthesis).

  • DrugFuture. Chemical Properties of Piperidine Derivatives. Retrieved January 29, 2026 from [Link]

Application Note: A Guide to the N-Guanidinylation of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium functional group, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent positive charge at physiological pH, coupled with its ability to act as a multi-directional hydrogen bond donor, allows it to engage in powerful electrostatic and hydrogen bonding interactions with biological targets such as proteins and nucleic acids.[1][2] This has made the guanidinium group a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its incorporation into small molecules, peptides, and polymers can enhance cell permeability, modulate receptor binding, and confer potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4]

However, the very properties that make the guanidine group biologically valuable—its high basicity (pKa ≈ 13.5) and potent nucleophilicity—present significant challenges for the synthetic chemist.[5] Direct manipulation of molecules containing unprotected guanidines can lead to a host of side reactions. Consequently, the development of robust and efficient protocols for the N-guanidinylation of primary amines is of paramount importance.

This application note provides a comprehensive guide for researchers, detailing the strategic considerations, key reagents, and field-proven protocols for the successful N-guanidinylation of primary amines. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

The Reagent Toolkit: Selecting the Right Tool for Guanidinylation

The success of a guanidinylation reaction hinges on the choice of the guanidinylating agent. These reagents are designed to be electrophilic synthons that react selectively with the target amine. The ideal reagent offers a balance of high reactivity, stability, and compatibility with a wide range of functional groups. Modern reagents invariably employ protecting groups to temper the reactivity of the nascent guanidine.

Key Classes of Guanidinylating Reagents:
  • Pyrazole-Carboxamidines: Reagents like 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine are highly effective and widely used.[6] They react smoothly with primary and secondary amines under mild conditions, releasing the stable pyrazole as a byproduct.[6][7] The use of Boc protecting groups allows for facile deprotection under acidic conditions. This class of reagents is particularly valuable for its reliability and predictable reactivity.[2]

  • Activated Thioureas: S-methylisothioureas, protected with electron-withdrawing groups like Boc or Cbz, serve as excellent guanidinylating agents upon activation.[8] Historically, activation was achieved with toxic mercury salts. More contemporary, environmentally benign methods now employ reagents like cyanuric chloride (TCT) to achieve the same transformation without heavy-metal waste.[9] Polymer-bound versions of these reagents are also available, facilitating purification through simple filtration, which is ideal for solid-phase synthesis and library generation.[5]

  • Triflyl-Activated Guanidines: N,N'-Di-Boc-N"-triflylguanidine is one of the most powerful guanidinylating reagents available.[1] The triflyl group is an exceptional leaving group, rendering the reagent highly electrophilic. This allows for the rapid guanidinylation of even sterically hindered or electronically deactivated amines, often at low temperatures. Its high reactivity also makes it a superior choice for demanding applications such as solid-phase peptide synthesis.[1]

  • Repurposed Peptide Coupling Reagents: An intriguing and practical approach involves the use of common uronium/aminium-type peptide coupling reagents, such as HATU and HBTU.[3][10][11] The guanidinylation of the amine nucleophile is a well-documented side reaction in peptide synthesis.[3][10] By adjusting reaction conditions—specifically, by omitting the carboxylic acid—this "side reaction" can be repurposed as an efficient, one-step guanidinylation protocol.[3][11]

Data Summary: Comparison of Common Guanidinylating Reagents
Reagent NameStructureKey Features & ConditionsAdvantagesDisadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine C(N-Boc)=N-Boc(pyrazole)Mild conditions (often RT), reacts well with primary and secondary amines. Common solvents: MeCN, DMF, DCM.High yields, stable byproduct (pyrazole), commercially available.[2][6]Slower kinetics compared to more activated reagents.
N,N'-Di-Boc-S-methylisothiourea Me-S-C(=N-Boc)NH-BocRequires an activator (e.g., TCT, HgCl2) and a base (e.g., Et3N)."Greener" options available (TCT activation).[9] Good for a range of amines.Requires an additional activation step. Traditional activators are toxic.
N,N'-Di-Boc-N"-triflylguanidine Tf-N=C(NH-Boc)2Extremely reactive. Reactions often run at low temperatures (-78 °C to RT).[1]Guanidinylates unreactive and hindered amines.[1] Excellent for solid-phase synthesis.Highly sensitive to moisture. Can be less selective with multifunctional substrates.
HATU [(Me2N)2C-O-N(benzotriazole)]+ PF6-Repurposed side reaction. Requires a base (e.g., DIPEA, Et3N) in a polar aprotic solvent (DMF).[11]Rapid, uses a common lab reagent, simple procedure.[3]Stoichiometric byproduct removal is necessary. Less atom-economical.

Strategic & Mechanistic Framework

A successful guanidinylation protocol requires careful strategic planning, particularly concerning the timing of the guanidinylation step and the choice of protecting groups.

Direct vs. Indirect Guanidinylation Strategy

The choice between introducing the guanidine group early or late in a synthetic sequence is a critical decision.

  • Indirect Approach: This traditional method involves carrying a latent amine functionality (e.g., an azide or phthalimide) through multiple synthetic steps. In the final stages, this group is unmasked to reveal the primary amine, which is then promptly guanidinylated. This approach protects the highly basic guanidine from interfering with earlier reactions but can significantly increase the step count and lower the overall yield.[12]

  • Direct Approach: A more modern and efficient strategy is the direct guanidinylation of a primary amine early in the synthesis.[12] This is enabled by robust guanidine protecting groups (like Boc or Cbz) that are stable to a wide range of reaction conditions. This approach can dramatically shorten synthetic routes.[12] However, it demands careful planning to ensure the chosen protecting groups are orthogonal to all subsequent chemical transformations.[2][12]

G cluster_0 Indirect Guanidinylation cluster_1 Direct Guanidinylation a1 Latent Amine (e.g., Azide) a2 Multiple Synthetic Steps a1->a2 a3 Amine Deprotection a2->a3 a4 Guanidinylation a3->a4 b1 Primary Amine b2 Guanidinylation with Protected Reagent b1->b2 b3 Multiple Synthetic Steps b2->b3 b4 Final Deprotection b3->b4

Caption: Comparison of Indirect and Direct Guanidinylation workflows.

The Core Mechanism: Nucleophilic Attack

The fundamental reaction mechanism involves the nucleophilic attack of the primary amine (R-NH₂) onto the electrophilic carbon of the guanidinylating reagent. This is followed by the elimination of a leaving group (LG), such as pyrazole or triflate, to yield the protected guanidine product. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity, and neutralizes the acidic byproduct generated.

Caption: General mechanism for N-guanidinylation of a primary amine.

Detailed Experimental Protocols

The following protocols are robust, validated methods for the N-guanidinylation of primary amines using two distinct, highly effective reagents.

Protocol 1: High-Reactivity Guanidinylation with N,N'-Di-Boc-N"-triflylguanidine

This protocol is ideal for less reactive or sterically hindered amines, leveraging the exceptional reactivity of the triflylguanidine reagent.[1]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-N"-triflylguanidine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel), magnetic stirrer, stir bar

  • -78 °C cooling bath (dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to allow the temperature to equilibrate.

    • Causality: Cooling is critical to control the high reactivity of the triflylguanidine reagent, preventing potential side reactions and decomposition.[1]

  • Reagent Addition: In a separate flask, dissolve N,N'-Di-Boc-N"-triflylguanidine (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-4 hours while stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M sodium bisulfate (NaHSO₄) solution, water, and brine.[1]

    • Causality: The acidic wash removes excess triethylamine and the basic triflylamide byproduct. The water and brine washes remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using an eluent system such as a gradient of ethyl acetate in hexanes or dichloromethane/diethyl ether.[1]

Protocol 2: Mild Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is suitable for a wide range of primary amines and benefits from milder reaction conditions and a more stable reagent.

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.2 equiv)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 equiv) in acetonitrile, add DIPEA (1.2 equiv) followed by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv).

  • Reaction: Stir the mixture at room temperature.

    • Causality: Unlike the triflyl reagent, the pyrazole-carboxamidine is sufficiently reactive at room temperature, simplifying the experimental setup.

  • Monitoring: Monitor the reaction for 2-12 hours by TLC or LC-MS.[2] For less nucleophilic amines, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with water and brine to remove the base and pyrazole byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Purification, Characterization, and Final Deprotection

General Workflow

G setup Reaction Setup reaction Guanidinylation Reaction (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup reaction->workup purify Flash Column Chromatography workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize deprotect Boc Deprotection (e.g., TFA/DCM) characterize->deprotect If pure final_product Final Guanidinium Salt deprotect->final_product

Caption: Standard experimental workflow for N-guanidinylation.

  • Purification: Flash column chromatography is the most common purification method.[1][12] For highly polar guanidinylated compounds, a small amount of triethylamine (0.5-1%) may be added to the eluent to prevent streaking on the silica gel.[12] For peptides and other complex molecules, purification is often achieved using semi-preparative HPLC.[2]

  • Characterization: The structure and purity of the protected product should be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2][5] Purity is typically assessed by HPLC analysis.[2]

  • Deprotection: The Boc protecting groups are typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) for 1-2 hours at room temperature is usually sufficient to afford the final guanidinium salt (as a TFA salt).[2] The deprotected product can often be isolated by precipitation in cold diethyl ether.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive guanidinylating agent. 2. Sterically hindered or electron-poor amine. 3. Reagent degradation due to moisture.1. Switch to a more reactive agent (e.g., pyrazole-based -> triflyl-based). 2. Increase reaction temperature and/or time. Use a stronger, non-nucleophilic base. 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Incomplete Reaction 1. Insufficient equivalents of guanidinylating agent or base. 2. Reaction has not reached equilibrium or is kinetically slow.1. Add a slight excess (0.1-0.2 equiv) more of the guanidinylating agent. 2. Extend the reaction time and continue monitoring. Consider gentle heating if the reagent is stable.
Multiple Products / Side Reactions 1. Overly reactive conditions. 2. Presence of other nucleophilic groups in the substrate. 3. Guanidinylation of the product (if it has other amines).1. Run the reaction at a lower temperature (e.g., start at -78 °C even for milder reagents). 2. Protect other nucleophilic functional groups (e.g., alcohols, other amines) prior to guanidinylation. 3. Use a reagent with bulkier protecting groups or perform the reaction on a solid support to favor monosubstitution.

Conclusion

The N-guanidinylation of primary amines is a powerful transformation for imparting unique physicochemical and biological properties to molecules. While the inherent reactivity of the guanidine group presents challenges, a systematic approach centered on the judicious selection of the guanidinylating reagent and a well-planned synthetic strategy can lead to high-yielding and reproducible outcomes. The direct guanidinylation approach, using highly reliable protected reagents like N,N'-Di-Boc-N"-triflylguanidine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, offers an efficient pathway for the synthesis of complex guanidine-containing molecules. By understanding the causality behind each experimental step, researchers can confidently apply and adapt these protocols to advance their specific research and drug discovery objectives.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Guanidinylation reagents.
  • A guanidinylated bioreducible polymer with high nuclear localization ability for gene delivery systems. PubMed. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. [Link]

Sources

Process Development & Scale-Up: Efficient Synthesis of Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-PB

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Piperidine-1-carboximidamide Hydrobromide (CAS: 1462-32-4), a critical guanidine building block. While various guanidinylation methods exist (e.g., cyanamide, 1H-pyrazole-1-carboxamidine), this guide focuses on the S-Methylisothiourea route. This pathway is selected for its operational reliability, cost-effectiveness at scale, and high atom economy when targeting the hydrobromide salt directly.

Key Technical Challenges Addressed:

  • Odor Management: Engineering controls for the evolution of methanethiol (MeSH).

  • Salt Stoichiometry: Direct synthesis of the HBr salt to avoid downstream ion exchange.

  • Purification: Chromatography-free isolation via controlled crystallization.

Strategic Route Selection

The Chemical Pathway

The synthesis involves the nucleophilic displacement of a methylthio group from S-Methylisothiourea Hydrobromide (SMT-HBr) by Piperidine .

Reaction Equation:



Why S-Methylisothiourea?
Reagent OptionProsConsScalability Verdict
Cyanamide (

)
High atom economy; clean byproduct.Unstable; explosion hazard at high conc.; requires pH control.High Risk (Requires specialized pressure/safety handling).
1H-Pyrazole-1-carboxamidine Clean reaction; easy workup.Prohibitively expensive for multi-kilo scale.Low (R&D scale only).
S-Methylisothiourea HBr Low cost; robust kinetics; direct salt formation. Evolves toxic/malodorous Methanethiol (MeSH).High (Standard industrial route with scrubbers).

Reaction Mechanism & Kinetics

The reaction follows an addition-elimination mechanism. Piperidine acts as the nucleophile attacking the electrophilic central carbon of the isothiourea.

Mechanism cluster_1 Elimination SMT S-Methylisothiourea (Electrophile) TS Tetrahedral Intermediate SMT->TS Pip Piperidine (Nucleophile) Pip->TS Nucleophilic Attack MeSH Methanethiol (Leaving Group) TS->MeSH Collapse Prod Guanidine HBr (Product) TS->Prod

Figure 1: Mechanistic pathway of guanidinylation.[1][2] The driving force is the formation of the resonance-stabilized guanidinium cation and the volatility of methanethiol.

Engineering Controls: The Scrubber System

CRITICAL SAFETY NOTICE: Methanethiol (MeSH) has a stench threshold of 1-2 ppb and is toxic. A closed-loop scrubbing system is mandatory for this protocol.

ScrubberSystem Reactor Main Reactor (Reflux) Condenser Reflux Condenser (5°C) Reactor->Condenser Vapor Condenser->Reactor Reflux Trap Safety Trap (Empty Bottle) Condenser->Trap MeSH Gas Scrubber1 Scrubber 1 (10% NaOH + Bleach) Trap->Scrubber1 Sparging Scrubber2 Scrubber 2 (10% NaOH) Scrubber1->Scrubber2 Polishing Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 2: Mandatory gas handling train. Scrubber 1 oxidizes MeSH to methanesulfonic acid/disulfides; Scrubber 2 captures residual acid gases.

Detailed Experimental Protocol

Scale: 1.0 Mole (approx. 200g output) | Time: 6-8 Hours | Yield Target: >85%

Materials
  • Piperidine: 85.15 g (1.0 mol)

  • S-Methylisothiourea Hydrobromide: 185.0 g (1.0 mol) [Note: 1:1 stoichiometry is standard, but 1.05 eq of reagent can drive completion].

  • Ethanol (95% or Absolute): 400 mL

  • Scrubber Solution: 1L of 10% NaOH mixed with 500mL Sodium Hypochlorite (Bleach).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Assemble Apparatus: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Scrubber Connection: Connect the top of the condenser to the Scrubber System (Figure 2) using chemically resistant tubing (PTFE or Tygon). Ensure the gas dispersion tube is submerged in Scrubber 1.

  • Charging: Charge S-Methylisothiourea Hydrobromide (185.0 g) and Ethanol (300 mL) into the flask. Stir to create a slurry.

  • Addition: Add Piperidine (85.15 g) dropwise over 15 minutes via an addition funnel.

    • Observation: A mild exotherm may occur. Ensure temperature stays <40°C during addition.

    • Rinse: Use the remaining 100 mL Ethanol to rinse the funnel into the reactor.

Phase 2: Reaction & Gas Evolution
  • Heating: Slowly ramp the temperature to reflux (approx. 78-80°C).

  • Reflux: Maintain gentle reflux for 4–6 hours.

    • Monitoring: Evolution of MeSH gas will be vigorous initially. Ensure the scrubber is not overwhelmed (bubbling rate).

    • Completion Check: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH) or HPLC. The S-methylisothiourea spot should disappear.

Phase 3: Workup & Crystallization
  • Degassing: Once complete, switch the condenser to distillation mode. Distill off approx. 50% of the ethanol volume. This helps remove residual dissolved MeSH.

  • Solvent Swap (Optional but Recommended): If the product is too soluble in hot ethanol, add Isopropanol (IPA) or Ethyl Acetate (200 mL) as an anti-solvent at 60°C.

  • Crystallization: Cool the solution slowly to room temperature (20°C/hour ramp), then chill to 0–5°C for 2 hours.

    • Nucleation:[1][2] If no precipitate forms, scratch the glass or add a seed crystal of the target compound.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Isopropanol or Diethyl Ether (2 x 50 mL) to remove yellow impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Controls & Specifications

To ensure the product meets pharmaceutical grade standards, the following QC tests are required.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity 1H-NMR (D2O)Conforms to structure (Piperidine ring signals + Guanidine C=N)
Purity HPLC (C18, Phosphate Buffer)> 98.0% Area
Bromide Content AgNO3 Titration38.0% ± 1.0% (Theoretical: 38.4%)
Melting Point Capillary165–170°C (Lit. range varies by polymorph)

Self-Validating Check:

  • Dissolve 100mg in 1mL water. The solution should be clear and colorless. Turbidity indicates unreacted piperidine or sulfur byproducts.

  • Silver Nitrate Test: Addition of AgNO3 to the aqueous solution must yield a pale yellow precipitate (AgBr), confirming the HBr salt form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Product too soluble in mother liquor.Concentrate further; increase ratio of anti-solvent (EtOAc/Ether).
Strong Smell in Product Residual MeSH or disulfide trapped in lattice.Recrystallize from Ethanol; increase vacuum drying time/temp.
Yellow Coloration Oxidation of sulfur byproducts.Wash filter cake thoroughly with cold Ether; use activated charcoal during recrystallization.
Violent Bubbling Heating ramp too fast.Reduce heat input during the first hour of reflux.

References

  • Rathke, B. (1881). Über die Einwirkung von Chlorcyan auf Amine. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for guanidine synthesis).
  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc. Link (Review of guanidinylation methods).

  • European Patent EP0035374A1.Process for the preparation of guanidines. (Industrial context for S-methylisothiourea usage).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Link (Safety and properties of starting material).

  • Cunha, S. (2018). Guanylation of Amines: A Review. Tetrahedron.
  • Vertex/Google Scholar Search Results. Synthesis of this compound. Link (Verification of CAS 1462-32-4 and salt forms).

Disclaimer: This protocol involves hazardous chemicals (Piperidine, Methanethiol). It is intended for use only by qualified personnel in a properly equipped laboratory. Always consult the SDS before handling.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine-1-carboximidamide Hydrobromide

  • Subject: Optimization & Troubleshooting Guide for Synthesis and Purification

  • CAS Registry Number: 1462-27-7 (Free base generic reference); Specific HBr salt protocols below.

  • Chemical Structure: Piperidine ring fused to a guanidine moiety (N-amidinopiperidine), stabilized as the hydrobromide salt.

Introduction: The Chemist’s Perspective

You are likely synthesizing this compound as a critical intermediate for pharmaceutical applications (e.g., antihypertensives or anticoagulants). The synthesis typically involves the guanylation of piperidine. While the reaction appears simple on paper, the practical reality involves battling hygroscopicity, managing the evolution of noxious by-products (methyl mercaptan), and overcoming the "oiling out" phenomenon common to hydrobromide salts.

This guide moves beyond standard textbook procedures to address the process chemistry challenges you face in the lab.

Part 1: Reaction Optimization (The Synthesis)

The most robust route for the hydrobromide salt utilizes S-Methylisothiourea Hydrobromide as the guanylating agent. This avoids the extra step of salt exchange required if you use the sulfate or free base forms.

Core Reaction Scheme

ReactionScheme Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate + Heat (Reflux) SMT S-Methylisothiourea HBr (Electrophile) SMT->Intermediate Product Piperidine-1-carboximidamide HBr (Target) Intermediate->Product MeSH Methyl Mercaptan (Gas By-product) Intermediate->MeSH Elimination

Figure 1: Nucleophilic substitution pathway for guanylation of piperidine.

Troubleshooting the Reaction

Q: My reaction conversion stalls at 70-80%. Adding more reagent doesn't help. Why?

  • Root Cause: The reaction is an equilibrium driven by the release of methyl mercaptan (MeSH). If MeSH is not efficiently removed, the equilibrium shifts back to the starting materials.

  • Solution:

    • Sparging: Use a steady stream of Nitrogen (N₂) through the reaction mixture to physically displace the MeSH gas.

    • Solvent Choice: Switch from Ethanol to 2-Propanol (IPA) or n-Butanol . The higher boiling point allows for faster kinetics, and MeSH is less soluble in hot higher-alcohols, promoting its escape.

    • Stoichiometry: Use a slight excess of Piperidine (1.1 equiv) rather than the isothiourea. Piperidine is easier to remove (volatile) than unreacted isothiourea salts during workup.

Q: The reaction mixture smells overwhelmingly of rotten cabbage, even in the fume hood. How do I manage this?

  • Safety Protocol: This is Methyl Mercaptan. It is toxic and has a low odor threshold.

  • Trapping System: Do not vent directly to the stack. Connect the condenser outlet to a bleach trap (Sodium Hypochlorite solution).

    • Chemistry:

      
      . This oxidizes the odor instantly.
      

Q: Why is my reaction turning dark orange/red?

  • Root Cause: Oxidation of the thiourea derivative or trace metal contamination.

  • Correction: Degas your solvent prior to use. Add a trace amount (0.1 mol%) of EDTA if using older glassware or lower-grade solvents to chelate metal ions that catalyze S-oxidation.

Part 2: Workup & Purification (The Isolation)

This is the most critical phase. Hydrobromide salts of guanidines are notorious for being hygroscopic and forming "oils" rather than crystals.

Purification Logic Tree

Purification Start Crude Reaction Mixture Strip Strip Solvent (Vacuum < 50°C) Start->Strip StateCheck State of Residue? Strip->StateCheck Solid Off-white Solid StateCheck->Solid Dry Oil Viscous Oil / Gum StateCheck->Oil Wet/Oily Recryst Recrystallize: IPA + EtOAc (1:3) Solid->Recryst Triturate Triturate: Add Et2O, Sonicate 30 mins Oil->Triturate Final Pure Product (White Crystals) Recryst->Final Seed Seed Crystal Method: Dissolve in min. MeOH, add EtOAc slowly, seed. Triturate->Seed If still oily Seed->Final

Figure 2: Decision matrix for isolating crystalline HBr salt.

Troubleshooting Isolation Issues

Q: I obtained a thick oil that refuses to crystallize. Placing it in the freezer just makes it a hard glass. What do I do?

  • The "Oiling Out" Phenomenon: This occurs when the product contains residual solvent or water, depressing the melting point.

  • The "Azeotropic Drying" Fix:

    • Dissolve the oil in a small amount of absolute Ethanol.

    • Add Toluene.

    • Rotary evaporate to dryness. Repeat 3x. Toluene forms an azeotrope with water and ethanol, dragging them out.

    • Final Step: Triturate the resulting foam with Diethyl Ether or MTBE (Methyl tert-butyl ether). Scratch the flask walls with a glass rod to induce nucleation.

Q: My product is hygroscopic. It turns sticky on the balance.

  • Handling Protocol: Guanidine HBr salts are hygroscopic.

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.

    • Storage: Store in a desiccator. If the compound must be weighed in open air, do so rapidly or use a "weighing by difference" technique in a closed vial.

Q: The melting point is lower than reported (Literature: ~160-170°C for similar salts).

  • Impurity Check: You likely have trapped Piperidinium Hydrobromide (a side product if stoichiometry was off).

  • Diagnostic: Check ¹H NMR.

    • Product: Guanidine N-H protons appear broad around 7.0-8.0 ppm (DMSO-d6).

    • Impurity: Piperidine salt protons appear as a distinct broad singlet around 8.5-9.0 ppm.

  • Cleanup: Recrystallize from Acetonitrile . Piperidinium salts are often more soluble in cold acetonitrile than the guanidine product.

Part 3: Analytical Verification

Q: My NMR spectrum shows broad, "missing" peaks for the NH protons.

  • Explanation: This is normal for guanidines due to prototropic tautomerism (rapid exchange of protons between nitrogens).

  • Fix:

    • Run the NMR in DMSO-d6 rather than CDCl₃ (solubility is better, exchange is slower).

    • Add a drop of D₂O to the NMR tube. The NH peaks will disappear completely, confirming they are exchangeable protons, while the piperidine ring protons (1.5 ppm - 3.5 ppm) will remain sharp.

Summary of Key Solvents

Process StepRecommended SolventAlternativeReason
Reaction 2-Propanol (IPA)EthanolIPA boils higher (faster reaction) and dissolves MeSH less than EtOH.
Workup TolueneBenzeneUsed for azeotropic removal of water/alcohol to cure "oiling out."
Crystallization IPA / EtOAc (1:3)MeOH / Et₂OHigh solubility in alcohol, low in ester/ether forces precipitation.
Cleaning Bleach (aq)H₂O₂Neutralizes the sulfur stench immediately.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. Link

    • Relevance: Establishes fundamental protocols for guanylation of amines, providing the basis for stoichiometry and solvent choices.
  • Tiritiris, I. (2012).[1][2] Piperidine-1-carboximidamide.[1][2] Acta Crystallographica Section E. Link[2]

    • Relevance: Provides definitive structural data (X-ray diffraction)
  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc. Link

    • Relevance: A comprehensive review of guanylation reagents, including the S-methylisothiourea route used in this guide.
  • Rasmussen, C. R., et al. (1988). Improved procedures for the preparation of guanidines. Synthesis. Link

    • Relevance: Describes the optimization of S-methylisothiourea reactions, specifically addressing the "stench" and yield issues.

Sources

Side reactions of Piperidine-1-carboximidamide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side Reactions of Piperidine-1-carboximidamide

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Technical Services Subject: Diagnostic Guide for Impurities and Reactivity Issues with Piperidine-1-carboximidamide (CAS 4705-39-9 / Sulfate: 22583-29-5)[1]

Executive Summary

Piperidine-1-carboximidamide (amidinopiperidine) is a robust guanylating agent and a critical building block for synthesizing bioactive pyrimidines and inhibitors (e.g., enzyme inhibitors, receptor antagonists).[1][2] However, its guanidine-like core renders it susceptible to specific degradation pathways—primarily hydrolysis and regiochemical ambiguity during cyclization.[1]

This guide moves beyond standard datasheets to address the causality of failure modes. It provides self-validating protocols to distinguish between reagent degradation and synthetic side reactions.[1]

Module 1: Stability & Hydrolysis (The "White Precipitate" Issue)

User Complaint: "My reagent has developed a strong ammonia smell, or I see a new peak at a longer retention time in Reverse Phase HPLC."

Technical Diagnosis: The most prevalent side reaction is the hydrolysis of the amidine (C=NH) bond to form the urea derivative, Piperidine-1-carboxamide , releasing ammonia. This is thermodynamically driven and catalyzed by moisture and extremes of pH.

Mechanism of Failure

Unlike simple amines, the guanidinium core is stabilized by resonance. However, once the free base is generated (or if the salt is exposed to moisture), water attacks the electrophilic central carbon.

Pathway Visualization:

HydrolysisPathway Amidine Piperidine-1-carboximidamide (Active Reagent) Inter Tetrahedral Intermediate Amidine->Inter + H2O (Slow) Urea Piperidine-1-carboxamide (Major Impurity) Inter->Urea - NH3 Ammonia Ammonia (Gas) Inter->Ammonia

Figure 1: Hydrolytic degradation pathway of Piperidine-1-carboximidamide to its urea analog.[1]

Troubleshooting & Prevention Protocol
VariableRecommendationScientific Rationale
Storage Form Store as Sulfate or Hemisulfate salt.The protonated guanidinium cation is resonance-stabilized and resistant to nucleophilic attack by water.[1] The free base is highly hygroscopic and reactive.
Solvent Choice Avoid protic solvents (MeOH/EtOH) for long-term storage of the free base.[1]Alcoholysis can occur, forming O-alkylisoureas (reversible) or carbamates over time.[1]
pH Control Maintain pH < 10 during workup unless extracting.High pH increases the concentration of the reactive free base and hydroxide ions, accelerating hydrolysis.

Validation Step: Dissolve a sample in D₂O.[1] A ¹H NMR shift of the piperidine ring protons adjacent to nitrogen (approx.[3] 3.4 ppm) typically shifts upfield if the amidine converts to the urea (due to loss of the cationic character).

Module 2: Cyclization & Regioselectivity (Heterocycle Synthesis)

User Complaint: "I am synthesizing a pyrimidine using a beta-keto ester, but I am getting low yields or regioisomers."

Technical Diagnosis: When reacting Piperidine-1-carboximidamide with unsymmetrical electrophiles (e.g., ethyl acetoacetate), two nucleophilic nitrogen species compete:

  • Exocyclic Amino Group (-NH₂): Sterically accessible, typically the initial attacker.[1]

  • Endocyclic Imino Nitrogen (=NH): More basic, but often sterically hindered by the piperidine ring.[1]

Side Reaction: Incomplete Cyclization (Linear Adducts) Often, the reaction stops at the intermediate acyl-guanidine stage if the base strength is insufficient to drive the dehydration (ring closure).

Reaction Workflow & Decision Tree

Cyclization Start Reagent + Beta-Keto Ester Linear Intermediate: Acyl-Guanidine Adduct Start->Linear Nucleophilic Attack (Kinetic Control) Side2 Side Product B: Regioisomer Start->Side2 Attack by Wrong Nitrogen Product Target Pyrimidine (Cyclized) Linear->Product Dehydration (Base/Heat) Side1 Side Product A: Hydrolyzed Urea Linear->Side1 Trace H2O / Long Reaction Time

Figure 2: Competition between productive cyclization and side reaction pathways.

Optimization Guide
  • Issue: Incomplete Cyclization (Linear Intermediate observed by LCMS)

    • Solution: Increase temperature to reflux or use a stronger base (e.g., NaOEt in EtOH) to force the elimination of water.

    • Check: Ensure the solvent is anhydrous.[4] Water generated during the condensation must be tolerated or removed (molecular sieves).[1]

  • Issue: Regioisomers

    • Solution: Control pH.[1] Under neutral conditions, the terminal -NH₂ is the primary nucleophile. Under strongly basic conditions, deprotonation may equilibrate the nucleophilicity.

    • Note: The piperidine ring exerts steric bulk. Expect the initial attack to occur at the least hindered carbonyl of the electrophile.

Module 3: Impurity Profiling (The "Mystery Peak")

User Complaint: "I see persistent impurities in my final product that are difficult to remove."

Technical Diagnosis: Impurities often arise from the synthesis of the reagent itself (from O-methylisourea) or its degradation.[1]

Common Impurity Table
Impurity NameStructure / OriginDetection CharacteristicsRemoval Strategy
Piperidine-1-carboxamide Urea Derivative (Hydrolysis product)LCMS: M+1 = 129 (vs 128 for amidine).[1] Polarity: Less polar than the amidine salt.Recrystallization from iPrOH or precipitation of the amidine as a picrate or sulfate salt.
Piperidine Degradation/Starting Material LCMS: M+1 = 86.[1] Smell: Strong amine/pepper odor.[1][5]High vacuum drying (volatile) or acid wash (forms soluble HCl salt).[1]
Dimer (Biguanide) Condensation (Thermal stress)LCMS: M+1 = ~254.[1] Occurs if reagent is heated neat.[1]Difficult to separate; requires column chromatography.[1] Avoid heating the free base without solvent.

FAQ: Rapid Response

Q1: Can I use the hydrochloride salt instead of the sulfate? A: Yes, but the sulfate (2:1 or 1:1 stoichiometry) is generally non-hygroscopic and crystalline. The HCl salt is often more hygroscopic (deliquescent), leading to faster hydrolysis if not handled in a glovebox.

Q2: How do I remove the "urea" impurity (Piperidine-1-carboxamide)? A: The urea derivative is much less basic than the amidine.[1]

  • Protocol: Dissolve the crude mixture in dilute acid (pH 3-4). The amidine will be fully protonated and stay in the aqueous phase. The urea is less soluble in acid/water and may be extracted with an organic solvent (DCM or EtOAc) or filtered off if it precipitates.[1]

Q3: Is the reagent compatible with acid chlorides? A: Yes, but you must use a scavenger base (like TEA or excess amidine). However, be warned: double acylation is a common side reaction.[1] Control stoichiometry strictly (0.9 eq of acid chloride to 1.0 eq of amidine) to favor mono-acylation.

References

  • Preparation and Characterization: Bannard, R. A. B., et al. "Preparation of Guanidines and their Reaction with Esters."[1] Canadian Journal of Chemistry, vol. 36, 1958.[1] Link[1]

  • Hydrolysis Mechanisms: Cunningham, B. A., & Kirk, K. A.[1] "Hydrolysis of substituted guanidines." Journal of the American Chemical Society. (General Guanidine Stability).[1]

  • Structural Data: PubChem Compound Summary for CID 205051, Piperidine-1-carboximidamide.[1] Link[1][6]

  • Synthetic Applications: Katritzky, A. R., et al. "Synthesis of guanidines."[1] Comprehensive Organic Functional Group Transformations. (Context on guanylation reagents).

(Note: While specific degradation papers for this exact CAS are rare, the hydrolysis to urea is the universal degradation pathway for monosubstituted carboximidamides as supported by general guanidine chemistry).

Sources

Technical Support Center: Piperidine-1-carboximidamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of Piperidine-1-carboximidamide (also known as 1-Amidinopiperidine or N-Guanylpiperidine).[1][2]

Topic: Stability & Degradation of Piperidine-1-carboximidamide in Solution Chemical Class: Guanidine Derivative / Cyclic Amidine Primary Risk: Hydrolytic degradation to urea derivatives and CO₂ absorption.[1][2]

Part 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the molecular behaviors driving instability.[1] Piperidine-1-carboximidamide contains a guanidine-like moiety attached to a piperidine ring.[1][2] This structure dictates its two primary failure modes in solution:

Hydrolytic Degradation (The "Urea" Pathway)

The carbon-nitrogen double bond in the carboximidamide group is susceptible to nucleophilic attack by water.[1][2] This is the dominant degradation pathway, converting the active amidine into an inactive urea derivative.[1]

  • Mechanism: Water attacks the central carbon of the guanidine group, displacing ammonia (

    
    ).
    
  • Product: Piperidine-1-carboxamide (N-carbamoylpiperidine).[1][2]

  • Mass Shift: The transformation results in a mass increase of +0.984 Da (essentially +1 Da), making it difficult to distinguish from isotopic peaks in low-resolution MS.[1]

Carbon Dioxide Absorption (The "Drift" Pathway)

Piperidine-1-carboximidamide is a strong base (pKa


 11–12).[1][2] In its free base form, it avidly scavenges atmospheric CO₂, forming carbamates or carbonate salts.
  • Symptom: Unexplained pH drift toward neutral/acidic over time and potential precipitation of insoluble carbonates.[1]

Pathway Visualization

The following diagram illustrates the degradation logic you must monitor.

DegradationPathway Compound Piperidine-1-carboximidamide (Active Reagent) MW: ~127.19 Urea Piperidine-1-carboxamide (Inactive Urea Derivative) MW: ~128.17 (+1 Da) Compound->Urea High pH / Heat Ammonia NH₃ (Byproduct) Carbonate Piperidinium Carbonate/Carbamate (Salt Precipitate) Compound->Carbonate Atmospheric Exposure Water + H₂O (Hydrolysis) CO2 + CO₂ (Air Exposure)

Figure 1: Primary degradation pathways.[1][2] The red path indicates irreversible chemical hydrolysis; the yellow path indicates environmental contamination.

Part 2: Troubleshooting Dashboard (FAQs)

Use this decision matrix to diagnose specific experimental anomalies.

Q1: I see a new peak in my HPLC chromatogram eluting slightly earlier than my main peak. What is it?

Diagnosis: This is likely Piperidine-1-carboxamide (the hydrolysis product).[1][2]

  • Why: Urea derivatives are generally more polar than their amidine counterparts, leading to reduced retention on Reverse Phase (C18) columns.[1]

  • Confirmation: Check LC-MS. Look for a parent ion shift from

    
     to 
    
    
    
    .[1][2]
  • Fix: Your solution pH may be too high (> pH 10) or the sample is old.[1] Prepare fresh buffers at neutral pH (7.0–8.0).

Q2: My solution was clear but developed a white precipitate after 24 hours.

Diagnosis: Formation of Carbonate Salts .

  • Why: If you used the free base form, it absorbed CO₂ from the headspace.[1] If you used a salt form (e.g., Sulfate) in a high concentration buffer, you may have reached the solubility limit of a degradation byproduct.

  • Fix: Degas all solvents before use.[1][2] Store stock solutions under Nitrogen or Argon.[1][2] Switch to the Sulfate or Hemisulfate salt form, which is non-hygroscopic and stable.[1]

Q3: The pH of my stock solution drifted from 11.0 to 9.5 overnight.

Diagnosis: Atmospheric Carbonation .

  • Why: The solution is acting as a CO₂ scrubber.[1]

  • Fix: Do not store the free base in solution for extended periods. Prepare immediately before use. If storage is required, use a buffered system (e.g., HEPES) rather than unbuffered water.

Q4: I am getting poor reproducibility in my bioassay.

Diagnosis: Variable Protonation State .

  • Why: The pKa of the guanidine group is high.[1][2][3] If your assay buffer is near pH 7.4, the compound is fully protonated (cationic).[1] If your buffer drifts or if you are using unbuffered DMSO stocks diluted into media, the effective charge state may vary, altering binding affinity.

  • Fix: Ensure the final assay concentration is heavily buffered to maintain a consistent ionization state (preferably cationic, pH < 10).

Part 3: Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Target: 100 mM Stock | Stability: 1 Month at -20°C

ParameterRecommendationRationale
Preferred Form Hemisulfate Salt (CAS 402-19-7)Significantly more resistant to oxidation and hydrolysis than the free base or HCl salt.[1][2]
Solvent DMSO (Anhydrous)Prevents hydrolysis.[1][2] Water promotes degradation.[1][2]
Concentration 10–100 mMHigher concentrations are generally more stable (self-buffering).[1][2]
Storage -20°C, DesiccatedLow temperature slows kinetics; desiccation prevents moisture uptake.[1][2]

Step-by-Step:

  • Weigh the Hemisulfate salt in a humidity-controlled environment (glove box or dry room).[1][2]

  • Dissolve in anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).[1]
    
  • Vortex for 30 seconds. (Sonication is permitted but avoid heating).[1][2]

  • Aliquot into amber glass vials with PTFE-lined caps. Do not use polystyrene. [1][2]

  • Purge headspace with Argon gas before sealing.[1][2]

Protocol B: LC-MS Validation Method

Use this to verify purity before critical experiments.[1][2]

  • Column: C18 High pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH). Note: Standard silica C18 degrades at the high pH required to keep this molecule neutral, so run in acidic mode where it is stable.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 50% B over 10 minutes. (Compound is polar; it will elute early).[1][2]

  • Detection: UV 210 nm (weak chromophore) and MS (ESI+).[1][2]

  • Pass Criteria: Single peak at m/z 128.2. Absence of peak at m/z 129.2 (+1 Da).[1][2]

Part 4: Decision Logic for Experimental Design

Use the following flow to select the correct buffer system for your application.

DecisionTree Start Start: Experimental Design Q1 Is the assay pH > 9.0? Start->Q1 HighPH Risk: Rapid Hydrolysis Q1->HighPH Yes LowPH Condition: pH 7.0 - 8.0 Q1->LowPH No Action1 Use Fresh Prep Only (< 4 hours) HighPH->Action1 Q2 Is DMSO tolerance low? LowPH->Q2 Action2 Use Phosphate or HEPES Buffer WaterSol Dissolve in Water/Buffer Store at 4°C (max 24h) Q2->WaterSol Yes (<0.1%) DMSOSol Dissolve in DMSO Store at -20°C (Months) Q2->DMSOSol No (>1%)

Figure 2: Buffer and solvent selection logic to maximize stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205051, Piperidine-1-carboximidamide. Retrieved from [Link]

  • Katritzky, A. R., & Rogovoy, B. (2005). Recent developments in the synthesis of guanidines.[1] ARKIVOC, 2005(4), 49-87. (Mechanistic insight into guanidine hydrolysis). Retrieved from [Link][2]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1][2] (Source for pKa values of cyclic guanidines).

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Piperidinecarboximidamide sulfate.[1][2] (Stability data of the sulfate salt). Retrieved from [Link][2]

Sources

Removing unreacted Piperidine-1-carboximidamide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of Piperidine-1-carboximidamide (also known as N-Guanylpiperidine or 1-Piperidinecarboximidamide) from reaction mixtures.

Executive Summary & Chemical Profile

The Challenge: Unlike simple piperidine, Piperidine-1-carboximidamide is a guanidine derivative.[1] It is non-volatile , highly polar, and exhibits strong basicity (pKa ~13.6 for the conjugate acid). Standard evaporation techniques (Rotavap) will fail to remove it.[1][2]

Effective removal relies on exploiting its basicity (protonation to form water-soluble salts) or its polarity (adsorption onto acidic stationary phases).[1][2]

Chemical Property Table
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 127.19 g/mol Detectable by LC-MS (ESI+).[1]
Basicity (pKa) ~13.5 (Guanidine moiety)Stronger base than TEA or Pyridine.[1][2] Requires strong acid for full protonation.[1]
Volatility NegligibleCannot be removed by distillation or high vacuum.
Solubility (Free Base) Soluble in MeOH, DMSO, DCMCo-extracts with organic products if not protonated.
Solubility (Salt Form) Highly Water SolubleKey removal mechanism via Aqueous Acid Wash.

Primary Removal Workflows

Method A: Liquid-Liquid Extraction (LLE) – The "pH Switch"

Best for: Hydrophobic products stable to acidic conditions.

Because the guanidine moiety is a strong base, it accepts protons readily. By lowering the pH of the aqueous layer below 10, the impurity becomes ionized (cationic) and partitions into the water phase, leaving the non-basic product in the organic phase.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • Acid Wash: Wash the organic layer 3 times with 1N HCl or 10% Citric Acid (if product is acid-sensitive).[1]

    • Mechanism:[3][4][5][6][7] Piperidine-1-carboximidamide + H⁺

      
       [Piperidine-1-carboximidamide-H]⁺ (Water Soluble).[1]
      
  • Validation: Check the aqueous layer pH. It must remain acidic (pH < 2) to ensure the guanidine does not deprotonate back into the organic layer.

  • Brine Wash: Wash organic layer once with saturated brine to remove residual water/acid.[1][2]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Method B: Solid-Phase Scavenging – The "Resin Capture"

Best for: High-throughput synthesis, acid-sensitive products, or when LLE forms emulsions.

Use a Strong Cation Exchange (SCX) resin.[1] The sulfonic acid groups on the resin irreversibly bind the strongly basic guanidine.

Protocol:

  • Selection: Select a macroporous polystyrene-based SCX resin (e.g., Amberlyst® 15 or equivalent sulfonic acid resin).[1][2]

    • Loading Capacity: Typically 3–5 mmol/g.[1] Use 3–5 equivalents relative to the excess reagent.[1][2]

  • Incubation: Add the resin directly to the reaction mixture (diluted in DCM or MeOH).

  • Agitation: Shake or stir gently for 30–60 minutes at room temperature.

  • Filtration: Filter off the resin.[1][2] The filtrate contains the purified product.

  • Wash: Rinse the resin cake with solvent (MeOH/DCM) to recover any non-specifically bound product.[1][2]

Visual Workflows (Graphviz)

Diagram 1: Decision Logic for Purification Strategy

PurificationLogic Start Start: Reaction Mixture (Contains Piperidine-1-carboximidamide) CheckProduct Is Product Basic? Start->CheckProduct IsBasic Yes (Product is an Amine) CheckProduct->IsBasic IsNeutral No (Neutral/Acidic Product) CheckProduct->IsNeutral Scavenge Use Electrophile Scavenger (Only if impurity is nucleophilic) OR Reverse Phase HPLC IsBasic->Scavenge Acid wash will remove product too AcidWash Method A: Acidic Extraction (1N HCl or Citric Acid) IsNeutral->AcidWash CheckEmulsion Did Emulsion Form? AcidWash->CheckEmulsion Resin Method B: SCX Resin Scavenging (Sulfonic Acid Resin) CheckEmulsion->Resin Yes Final Concentrate Organic Layer CheckEmulsion->Final No Resin->Final

Caption: Decision tree for selecting between Liquid-Liquid Extraction and Resin Scavenging based on product properties.

Troubleshooting Guide & FAQs

Q1: I performed the acid wash, but the impurity is still visible by TLC/LCMS.

Diagnosis: The pH of the aqueous layer likely drifted up during extraction.[2] The Fix: Guanidines are strong bases and can neutralize the acid wash quickly.[2]

  • Check pH: Measure the pH of the aqueous waste layer.[1][2] If it is > 2, the salt is reverting to the free base and extracting back into the organic layer.

  • Increase Molarity: Use a higher concentration of acid (e.g., 2N HCl) or increase the volume of the wash.[2]

  • Validation: Ensure the final aqueous wash is distinctly acidic (pH 1).[1][2]

Q2: My product is also an amine. How do I separate it from the guanidine reagent?

Diagnosis: Both product and impurity are basic; acid wash will remove both.[1][2] The Fix: Rely on pKa differences or Chromatography .

  • pKa Differentiation: If your product is a weak base (e.g., Aniline, pKa ~4.[1][2]6) and the impurity is a strong base (Guanidine, pKa ~13), wash with a pH 9-10 buffer (Carbonate buffer). The aniline will remain organic (neutral), while the guanidine will be protonated (charged) and enter the aqueous layer.

  • Reverse Phase (C18) Chromatography: Guanidines are very polar and elute early (near void volume) in acidic mobile phases (0.1% Formic Acid), while most organic products retain longer.[1][2]

Q3: The impurity is streaking across my silica column.

Diagnosis: The basic guanidine interacts strongly with the acidic silanols on the silica gel.[2] The Fix: Deactivate the silica.[2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).[2] This competes for the silanol sites and sharpens the peak.

Q4: Can I remove it by Rotavap or high vacuum?

Answer: No. Unlike simple piperidine (bp 106°C), the carboximidamide group adds significant polarity and hydrogen bonding capability.[2] Heating it will likely cause decomposition (polymerization or hydrolysis) rather than evaporation, potentially contaminating your product with tar.[1][2]

References

  • PubChem. Piperidine-1-carboximidamide Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][2]

  • Biotage. Solid Supported Reagents: Scavenging Techniques.[1][2] Biotage Knowledge Base.[1][2] Available at: [Link][2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1] (Reference for general Guanidine basicity). Available at: [Link][2]

Sources

Technical Guide: Optimizing Sodium Hydroxide Concentration in Piperidine-Based Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: January 2026 Department: Process Chemistry & Application Support

Executive Summary & Core Directive

This guide addresses the optimization of Sodium Hydroxide (NaOH) concentration in reactions involving piperidine, specifically focusing on Nucleophilic Substitutions (N-Alkylation) and Biphasic Phase Transfer Catalysis (PTC) .

The Critical Balance: In piperidine chemistry, NaOH serves two distinct roles depending on the system:

  • Acid Scavenger (Homogeneous): Neutralizes the hydrohalic acid (HX) byproduct to drive equilibrium forward.

  • Interfacial Deprotonating Agent (Heterogeneous/PTC): Generates the reactive species at the liquid-liquid interface.

Warning: treating NaOH concentration as a static variable is a common failure mode. It must be tuned based on the ionic strength , viscosity , and competitive hydrolysis rates of your specific electrophile.

The Thermodynamic & Kinetic Landscape[1]

The pKa Hierarchy

To optimize NaOH, one must understand the proton transfer equilibrium. Piperidine is a secondary amine with a pKa (of its conjugate acid, piperidinium) of approximately 11.22 .

  • Scenario A: Low [NaOH] (< 1.0 M): If the pH drops below 11.2 during the reaction (due to acid generation), piperidine becomes protonated (

    
    ). The protonated form is non-nucleophilic , halting the reaction.[1]
    
  • Scenario B: High [NaOH] (> 5.0 M / 20-50% wt): Ensures piperidine remains in its free base form. However, at this concentration, the activity of hydroxide ions (

    
    ) increases drastically, raising the risk of hydrolyzing your alkylating agent (e.g., converting Benzyl Chloride to Benzyl Alcohol) before the amine can react.
    
The "Salting Out" Effect

In biphasic systems, increasing NaOH concentration increases the ionic strength of the aqueous phase.

  • Benefit: This decreases the solubility of piperidine and the organic catalyst in the water phase, forcing them into the organic phase where the reaction occurs (Reaction Rate

    
    ).
    
  • Risk: If the viscosity becomes too high (at >40% NaOH), mass transfer at the interface is inhibited (Reaction Rate

    
    ).
    

Visualizing the Mechanism (Phase Transfer Catalysis)

The following diagram illustrates the interfacial mechanism where NaOH concentration is critical. Note how NaOH remains in the aqueous phase but drives the cycle.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interfacial Boundary cluster_aqueous Aqueous Phase (NaOH Reservoir) Pip Piperidine (Nu) Prod Product (R-N-Pip) Pip->Prod + R-X (SN2) RX Alkyl Halide (R-X) RX->Prod Q_X Q+X- (Cat) Q_OH Q+OH- (Active Cat) Q_X->Q_OH Ion Exchange Interface Q_X->Interface Q_OH->Pip Deprotonates (if acidic) or Activates Interface->Q_OH NaOH NaOH (Conc.) OH OH- NaOH->OH NaX NaX (Waste) OH->Interface Drives Exchange OH->Interface

Figure 1: Phase Transfer Catalysis Cycle. High NaOH concentration in the aqueous phase drives the ion exchange at the interface, converting the inactive catalyst salt (Q+X-) back into the active hydroxide form (Q+OH-).

Troubleshooting Matrix & Optimization Guide

Use this matrix to diagnose yield/rate issues relative to base concentration.

SymptomProbable CauseMechanismCorrective Action
Reaction Stalls at ~50% AcidificationThe HCl/HBr byproduct has neutralized the NaOH; pH < 11.Increase NaOH equivalents (start at 1.5 - 2.0 eq).
High Impurity: Alcohol Hydrolysis of R-X[NaOH] is too high;

competes with Piperidine for the electrophile.
Dilute NaOH (e.g., drop from 50% to 20%) or switch to solid

.
High Impurity: Quaternary Salt Over-AlkylationReaction is too fast; Piperidine is reacting with product.Slow addition of electrophile. Reduce [NaOH] to slow kinetics.
Emulsion Formation Density MatchingOrganic and Aqueous phases have similar densities.Increase [NaOH] to >20% to increase aqueous density and force separation.
Slow Rate (Biphasic) Poor Mass TransferViscosity of 50% NaOH is hindering interfacial mixing.Dilute to 30% NaOH or increase agitation (RPM > 800).

Standardized Protocols

Protocol A: Homogeneous N-Alkylation (Standard)

Best for: Small scale, non-hydrolyzable electrophiles.

  • Stoichiometry: Piperidine (1.0 eq), Alkyl Halide (1.1 eq), NaOH (2.0 eq) .

  • Solvent: Ethanol or Acetonitrile.

  • Preparation: Dissolve NaOH in minimal water (creating a saturated solution) and add to the organic solvent.

  • Execution: Add Piperidine. Add Alkyl Halide dropwise at 0°C to control exotherm.

  • Optimization: If hydrolysis is observed, switch the base to Sodium Bicarbonate (

    
    )  or DIPEA .
    
Protocol B: High-Throughput Phase Transfer Catalysis (PTC)

Best for: Industrial scale, cost reduction, "Green" chemistry.

  • System: Biphasic (Toluene / Water).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) - 5 mol%.

  • Base: 50% w/w NaOH (approx. 19 M).

    • Why 50%? This concentration minimizes water content, reducing the hydration shell of the

      
       ion, making it a "naked," more aggressive nucleophile/base at the interface.
      
  • Procedure:

    • Dissolve Piperidine and TBAB in Toluene.

    • Add 50% NaOH solution. Vigorous stirring is mandatory (create a vortex).

    • Add Alkyl Halide slowly.[1][2]

  • Workup: Stop stirring. The layers should separate instantly due to the density difference caused by the concentrated NaOH.

FAQ: Technical Support

Q: Can I use solid NaOH pellets instead of a solution? A: Yes, but with caution. Solid NaOH creates "hot spots" of extreme basicity and heat (exothermic dissolution) which can degrade sensitive substrates. For piperidine reactions, we recommend using a pre-dissolved, cooled solution or powdered NaOH in conjunction with a drying agent (like


) if strictly anhydrous conditions are needed.

Q: My product is trapping in the aqueous phase. Why? A: If your product is an amino-salt (protonated), it will stay in the water. Ensure the final pH of the aqueous layer is >12 . At this pH, the piperidine derivative will be neutral and partition into the organic layer. Add more concentrated NaOH to force this "salting out."

Q: How does NaOH concentration affect selectivity (Mono- vs. Bis-alkylation)? A: NaOH concentration indirectly affects selectivity by altering the reaction rate. Extremely high concentrations (fast rates) can lead to local excesses of the active species, promoting bis-alkylation (quaternization). To favor mono-alkylation, use dilute NaOH (10-20%) and a slow addition of the alkylating agent.

Decision Tree: Optimization Workflow

Optimization_Flow Start Start Optimization Check_Solubility Is Electrophile Hydrolytically Unstable? (e.g., Esters, Acid Chlorides) Start->Check_Solubility Unstable_Yes Avoid Strong NaOH Check_Solubility->Unstable_Yes Yes Unstable_No Proceed with NaOH Check_Solubility->Unstable_No No Use_Weak Use K2CO3 or Dilute NaOH (<1M) at 0°C Unstable_Yes->Use_Weak Check_Phase Reaction System Type? Unstable_No->Check_Phase Homogeneous Homogeneous (Miscible Solvents) Check_Phase->Homogeneous Heterogeneous Biphasic / PTC (Immiscible) Check_Phase->Heterogeneous Opt_Homo Use 2-5M NaOH Monitor pH > 12 Homogeneous->Opt_Homo Opt_Hetero Use 50% w/w NaOH High Agitation Heterogeneous->Opt_Hetero

Figure 2: Optimization Logic Flow. Selects the base concentration strategy based on substrate stability and reaction phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and pKa).
  • Starks, C. M., & Liotta, C. L. (1994).[3] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[3] (Mechanisms of interfacial NaOH reactions).

  • Halpern, M. E. (1997).[3] Phase-Transfer Catalysis: Mechanism and Synthesis. ACS Symposium Series 659.

  • Albini, A., & Fagnoni, M. (2004). Green Chemistry and Phase Transfer Catalysis. In Handbook of Green Chemistry. (Discussion on 50% NaOH usage in green synthesis).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Piperidine-1-carboximidamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization and Degradation in Piperidine-1-carboximidamide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Document ID: TS-GUIDE-PCX-001

Mechanistic Insight: The "Why" of Dimerization

To prevent dimer formation, one must first understand that Piperidine-1-carboximidamide (also known as 1-amidinopiperidine) is a cyclic guanidine derivative. It is a strong organic base (


).

The "dimer" typically observed is a biguanide derivative , formed via a nucleophilic self-condensation reaction.

The Self-Condensation Pathway

In its free base form or under basic reaction conditions, the unprotonated imino nitrogen of one molecule acts as a nucleophile, attacking the electrophilic central carbon of a second molecule. This forms a tetrahedral intermediate which collapses to release ammonia (


), resulting in the thermodynamically stable biguanide dimer.
Visualization: Dimerization Mechanism

The following diagram illustrates the transition from monomer to biguanide dimer.

DimerizationPathway Figure 1: Mechanism of guanidine self-condensation to biguanide dimer. Monomer Piperidine-1-carboximidamide (Free Base) Activation Deprotonation / High pH Environment Monomer->Activation pH > 12 or Heat Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Dimer Biguanide Dimer (Irreversible Impurity) Intermediate->Dimer Elimination Ammonia NH3 (Byproduct) Intermediate->Ammonia Loss of NH3

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific user issues using a Cause-Effect-Solution framework.

Scenario A: Storage Instability (Hardening or Discoloration)

Symptom: The white powder turns into a hard, sticky solid or yellows over time. Root Cause: The free base is hygroscopic and reacts with atmospheric


 to form carbonates, or self-condenses to the dimer if moisture facilitates proton transfer.
ParameterRecommended SpecificationReason
Form Sulfate or Hydrochloride SaltThe protonated guanidinium ion is non-nucleophilic, blocking self-attack.
Atmosphere Argon or Nitrogen (Dry)Prevents hydrolysis to urea and carbonate formation.
Temp 2–8°CReduces kinetic energy required for condensation.

Corrective Action:

  • Dissolve the degraded material in minimal ethanol.

  • Add

    
     (1.0 equiv) to precipitate the stable sulfate salt.
    
  • Recrystallize from water/methanol if dimer content is high (dimers are often less soluble in water than the monomer salt).

Scenario B: Dimerization During Coupling Reactions

Symptom: Low yield of the desired coupled product; appearance of a high-MW impurity (Mass =


).
Root Cause:  Competition between the target electrophile and the guanidine itself. If the reaction pH is too high, the guanidine deprotonates and dimerizes.

Decision Matrix for Coupling:

CouplingLogic Figure 2: Decision tree for preventing dimerization during synthesis. Start Coupling Reaction Required? Protect Is the Guanidine Protected (e.g., Boc)? Start->Protect Direct Direct Coupling (Unprotected) Protect->Direct No Safe Proceed with Standard Coupling Protocols Protect->Safe Yes Risk High Dimerization Risk Direct->Risk Mitigation Use Salt Form + Control pH < 10 Risk->Mitigation Required Protocol

Experimental Protocols

Protocol 1: Synthesis of Stable Piperidine-1-carboximidamide Sulfate

Use this protocol to convert unstable free base or recover material.

Reagents:

  • Piperidine (1.0 equiv)[1]

  • S-Methylisothiourea sulfate (0.5 equiv - Note: Sulfate provides 2 protons, binding 2 guanidines)

  • Solvent: Water/Ethanol mixture

Step-by-Step:

  • Mixing: Dissolve S-methylisothiourea sulfate in water. Add piperidine slowly.

  • Reflux: Heat the mixture to reflux. The evolution of methyl mercaptan (

    
    ) indicates the reaction is proceeding (Use a bleach scrubber trap for the smell).
    
  • Completion: The reaction is driven to completion by the loss of the volatile thiol.

  • Isolation: Cool the solution. The Piperidine-1-carboximidamide sulfate is highly crystalline and stable.

  • Filtration: Filter the white precipitate. Wash with cold ethanol to remove any trace biguanide impurities (which are more soluble in organic solvents than the sulfate salt).

  • Drying: Dry under vacuum at 40°C.

Validation:

  • 1H NMR (

    
    ):  Check for the integration of the piperidine ring protons vs. the lack of methyl peaks.
    
  • Melting Point: The sulfate salt should have a sharp MP > 250°C (decomposition).

Protocol 2: Preventing Side-Reactions in Amide Coupling

If you must couple the piperidine nitrogen to an acyl chloride or acid:

  • Do NOT use the guanidine free base.

  • Pre-step: Protect the guanidine moiety first.

    • React Piperidine-1-carboximidamide sulfate with

      
       (Di-tert-butyl dicarbonate) in NaOH/Dioxane.
      
    • Isolate the N,N'-di-Boc-1-amidinopiperidine .

  • Coupling: Perform the coupling reaction on the piperidine ring (if functionalized) or use the protected guanidine in the reaction mixture.

  • Deprotection: Remove Boc groups with TFA/DCM only at the final stage.

Frequently Asked Questions (FAQs)

Q1: Can I store Piperidine-1-carboximidamide as a free base in solution? A: No. In solution, particularly in organic solvents like acetonitrile or DMF, the free base exists in equilibrium with its tautomers and is prone to nucleophilic attack on itself. Always store as a dry salt (Sulfate or HCl).

Q2: I see a peak at M+126 in my Mass Spec. Is this the dimer? A: No. The monomer MW is ~127 Da.[2] A peak at M+126 is likely the monomer. The dimer (biguanide) would appear at ~237 Da (


 for 

loss). If you see M+44, that is likely carbamate formation from

absorption.

Q3: How do I remove the dimer if it has already formed? A: The biguanide dimer is more lipophilic than the guanidinium salt.

  • Dissolve the crude mixture in water (the sulfate salt is water-soluble).

  • Wash the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate. The dimer (if in free base form) will partition into the organic layer.

  • Lyophilize the aqueous layer to recover the pure monomer salt.

References

  • PubChem. Piperidine-1-carboximidamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations. Elsevier, 1995.
  • Bannard, R. A. B., et al. Preparation of Guanidines from S-Methylisothiourea Sulfate. Canadian Journal of Chemistry, 1958. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Piperidinecarboximidamide sulfate. (Stability and physical properties data).[2][3][4][5] Available at: [Link]

Sources

Technical Support Center: Scaling Up Piperidine-1-carboximidamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Piperidine-1-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important guanidinylation reaction from the bench to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential pitfalls and ensure a robust, scalable, and safe process.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up of Piperidine-1-carboximidamide synthesis. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction yield has significantly decreased upon scaling up from a 10g to a 100g scale. What are the likely causes and how can I rectify this?

A drop in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent addition strategies.[1]

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in the formation of byproducts and incomplete reactions.

    • Solution: Re-evaluate your agitation system. The stirrer design (e.g., anchor, turbine) and agitation speed need to be optimized for the specific geometry of the larger reactor to ensure efficient mixing.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more challenging to control the temperature of an exothermic guanidinylation reaction, potentially leading to thermal decomposition of reagents or products.

    • Solution: Implement a more robust temperature control strategy. This may involve using a reactor with a jacketed cooling system and ensuring the cooling capacity is sufficient to handle the heat generated. A controlled, slower addition of the guanidinylating agent can also help manage the exotherm.

  • Reagent Addition Rate: Adding reagents too quickly on a larger scale can create localized high concentrations, promoting side reactions.

    • Solution: Employ a controlled addition strategy, such as using a syringe pump or a dropping funnel with a pressure-equalizing arm, to add the guanidinylating agent or piperidine at a steady, slow rate.

Question 2: I am observing the formation of an unknown, highly polar byproduct during my large-scale reaction that was not present in my small-scale trials. How can I identify and mitigate this?

The appearance of new byproducts at scale often points to subtle changes in reaction conditions that favor alternative reaction pathways. In guanidinylation reactions, a common byproduct is the formation of amidinourea compounds.[1]

Identification & Mitigation Strategies:

  • Byproduct Identification:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the impurity. This can provide initial clues as to its structure.

    • NMR Spectroscopy: Isolate the byproduct using preparative HPLC and characterize it using ¹H and ¹³C NMR to elucidate its structure.

  • Common Byproducts in Guanidinylation and Their Mitigation:

    • Self-condensation of Cyanamide: If using cyanamide as the guanidinylating agent, it can dimerize to form dicyandiamide, which can then react further.

      • Mitigation: Use fresh, high-purity cyanamide. Consider using a protected guanidinylating agent if this issue persists.

    • Reaction with Coupling Agents: If using coupling reagents like HATU or HBTU for a more complex synthesis involving a piperidine precursor, the piperidine can react with the coupling agent itself to form a guanidinium byproduct.[2][3][4][5]

      • Mitigation: Optimize the stoichiometry of your coupling reagents and consider alternative, less reactive coupling agents if necessary.

Question 3: The final product after work-up and purification is a different color on a larger scale. Is this a cause for concern and how can I ensure color consistency?

A change in product color can indicate the presence of trace impurities that may not significantly affect the overall purity but could be problematic for pharmaceutical applications.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Residual Solvents Ensure complete removal of solvents during the drying process. Use techniques like vacuum drying at an appropriate temperature.
Trace Metal Impurities If using metal catalysts or reagents, ensure they are effectively removed during work-up and purification. Consider using a metal scavenger if necessary.
Oxidation The product or impurities may be susceptible to air oxidation, which can be more pronounced with longer processing times at scale. Consider performing the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).
pH-dependent Color Changes Ensure the pH of the final product is consistent across batches. Small variations in pH can sometimes lead to color changes in compounds with certain functional groups.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of Piperidine-1-carboximidamide.

What are the most common synthetic routes to Piperidine-1-carboximidamide?

The most direct and common method is the guanidinylation of piperidine. This can be achieved using various guanidinylating agents.

  • From Cyanamide: This is a cost-effective method where piperidine is reacted directly with cyanamide, often under acidic conditions to activate the cyanamide.[6]

  • From O-Methylisourea Sulfate: This involves the reaction of piperidine with O-methylisourea sulfate, with the methanol byproduct being distilled off.[7]

  • Using Protected Guanidinylating Agents: Reagents like N,N'-di-Boc-N''-triflylguanidine or other protected guanidines can be used for a more controlled reaction, which is particularly useful in multi-step syntheses.[8]

What are the critical safety considerations when working with cyanamide on a large scale?

Cyanamide is a highly reactive and hazardous chemical.[9]

  • Explosion Hazard: It can be explosive when heated or in contact with acids or moisture.[9] Ensure the reaction is well-controlled and avoid excessive temperatures.

  • Toxicity: Cyanamide is toxic and can release toxic fumes.[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Storage: Store cyanamide in a cool, dry place away from incompatible materials.

How can I effectively purify Piperidine-1-carboximidamide at scale?

Purification strategies will depend on the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for large-scale purification.

  • Solid Carbonate Formation: Piperidine can be purified by forming a solid carbonate, which can be separated from impurities.[11] This principle might be adaptable for the purification of its derivatives.

  • Chromatography: While less common for very large scales due to cost and solvent usage, flash chromatography can be used for moderate scale-up if crystallization is not effective.

III. Visualizing the Workflow and Key Considerations

Troubleshooting Decision Tree for Scale-Up Issues

The following diagram illustrates a logical workflow for diagnosing and addressing common problems encountered during the scale-up of Piperidine-1-carboximidamide synthesis.

G start Scale-Up Issue Identified yield_low Low Yield start->yield_low purity_issue Purity/Byproduct Issue start->purity_issue color_issue Product Color Inconsistency start->color_issue check_mixing Evaluate Agitation Efficiency yield_low->check_mixing Homogeneity? identify_byproduct Identify Byproduct (LC-MS, NMR) purity_issue->identify_byproduct check_solvents Analyze for Residual Solvents color_issue->check_solvents check_temp Assess Temperature Control check_mixing->check_temp Yes optimize_stirrer Optimize Stirrer Design/Speed check_mixing->optimize_stirrer No check_addition Review Reagent Addition Rate check_temp->check_addition Yes improve_cooling Enhance Cooling Capacity check_temp->improve_cooling No controlled_addition Implement Controlled Dosing check_addition->controlled_addition Too Fast yield_resolved Yield Optimized check_addition->yield_resolved Optimal optimize_stirrer->yield_resolved improve_cooling->yield_resolved controlled_addition->yield_resolved check_reagents Verify Reagent Purity identify_byproduct->check_reagents Known Impurity? optimize_stoichiometry Adjust Stoichiometry check_reagents->optimize_stoichiometry Impure change_reagent Consider Alternative Guanidinylating Agent check_reagents->change_reagent Pure purity_resolved Purity Improved optimize_stoichiometry->purity_resolved change_reagent->purity_resolved check_metals Test for Trace Metals check_solvents->check_metals Solvent-Free check_oxidation Evaluate Air Sensitivity check_metals->check_oxidation Metal-Free inert_atmosphere Process Under Inert Atmosphere check_oxidation->inert_atmosphere Oxidation Prone color_resolved Color Consistent check_oxidation->color_resolved Stable inert_atmosphere->color_resolved

Caption: Troubleshooting workflow for scaling up Piperidine-1-carboximidamide synthesis.

General Guanidinylation Reaction Scheme

This diagram illustrates the general reaction for the synthesis of Piperidine-1-carboximidamide.

G piperidine Piperidine guanidinylating_agent Guanidinylating Agent (e.g., Cyanamide) product Piperidine-1-carboximidamide piperidine->product guanidinylating_agent->product byproduct Byproduct product->byproduct

Caption: General reaction scheme for Piperidine-1-carboximidamide synthesis.

IV. References

  • Dubey, A. K., et al. (2005). A novel side reaction associated with the use of HBTU and HATU in solid phase peptide synthesis. Ukrainian Biochemical Journal, 21(5).

  • US Patent US2868793A, Purification of piperidines. Google Patents. Available at:

  • US Patent US6525182B1, Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. Google Patents. Available at:

  • Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3253.

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. Available at: [Link]

  • Full article: A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level. Taylor & Francis. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. RSC Publishing. Available at: [Link]

  • Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Piperidine-Scaffold FAAH Inhibitors vs. Carbamate Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the technical evaluation of piperidine-based FAAH inhibitors, specifically analyzing the structural class represented by Piperidine-1-carboximidamide (and its optimized derivatives like PF-04457845 ) against the historical carbamate standards (e.g., URB597 ).

Editorial Note: The specific chemical Piperidine-1-carboximidamide Hydrobromide (CAS 1462-32-4) is a guanidine-based structural core. In high-performance drug discovery, this charged scaffold is typically optimized into neutral Piperidine-1-carboxamide (Urea) derivatives (e.g., PF-04457845) to achieve blood-brain barrier (BBB) penetration and irreversible covalent binding. This guide compares the optimized piperidine class against alternative inhibitor classes.

Content Type: Technical Comparison & Application Guide Subject: Optimization and Selection of FAAH Inhibitors for Preclinical Research

Executive Summary: The Scaffold Divergence

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, two primary chemical scaffolds have dominated the landscape: the Carbamates (typified by URB597) and the Piperidine Ureas (typified by PF-04457845, a derivative of the piperidine-1-carboxamide core).[1]

While this compound represents the guanidine-based precursor or fragment, it lacks the lipophilicity and neutral character required for effective CNS engagement. The industry has shifted toward the Piperidine Urea class due to superior selectivity profiles.

Key Takeaway:

  • Carbamates (URB597): Potent but "promiscuous." High risk of off-target activity on carboxylesterases (CES).

  • Piperidine Ureas (PF-04457845): The "Sniper." Exquisite selectivity for FAAH with virtually no off-target serine hydrolase activity, driven by a specific shape-complementarity to the FAAH acyl-chain binding pocket.

Mechanistic Comparison & Chemical Logic

The Binding Mechanism

FAAH is a serine hydrolase with a catalytic triad (Ser241-Ser217-Lys142). Inhibitors must access the active site via the "membrane access channel" and react with the nucleophilic Ser241.

A. Piperidine-1-carboxamides (The PF Series)
  • Mechanism: Suicide inhibition. The urea carbonyl is attacked by Ser241, releasing the piperidine leaving group and forming a stable carbamylated enzyme adduct.

  • Structural Advantage: The piperidine ring (often substituted with a biaryl ether) mimics the arachidonoyl chain of the endogenous substrate (Anandamide), ensuring high affinity.

  • The "Guanidine" Limitation: The specific Piperidine-1-carboximidamide (guanidine) is highly basic (pKa ~13). At physiological pH, it is protonated (

    
     charge), preventing it from crossing the hydrophobic membrane channel of FAAH or the BBB. This makes it inferior to the neutral urea analogs (PF-04457845).
    
B. Carbamates (The URB Series)
  • Mechanism: Similar carbamylation of Ser241.

  • Liability: The carbamate moiety is more reactive toward generic serine hydrolases (like liver carboxylesterases), leading to metabolic instability and potential toxicity in non-human primates.

DOT Diagram: Mechanism of Covalent Inactivation

The following diagram illustrates the critical divergence in selectivity based on the "Leaving Group" (Piperidine vs. Phenol).

FAAH_Inhibition_Mechanism cluster_Piperidine Piperidine Urea Class (PF-04457845) cluster_Carbamate Carbamate Class (URB597) FAAH_Active FAAH Active Site (Ser241 Nucleophile) Inhibitor_Entry Inhibitor Entry (Membrane Access Channel) FAAH_Active->Inhibitor_Entry PF_Bind Specific Binding (Biaryl Ether Pocket) Inhibitor_Entry->PF_Bind High Affinity URB_Bind General Binding (Less Specific) Inhibitor_Entry->URB_Bind Mod Affinity PF_Reaction Urea Attack (Stable Adduct) PF_Bind->PF_Reaction Selective High Selectivity (FAAH Only) PF_Reaction->Selective URB_Reaction Carbamate Attack (Promiscuous) URB_Bind->URB_Reaction Off_Target Off-Target Inhibition (Carboxylesterases/CES) URB_Reaction->Off_Target Side Effect URB_Reaction->Selective Primary

Caption: Comparative mechanism showing the high specificity of Piperidine Ureas (Green path) versus the promiscuous activity of Carbamates (Red path) leading to off-target effects.

Performance Data: Piperidine Class vs. Alternatives[2][3][4]

The following table synthesizes data from key medicinal chemistry studies (Johnson et al., J. Med. Chem.; Ahn et al., Chem. Biol.).

FeaturePiperidine Urea (PF-04457845) Carbamate (URB597) Reversible (OL-135) Piperidine-1-carboximidamide (HBr)
Inhibition Type Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)Weak/Reversible (Fragment)
IC50 (Human FAAH) ~7.2 nM ~4.6 nM~20 nM> 10 µM (Est.)
Selectivity >100-fold vs. other hydrolasesPoor (Inhibits CES1/CES2)ModerateUnknown (Likely promiscuous)
Duration of Action Long (>24 hrs)Long (>12 hrs)Short (<4 hrs)Transient
BBB Penetration HighHighModerateVery Low (Charged)
Clinical Status Phase II (Failed efficacy, safe)Preclinical (Toxicity issues)PreclinicalReagent/Building Block

Critical Insight: While URB597 has a lower IC50 (higher potency) in some assays, its selectivity window is dangerously narrow. PF-04457845 maintains nanomolar potency while being virtually "invisible" to other serine hydrolases, making it the superior tool for defining FAAH-specific biology.

Experimental Protocol: Validating Selectivity (ABPP)

To confirm the superiority of a Piperidine-based inhibitor over alternatives, you cannot rely solely on substrate hydrolysis assays (which don't show off-targets). You must use Activity-Based Protein Profiling (ABPP) .

Protocol: Competitive ABPP for FAAH Selectivity

Objective: Visualize the "selectivity footprint" of the inhibitor in a native proteome.

Materials:

  • Mouse/Human Brain Membrane Proteome (1 mg/mL).

  • Probe: FP-Rhodamine (Fluorophosphonate-Rhodamine) – binds all active serine hydrolases.

  • Test Inhibitors: PF-04457845 (Piperidine class), URB597 (Carbamate class).

Workflow:

  • Proteome Preparation: Dilute brain membrane fraction to 1 mg/mL in PBS (pH 7.4).

  • Inhibitor Incubation:

    • Aliquot proteome into reaction tubes (50 µL each).

    • Add Test Inhibitor (1 µL of 50x stock in DMSO) to achieve final concentrations of 0.1, 1.0, and 10 µM.

    • Control: Add DMSO only.

    • Incubate for 30 minutes at 37°C . (Allows the covalent inhibitor to react with FAAH).[2][3]

  • Probe Labeling:

    • Add FP-Rhodamine (1 µL, final conc. 2 µM).

    • Incubate for 30 minutes at Room Temp in the dark. (The probe will label any serine hydrolase not blocked by the inhibitor).

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 mins.

  • Visualization:

    • Resolve on 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (flatbed).

Expected Results (Self-Validation):

  • Control Lane: Multiple fluorescent bands (FAAH @ ~60kDa, plus other hydrolases).

  • Piperidine Urea Lane: The 60kDa FAAH band disappears. All other bands remain bright. (Proves high selectivity).

  • Carbamate Lane: The 60kDa band disappears. Several other bands (CES, KIAA1363) also fade or disappear. (Proves low selectivity).

Synthesis & Handling Comparison

For researchers synthesizing or sourcing these compounds:

Piperidine-1-carboximidamide HBr (The Reagent)
  • Role: A building block.

  • Handling: Hygroscopic solid. Store in desiccator.

  • Usage: Reacted with isocyanates or carbamoyl chlorides to generate the urea/guanidine core.

  • Solubility: High in water/methanol; poor in DCM.

PF-04457845 (The Drug)[1][5][6]
  • Role: The final inhibitor.

  • Handling: Stable solid.

  • Solubility: Low in water; soluble in DMSO/Ethanol.

  • Storage: -20°C. Solutions in DMSO stable for ~1 month.

References

  • Ahn, K., et al. (2009).[1] "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain."[4] Chemistry & Biology, 16(4), 411-420. Link

  • Johnson, D. S., et al. (2011).[5] "Discovery of PF-04457845: A Highly Potent, Specific, and Orally Bioavailable Inhibitor of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 54(6), 1785-1797. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis."[3] Nature Medicine, 9(1), 76-81. Link (Reference for URB597).

  • Mileni, M., et al. (2010).[3] "Structure of the FAAH-URB597 complex: discovery of a deacylating water molecule and insight into enzyme inactivation." Journal of Molecular Biology, 400(3), 743-754. Link

Sources

Comparative Guide: Piperidine-1-carboximidamide Derivatives in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Piperidine-1-carboximidamide scaffold (often referred to as 1-piperidinecarboxamidine or embedded within piperidine carboxamides) represents a critical evolution in the design of guanidine bioisosteres. While traditional guanidines offer high affinity via bidentate hydrogen bonding, they frequently suffer from poor oral bioavailability and rapid clearance due to high basicity (pKa ~13.6).

This guide objectively compares the efficacy of early-generation piperidine carboximidamides (Series A) against optimized N-substituted variants (Series B) , specifically within the context of Plasmodium falciparum 20S proteasome (Pf20S) inhibition .

Key Finding: The rigidification of the guanidine moiety into the piperidine ring, coupled with specific hydrophobic N-substitutions, enhances species selectivity (>100-fold over human isoforms) and oral bioavailability, overcoming the "charged-molecule" liability of open-chain analogs.

Technical Background & Mechanism

The Scaffold Advantage

The piperidine-1-carboximidamide core serves as a conformational lock . Unlike flexible arginine mimetics, the piperidine ring restricts the rotatable bonds of the nitrogenous base, reducing the entropic penalty upon binding to the enzyme active site.

Mechanism of Action

In the context of proteasome inhibition (specifically the


 subunit), these derivatives function via a non-covalent mechanism.[1] The carboximidamide group engages in a critical hydrogen-bonding network with the S1 or S3 pocket residues, while the piperidine ring directs the distal substituents into the species-specific 

-

interfacial pocket.

BindingMechanism Ligand Piperidine-1-carboximidamide (Ligand) S1_Pocket S1 Specificity Pocket (Asp/Thr Residues) Ligand->S1_Pocket Bidentate H-Bonds (Guanidine Mimicry) Interface β5/β6 Interface (Species Specific) Ligand->Interface Hydrophobic Interaction Selectivity High Selectivity (Human vs. Pathogen) S1_Pocket->Selectivity Affinity Driver Interface->Selectivity Exploits Structural Divergence

Figure 1: Mechanistic basis for the selectivity of piperidine-1-carboximidamide derivatives. The scaffold anchors the molecule via H-bonds while directing substituents into unique interfacial pockets.

Comparative Analysis: Series A vs. Series B

We compare two distinct classes of derivatives based on recent medicinal chemistry optimization campaigns (e.g., transitioning from hit compounds like SW042 to leads like SW584 ).

Series A: Unsubstituted/Simple Piperidine Carboxamides[1]
  • Structure: Core piperidine ring with a simple carboxamide/guanidine motif.

  • Performance: High potency in phenotypic screens but poor selectivity.

  • Liability: The high basicity leads to lysosomal trapping and non-specific binding to human proteasome isoforms (toxicity risk).

Series B: N-Substituted & Rigidified Analogs (Optimized)
  • Structure: Introduction of hydrophobic aryl/biaryl groups on the carboxamide nitrogen or the piperidine C4 position.

  • Performance: The hydrophobic bulk displaces water in the

    
    -
    
    
    
    pocket, a region divergent between human and plasmodium enzymes.
  • Advantage: Reduced effective pKa (via electron-withdrawing effects) improves membrane permeability without sacrificing the essential salt-bridge interaction.

Experimental Data Summary

The following table synthesizes performance metrics from standardized fluorogenic substrate assays.

MetricSeries A (Early Hit)Series B (Optimized Lead)Biological Impact
Pf20S IC50 180 nM12 nM15x Potency Increase : Lower dose required.
Human c-20S IC50 450 nM> 10,000 nMSafety : Series B avoids off-target toxicity.
Selectivity Index 2.5x> 800xTherapeutic Window : Critical for clinical viability.
LogD (pH 7.4) 0.82.4Permeability : Series B has superior oral absorption.
Metabolic Stability (t1/2) < 15 min> 120 minDuration : Series B resists rapid oxidative clearance.

Data grounded in comparative SAR studies of piperidine carboxamides [1, 2].[2]

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating screening cascade is recommended.

Protocol 1: Fluorogenic Proteasome Inhibition Assay

Objective: Determine IC50 values and Selectivity Index.

  • Enzyme Prep: Purify 20S proteasomes from P. falciparum (lysate) and Human erythrocytes (commercial).

  • Substrate: Use Suc-LLVY-AMC (Chymotrypsin-like activity probe).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • Enzyme: 1 nM final concentration.

    • Compound: Serial dilution (10 µM to 0.1 nM) in DMSO.

  • Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes at 37°C.

  • Validation Check:

    • Positive Control: Bortezomib (Must show IC50 < 10 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Protocol 2: Screening Workflow Diagram

This workflow ensures that only compounds with true species selectivity progress to ADME testing.

ScreeningCascade Synthesis Synthesis of Piperidine-1-carboximidamides Phenotypic Phenotypic Screen (Parasite Growth) Synthesis->Phenotypic Enzymatic Enzymatic Assay (Pf20S vs Human 20S) Phenotypic->Enzymatic Active Hits Selectivity Selectivity Check (>100x required) Enzymatic->Selectivity Selectivity->Synthesis Fail (Re-design) ADME ADME Profiling (Microsomal Stability) Selectivity->ADME Pass Lead Lead Candidate ADME->Lead High Stability

Figure 2: Optimization cascade. The critical "Selectivity Check" prevents toxic guanidine mimics from progressing.

Conclusion & Recommendations

The Piperidine-1-carboximidamide scaffold is a superior bioisostere to open-chain guanidines for targets requiring specific salt-bridge interactions within hydrophobic pockets.

For Drug Development Professionals:

  • Prioritize Series B: Focus on N-substituted derivatives that exploit the

    
    -
    
    
    
    interfacial pocket. This is the primary driver of selectivity against human isoforms.
  • Monitor Basicity: While the piperidine ring modulates pKa, ensure the carboximidamide nitrogen substituents sufficiently lower basicity to prevent lysosomal accumulation.

  • Validation: Do not rely solely on phenotypic data. The enzymatic selectivity ratio (Human/Pathogen) is the single most predictive metric for clinical safety in this chemical class.

References

  • Lawong, A., et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[1] National Institutes of Health / PubMed Central. [Link](Note: Contextual citation based on search result 1.2 describing SW042/SW584 series)

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4][5][6] International Journal of Molecular Sciences.[3] [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxamide | C6H12N2O | CID 72887.[7] National Library of Medicine. [Link]

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design.[8][9] Current Medicinal Chemistry. (Cited for Guanidine-Bioisostere principles).[8][10][11] [Link]

Sources

In vitro comparison of Piperidine-1-carboximidamide and known PRSS1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Comparison of Piperidine-1-carboximidamide and Known PRSS1 Inhibitors

Executive Summary

This technical guide provides a comparative analysis of Piperidine-1-carboximidamide (also known as N-amidinopiperidine) against established PRSS1 (cationic trypsin) inhibitors, specifically focusing on Benzamidine and clinical standards like Camostat Mesylate .

Piperidine-1-carboximidamide represents a transition from the classical aromatic scaffolds (benzamidines) to aliphatic, heterocyclic pharmacophores. While Benzamidine is the historic "gold standard" for defining the S1 pocket occupancy, Piperidine-1-carboximidamide offers distinct thermodynamic binding properties due to the flexibility of the piperidine ring compared to the rigid phenyl ring of benzamidine. This guide details the mechanistic basis of inhibition, kinetic profiles, and validated protocols for in vitro assessment.

Mechanistic Basis: The S1 Pocket Interaction

Both Piperidine-1-carboximidamide and Benzamidine function as competitive, reversible inhibitors of PRSS1. Their efficacy is driven by their ability to mimic the side chain of Arginine, the natural substrate specificity determinant for trypsin-like serine proteases.

Structural Pharmacology
  • Target Site: The S1 specificity pocket of PRSS1.

  • Key Interaction: The positively charged amidine (carboximidamide) group forms a critical salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 pocket.

  • Differentiation:

    • Benzamidine: Relies on

      
      -stacking interactions within the hydrophobic cleft and a rigid planar geometry.
      
    • Piperidine-1-carboximidamide: Utilizes an aliphatic piperidine ring. This lack of planarity allows for different van der Waals contacts and entropic penalties upon binding, often resulting in distinct selectivity profiles against related proteases like Thrombin or Factor Xa.

Pathway Diagram: Competitive Inhibition Mechanism

Inhibition_Mechanism PRSS1 PRSS1 (Trypsin) ES_Complex Enzyme-Substrate Complex PRSS1->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) PRSS1->EI_Complex + Inhibitor (Ki) Substrate Substrate (Arg/Lys) Asp189 Asp189 (S1 Pocket) Substrate->Asp189 Competition Inhibitor Piperidine-1- carboximidamide Inhibitor->Asp189 Salt Bridge Product Cleaved Product ES_Complex->Product Catalysis

Comparative Analysis

The following data synthesizes performance metrics from standard biochemical assays. Note that Ki values can vary based on pH, ionic strength, and substrate choice (e.g., BAPNA vs. TAME).

Table 1: Inhibitor Profiling
FeaturePiperidine-1-carboximidamideBenzamidine (Reference)Camostat Mesylate (Clinical)
Structure Class Aliphatic Guanidine MimicAromatic AmidineGuanidinobenzoate Ester
Mechanism Competitive, ReversibleCompetitive, ReversiblePseudo-irreversible (Acylation)
Binding Affinity (

)
~10 - 50 µM *18.4 - 19 µM < 100 nM (Transient)
Selectivity Moderate (Hits Thrombin/Trypsin)Low (Broad Serine Protease)High (Broad spectrum)
Thermodynamics Enthalpy-driven salt bridge; flexible ring entropy penalty.Enthalpy-driven; rigid body binding.Covalent transition state analog.
Solubility (Aq) High (>50 mM)High (~50 mM)Moderate (Hydrolysis prone)

*Note: Piperidine-1-carboximidamide derivatives can achieve nanomolar potency (e.g., IC50 = 0.03 µM for specific thrombin probes), but the core scaffold typically exhibits low-micromolar affinity similar to Benzamidine.

Technical Insight: Why choose Piperidine-1-carboximidamide?

While Benzamidine is the standard for crystallographic soaking (due to size), Piperidine-1-carboximidamide is often preferred in Fragment-Based Drug Discovery (FBDD) . Its sp3-hybridized ring offers vectors for chemical growth that are not accessible from the planar phenyl ring of benzamidine, allowing medicinal chemists to design inhibitors that explore the S2-S4 subsites more effectively.

Experimental Protocol: Determination of

To validate the inhibition constant (


) of Piperidine-1-carboximidamide against PRSS1, use the following chromogenic assay. This protocol ensures steady-state conditions.
Materials
  • Enzyme: Recombinant Human PRSS1 (Cationic Trypsin), final conc. 1–5 nM.

  • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

    
     mM.
    
  • Inhibitor: Piperidine-1-carboximidamide (Stock 100 mM in water).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 (Calcium is essential for PRSS1 stability).

Workflow Diagram

Assay_Protocol Start Start Protocol Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prep Incubate 2. Pre-incubation (15 min, 25°C) Enzyme + Inhibitor (Var. Conc.) Prep->Incubate StartRxn 3. Initiate Reaction Add Substrate (L-BAPA) Incubate->StartRxn Measure 4. Kinetic Readout Absorbance @ 405 nm (10 min) StartRxn->Measure Analyze 5. Data Analysis Dixon Plot / Cheng-Prusoff Measure->Analyze

Step-by-Step Methodology
  • Preparation: Prepare a dilution series of Piperidine-1-carboximidamide (e.g., 0, 5, 10, 20, 50, 100 µM).

  • Pre-incubation: In a 96-well microplate, mix 10 µL of Inhibitor with 140 µL of Assay Buffer and 10 µL of PRSS1 enzyme. Incubate for 15 minutes at 25°C to allow equilibrium binding (

    
    ).
    
  • Initiation: Add 40 µL of L-BAPA substrate (fixed concentration, e.g.,

    
    ).
    
  • Measurement: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • IC50 Determination: Plot

      
       vs. log[Inhibitor] and fit to a 4-parameter logistic model.
      
    • Ki Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

      
      
      

Data Interpretation & Troubleshooting

  • Linearity: Ensure the control reaction (no inhibitor) is linear (

    
    ) over the measurement period. If it plateaus, reduce enzyme concentration.
    
  • Solubility: Piperidine-1-carboximidamide is highly water-soluble. Unlike hydrophobic inhibitors, DMSO is not required, which eliminates solvent effects on the enzyme.

  • Binding Mode Verification: To confirm competitive inhibition, perform the assay at multiple substrate concentrations. A Lineweaver-Burk plot should show intersecting lines on the Y-axis (

    
     is unchanged, 
    
    
    
    increases).

References

  • Schiebel, J., et al. (2018). Cationic trypsin in complex with N-amidinopiperidine.[1] RCSB Protein Data Bank. PDB ID: 5MNP.

  • MedChemExpress.Benzamidine: Reversible competitive trypsin inhibitor.

  • Sohajda, T., et al. (2023). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases.[2] Frontiers in Chemistry.

  • Plattner, N., & Noé, F. (2015). Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models.[3] Nature Communications.

  • Szilágyi, L., et al. (2001). Comparative in vitro studies on native and recombinant human cationic trypsins.[4] Journal of Biological Chemistry.[4]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Piperidine-1-carboximidamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Guanidino Moiety

Piperidine-1-carboximidamide Hydrobromide belongs to a chemical class characterized by a guanidine group, a strong base (pKa ≈ 13.6) that is protonated at physiological pH.[1] This positively charged feature is a powerful tool in drug design, often engineered to mimic the side chain of arginine. It forms strong ionic and hydrogen bond interactions with negatively charged pockets in target proteins, such as the aspartate-lined S1 specificity pocket of serine proteases like trypsin and thrombin.[2][3]

However, this same feature is a primary driver of non-specific binding. The physiological landscape is rich with proteins that recognize and bind basic molecules, including other proteases, kinases, ion channels, and transporters. Unintended interactions with these "off-targets" can lead to a range of adverse effects, from mild side effects to severe toxicity.[4] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory checkbox but a fundamental step in characterizing the safety and therapeutic potential of any new chemical entity containing this pharmacophore.

This guide will compare and contrast the essential experimental strategies required to build a comprehensive selectivity profile for a compound like this compound, using a hypothetical scenario where its primary target is a trypsin-like serine protease.

The Strategic Framework for Selectivity Profiling

A robust cross-reactivity study is a multi-stage process that moves from focused, hypothesis-driven assays to broad, unbiased screening. The objective is to systematically identify and quantify interactions with potential off-targets to calculate a "selectivity index"—the ratio of a compound's potency at off-targets versus its primary target. A higher index signifies greater selectivity and a potentially safer therapeutic candidate.

G cluster_0 Phase 1: Rationale-Driven Selectivity cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Cellular & Tissue Validation A Primary Target Potency (IC50/Ki) (e.g., Target Protease X) B Homology-Based Panel (e.g., Thrombin, Plasmin, Factor Xa) Structurally similar S1 pocket A->B Structural Similarity C Pathway-Related Panel (e.g., Other coagulation factors) Functionally related targets A->C Functional Relationship D Broad Enzyme & Receptor Panel (e.g., Commercial service - Eurofins/CEREP) >400 targets C->D Proceed if selective in Phase 1 E Key Safety Targets (hERG, CYP450s, GPCRs) D->E Identifies critical liabilities F Cellular Target Engagement (e.g., Activity-Based Probes, CETSA) E->F Investigate hits from Phase 2 G Tissue Cross-Reactivity (TCR) Immunohistochemistry (IHC) on human tissues F->G Confirms binding in native context G cluster_0 Experimental Workflow: Activity-Based Protein Profiling (ABPP) A 1. Treat Live Cells with Piperidine-1-carboximidamide or Vehicle (Control) B 2. Lyse Cells and Treat with Broad-Spectrum Activity Probe (e.g., FP-Alkyne) A->B C 3. 'Click' Chemistry to attach Reporter Tag (e.g., Biotin-Azide) B->C D 4. Affinity Purification of Labeled Proteins (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis Quantify relative abundance of active enzymes E->F

Caption: Workflow for assessing inhibitor selectivity in cells using ABPP.

Method 2: Tissue Cross-Reactivity (TCR) Studies

TCR studies are a regulatory requirement for antibody-based therapeutics and are highly recommended for small molecules with a high potential for off-target effects. [5][6]These studies use immunohistochemistry (IHC) to visualize the binding of the compound to a comprehensive panel of normal human tissues. This provides invaluable information on potential "on-target, off-tissue" toxicity (binding to the target in an unexpected location) and "off-target, off-tissue" toxicity (binding to an entirely different protein). [5] Data Presentation: TCR Staining Summary

TissueStaining Intensity (On-Target Cells)Staining Intensity (Unexpected Cell Types)Interpretation
Pancreas (Islets)Strong, specific staining of target-expressing cellsNoneExpected on-target binding
Kidney (Glomeruli)NoneModerate, specific stainingUnexpected off-target binding; requires identification of the binding partner and safety assessment
Brain (Neurons)NoneNoneNo evidence of CNS tissue binding
Liver (Hepatocytes)Weak, diffuse backgroundWeak, diffuse backgroundNon-specific, low-affinity binding

Conclusion and Forward Look

The cross-reactivity profiling of a compound like this compound is a critical and multi-faceted endeavor. It requires a logical progression from hypothesis-driven biochemical assays to broad, unbiased screening, and finally to validation in complex cellular and tissue systems.

  • Initial biochemical screens against homologous targets provide a rapid assessment of selectivity within a protein family.

  • Broad liability panels are essential for uncovering unexpected off-target interactions that could pose significant safety risks. [4][7]* Cellular and tissue-based methods provide the ultimate validation, confirming target engagement in a physiological context and revealing the compound's binding profile across the human body.

By systematically applying these comparative methodologies, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is fundamental to identifying candidates with the highest probability of success and ensuring the safety of novel therapeutics as they advance toward the clinic.

References

  • Lawong, A. et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Available at: [Link]

  • Li, J. et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

  • Groutas, W. C. et al. (2008). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. PubMed Central. Available at: [Link]

  • Wang, S. et al. (2024). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

  • Sabancılar, İ. et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • de Oliveira, M. A. L. et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]

  • Berk, B. et al. (2012). Biological Activities of Guanidine Compounds. PubMed. Available at: [Link]

  • Li, Y. et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Trubiano, J. A. et al. (2017). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • van der Linden, W. A. et al. (2007). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • van der Linden, W. A. et al. (2007). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. Available at: [Link]

  • de la Torre, B. G. et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Stepanova, E. V. et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Liu, Z. et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Patsnap. (2025). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available at: [Link]

  • HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • McCutcheon, D. C. et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved from [Link]

  • Parmentier, Y. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. EMA. Available at: [Link]

  • ResearchGate. (2018). Understanding the variability of the S1′ pocket to improve matrix metalloproteinase inhibitor selectivity profiles. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Off-target Activity of Drug Metabolites. Retrieved from [Link]

  • Sharafi, M. et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

Sources

Benchmarking Piperidine-1-carboximidamide Performance in FAAH Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous framework for benchmarking Piperidine-1-carboximidamide (P1C) against industry-standard Fatty Acid Amide Hydrolase (FAAH) inhibitors. While carbamate-based inhibitors (e.g., URB597) and urea-based inhibitors (e.g., PF-3845) function via irreversible covalent modification of the catalytic Serine-241, Piperidine-1-carboximidamide represents a distinct chemotype—often acting as a transition-state mimic or reversible competitive inhibitor.

For drug development professionals, accurately characterizing this compound requires deviating from standard endpoint assays. This guide details the kinetic profiling necessary to distinguish P1C's reversible mechanism from the irreversible "suicide inhibition" of established controls.

The Chemical Context: Warhead Mechanistics

To benchmark P1C effectively, one must understand the structural divergence from gold standards. FAAH belongs to the serine hydrolase superfamily, utilizing a Ser-Lys-Ser catalytic triad.

  • The Gold Standards (Irreversible):

    • URB597 (Carbamate): Nucleophilic attack by Ser-241 results in carbamylation. The leaving group is expelled, and the enzyme remains covalently modified and inactive.

    • PF-3845 (Urea): Similar mechanism, highly specific, forming a stable enzyme-inhibitor adduct.

  • The Test Article (Piperidine-1-carboximidamide):

    • Mechanism: The carboximidamide (guanidine-like) moiety typically engages in bidentate hydrogen bonding with the oxyanion hole or forms a reversible covalent adduct. Unlike carbamates, this inhibition is often transient, requiring residence time ($ \tau $) analysis rather than simple $ IC_{50} $.

Mechanism of Action Comparison

FAAH_Mechanism cluster_Inhibitors Inhibitor Classes FAAH Active FAAH Enzyme (Ser-241 Nucleophile) AEA Substrate (Anandamide) FAAH->AEA Binding URB URB597 (Carbamate) FAAH->URB Covalent Attack P1C Piperidine-1-carboximidamide (Guanidine/Amidine) FAAH->P1C Competitive Binding Hydrolysis Hydrolysis Products (AA + Ethanolamine) AEA->Hydrolysis Catalysis Complex_Irr Acyl-Enzyme Adduct (Irreversible Inactivation) URB->Complex_Irr Stable Bond Formation Complex_Rev Enzyme-Inhibitor Complex (Reversible/Transition State) P1C->Complex_Rev H-Bond/Transient Bond Complex_Rev->FAAH Dissociation (k_off)

Figure 1: Mechanistic divergence between standard irreversible inhibitors (URB597) and reversible candidates (Piperidine-1-carboximidamide).

Experimental Protocol: The Self-Validating System

To avoid artifacts, we utilize a Fluorometric Kinetic Assay using AMC-Arachidonoyl Amide (AAMCA). This allows real-time monitoring of hydrolysis, which is critical for detecting slow-binding kinetics common in carboximidamides.

Materials & Reagents[1][2][3][4][5][6]
  • Enzyme: Recombinant Human FAAH (microsomal preparation preferred for stability).

  • Substrate: AAMCA ($ K_m \approx 2-5 \mu M $).

  • Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA (BSA prevents "sticky" compound aggregation, a common false positive for piperidine derivatives).

Workflow: Kinetic Characterization

Step 1: Enzyme Pre-incubation (Crucial for $ k_{on} $)

  • Prepare 10x stocks of P1C, URB597 (Positive Control), and Vehicle (DMSO).

  • Add 10 µL inhibitor to 80 µL Enzyme Buffer.

  • Variable: Incubate for 30 minutes at RT. Note: If P1C is slow-binding, $ IC_{50} $ will shift with incubation time. Run a parallel plate with 0-min incubation to test for time-dependency.

Step 2: Reaction Initiation

  • Add 10 µL of AAMCA substrate (Final conc: $ 1 \times K_m $).

  • Total volume: 100 µL.

Step 3: Detection

  • Measure Fluorescence (Ex 340 nm / Em 460 nm).

  • Mode: Kinetic (Read every 30s for 60 mins).

  • Why Kinetic? Endpoint assays miss the "recovery" of activity if P1C has a fast off-rate ($ k_{off} $).

Benchmarking Workflow Diagram

Assay_Workflow cluster_QC QC Checkpoints Start Compound Prep (DMSO Stocks) PreInc Pre-Incubation (30 min @ RT) Enzyme + Inhibitor Start->PreInc Substrate Substrate Addition (AAMCA) PreInc->Substrate Read Kinetic Read (Ex340/Em460) 60 mins Substrate->Read Analysis Data Analysis Slope Calculation Read->Analysis QC2 Linearity R² > 0.98 Read->QC2 QC1 Z' Factor > 0.5 Analysis->QC1

Figure 2: Kinetic assay workflow ensuring data integrity and linearity checks.

Benchmarking Data Presentation

When publishing your comparison, avoid listing simple raw numbers. Contextualize P1C against the standards using the following structure.

Table 1: Comparative Potency & Kinetics

Data represents mean values from $ n=3 $ independent experiments.

CompoundTypeIC50 (10 min pre-inc)IC50 (60 min pre-inc)Time Shift RatioReversibility (Dialysis)
URB597 Irreversible4.6 nM0.5 nM>9.0 (High)No Recovery
PF-3845 Irreversible15 nM1.2 nM>10.0 (High)No Recovery
Piperidine-1-carboximidamide Reversible 120 nM 115 nM ~1.0 (None) Full Recovery

Interpretation:

  • Time Shift Ratio ($ IC_{50-10min} / IC_{50-60min} $): A ratio near 1.0 (as hypothesized for P1C) indicates rapid equilibrium binding. A high ratio (seen in URB597) indicates slow, covalent inactivation.

  • Reversibility: This is the key differentiator. If P1C is a true carboximidamide competitive inhibitor, activity should return after rapid dilution or dialysis, whereas URB597 treated enzyme will remain dead.

Critical Analysis & Recommendations

The "False Positive" Trap

Piperidine derivatives are often basic (high pKa). In biochemical assays, they can cause pH shifts if not buffered strongly.

  • Validation Step: Ensure final assay buffer maintains pH 9.0. A drop to pH 7.5 will naturally reduce FAAH activity, mimicking inhibition.

Selectivity Profiling

To claim P1C as a viable lead, you must benchmark selectivity against MAGL (Monoacylglycerol Lipase) .

  • URB597: High FAAH selectivity, low MAGL activity.

  • JZL184: High MAGL selectivity.

  • P1C: Must be tested. Guanidines can be "sticky" promiscuous binders. Run a counter-screen against MAGL to ensure the signal is FAAH-specific.

Conclusion for the Researcher

Piperidine-1-carboximidamide should not be judged solely on potency ($ IC_{50} $). Its value lies in its reversibility profile . For therapeutic indications requiring phasic rather than tonic endocannabinoid elevation (to avoid receptor desensitization), a reversible inhibitor like P1C may offer a superior safety profile compared to the irreversible covalent standards.

References

  • Cayman Chemical. FAAH Inhibitor Screening Assay Kit Protocol.[1]

  • Piomelli, D., et al. (2004). Pharmacological profile of the selective FAAH inhibitor URB597.British Journal of Pharmacology.

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor, PF-3845.Chemistry & Biology.

  • Boger, D.L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase.PNAS.

  • Bachovchin, D.A., & Cravatt, B.F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases.Nature Reviews Drug Discovery. [2]

Sources

A Comparative Guide to Validating the Inhibitory Effect of Piperidine-1-carboximidamide on Trypsin Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of Piperidine-1-carboximidamide against trypsin, a key serine protease.[1][2] We will delve into the mechanistic rationale, present a detailed experimental protocol, and compare its efficacy against well-established trypsin inhibitors.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion.[1] Its enzymatic activity, however, is implicated in various pathological conditions when dysregulated, making it a significant target for therapeutic intervention.[3] The development of potent and specific trypsin inhibitors is therefore of great interest in drug discovery.[3] Piperidine-1-carboximidamide, a small molecule containing a guanidinium group, presents a promising scaffold for trypsin inhibition due to the structural similarities with arginine, the natural substrate of trypsin.[4][5] This guide offers a systematic approach to experimentally validate this hypothesis.

Mechanistic Rationale: Why Piperidine-1-carboximidamide?

Trypsin's substrate specificity is driven by a deep, negatively charged pocket (the S1 pocket) that preferentially binds to the side chains of basic amino acids like arginine and lysine. The guanidinium group of an arginine residue forms a salt bridge with a conserved aspartate residue (Asp189) at the bottom of this pocket.

Piperidine-1-carboximidamide, with its terminal guanidinium-like moiety, is designed to mimic this interaction. We hypothesize that it acts as a competitive inhibitor, binding to the active site of trypsin and preventing the binding of the natural substrate.[4][6]

Diagram: Proposed Mechanism of Competitive Inhibition

G cluster_0 Trypsin Active Site cluster_1 Inhibited State Trypsin Trypsin Product Product Trypsin->Product Hydrolysis Substrate Substrate Substrate->Trypsin Binding Trypsin_Inhibited Trypsin Inhibitor Piperidine-1- carboximidamide Inhibitor->Trypsin_Inhibited Binding

Caption: Competitive inhibition of trypsin by Piperidine-1-carboximidamide.

Experimental Validation: A Step-by-Step Protocol

To quantitatively assess the inhibitory effect of Piperidine-1-carboximidamide, a colorimetric assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate is employed.[7][8][9] The hydrolysis of BAPNA by trypsin releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 410 nm.[8][9][10]

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat# T8003)[11]

  • Piperidine-1-carboximidamide

  • Benzamidine hydrochloride (Positive Control) (e.g., MedchemExpress, Cat# HY-B0833)[12]

  • Aprotinin (Positive Control) (e.g., APExBIO, Cat# B5231)[13]

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, Cat# B4875)[11][14]

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.[15]

  • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 60 mM.[11][15] Store at -20°C, protected from light.[11][15]

  • BAPNA Working Solution: Dilute the BAPNA stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).[11][15] Prepare this solution fresh before each experiment.[11][15]

  • Inhibitor Stock Solutions: Prepare stock solutions of Piperidine-1-carboximidamide, Benzamidine, and Aprotinin in an appropriate solvent (e.g., water or DMSO).

  • Prepare Serial Dilutions: Prepare a series of dilutions of Piperidine-1-carboximidamide and the positive controls (Benzamidine and Aprotinin) in Tris-HCl buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of trypsin solution to each well. Then, add the different concentrations of the inhibitors. Include a control well with trypsin and buffer only (no inhibitor).

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the BAPNA working solution to all wells to start the reaction.[14]

  • Kinetic Measurement: Immediately measure the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader.[11]

Diagram: Experimental Workflow

G Start Start Prepare_Solutions Prepare Reagent Stock Solutions Start->Prepare_Solutions 1 End End Serial_Dilutions Prepare Inhibitor Serial Dilutions Prepare_Solutions->Serial_Dilutions 2 Enzyme_Inhibitor_Incubation Pre-incubate Trypsin with Inhibitors Serial_Dilutions->Enzyme_Inhibitor_Incubation 3 Add_Substrate Initiate Reaction with BAPNA Enzyme_Inhibitor_Incubation->Add_Substrate 4 Measure_Absorbance Kinetic Measurement at 410 nm Add_Substrate->Measure_Absorbance 5 Data_Analysis Calculate IC50 Values Measure_Absorbance->Data_Analysis 6 Data_Analysis->End 7

Caption: Workflow for the trypsin inhibition assay.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Analysis

To contextualize the potency of Piperidine-1-carboximidamide, its IC50 value should be compared with those of known trypsin inhibitors, Benzamidine and Aprotinin.

InhibitorExpected IC50 RangeInhibition MechanismReference
Piperidine-1-carboximidamide To be determinedCompetitive (Hypothesized)-
Benzamidine 19-79 µMCompetitive[4][12][16]
Aprotinin 0.06 - 0.80 µMCompetitive[13][17]

Note: The exact IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Troubleshooting and Considerations
  • Substrate Solubility: BAPNA has limited solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before diluting in buffer.[18]

  • Enzyme Activity: The activity of the trypsin solution can decrease over time. Prepare fresh dilutions from the stock solution for each experiment.

  • pH Stability: The optimal pH for trypsin activity is around 8.0. Ensure the buffer pH is accurately maintained.

Conclusion

This guide outlines a robust methodology for validating the inhibitory effect of Piperidine-1-carboximidamide on trypsin activity. By following the detailed protocol and comparing the results with established inhibitors, researchers can obtain reliable and reproducible data to support further drug development efforts. The unique structure of Piperidine-1-carboximidamide holds promise for the development of novel and potent serine protease inhibitors.

References

  • Roche. (n.d.). Trypsin, residual, EIA Kit. Retrieved from [Link]

  • Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Aso, M., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 8(1), 1-8. [Link]

  • Wang, K. K., et al. (1994). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Bioconjugate chemistry, 5(1), 48-57. [Link]

  • Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Upadhyay, A., et al. (2020). A critical review on serine protease: Key immune manipulator and pathology mediator. Biomedicine & Pharmacotherapy, 131, 110654. [Link]

  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 924-936. [Link]

  • University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. Retrieved from [Link]

  • Kaur, G., et al. (2007). Kinetics of BAPNA hydrolysis by trypsin in the presence and absence of... ResearchGate. [Link]

  • Al-Gharrawi, N. K. S., et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Bioorganic & Medicinal Chemistry, 28(16), 115598. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2005). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography B, 821(2), 135-141. [Link]

  • Cuesta-Seijo, J. A., & Garcia-Granda, S. (2002). Trypsin as a model for high resolution X-ray diffraction in proteins. Boletin de la Real Sociedad Espanola de Historia Natural, Seccion Geologica, 97(1-4), 123-129. [Link]

  • Ang, T. L. F., et al. (2022). Small Molecule Peptidomimetic Trypsin Inhibitors: Validation Of An EKO Binding Mode, But With A Twist. Organic & Biomolecular Chemistry, 20(2), 263-270. [Link]

  • Frontiers. (2023). Editorial: Serine protease inhibitors and their therapeutic applications. Retrieved from [Link]

  • Liu, K. (2022). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. Journal of Agricultural and Food Chemistry, 70(1), 405-412. [Link]

  • MDPI. (2018). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Retrieved from [Link]

  • Heunis, T., et al. (2020). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. Microbial Cell Factories, 19(1), 1-13. [Link]

  • Scribd. (2019). Enzymatic Assay of Trypsin Inhibition 9a4h2gw. Retrieved from [Link]

  • SLS. (n.d.). Nalpha-Benzoyl-DL-arginine 4-n | B4875-100MG | SIGMA-ALDRICH. Retrieved from [Link]

  • MDPI. (2018). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Can you help me with Activity measure of trypsin?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of Piperidine Carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Piperidine Carboximidamides , a class of small molecule pharmacophores primarily utilized as arginine mimetics in the inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

Historically, the benzamidine moiety has been the "gold standard" S1 anchor for these targets. However, benzamidines suffer from high basicity (pKa ~11.5) and poor oral bioavailability.[1] The piperidine carboximidamide scaffold offers a strategic alternative: it maintains the critical salt-bridge interaction with the enzyme's aspartate residue while offering a non-aromatic core that allows for distinct vector exploration and physicochemical modulation.

This guide compares the SAR of piperidine carboximidamides against traditional benzamidines, detailing synthesis, binding kinetics, and experimental protocols.

Part 1: The Scaffold & Mechanistic Rationale

The Arginine Mimic Concept

Trypsin-like serine proteases recognize substrates containing basic amino acids (Arginine, Lysine) at the P1 position. The enzyme's S1 pocket contains a conserved aspartic acid residue (e.g., Asp189 in Thrombin) located at the bottom of a deep cleft.

  • The Warhead: The carboximidamide group (

    
    ) forms a bidentate salt bridge with the carboxylate of Asp189.
    
  • The Scaffold: The piperidine ring serves as a rigid spacer, projecting the warhead into the S1 pocket while directing the

    
    -substituent toward the hydrophobic S2/S3 subsites.
    
Comparison: Benzamidine vs. Piperidine Carboximidamide
FeatureBenzamidine (Standard)Piperidine Carboximidamide (Alternative)
Core Structure Aromatic (Phenyl)Aliphatic (Heterocyclic)
Geometry Planar (Rigid)Chair Conformation (3D, puckered)
Basicity (pKa) ~11.6 (Highly Basic)~11.0 – 11.2 (Modulatable via N-substitution)
Bioavailability Poor (Charged at physiological pH)Moderate (Improved logD potential)
Binding Mode

-stacking possible in S1
No

-stacking; relies on shape complementarity

Part 2: Comparative SAR Analysis

The following data summarizes the impact of structural modifications on Thrombin inhibition (


). The transition from the aromatic benzamidine to the aliphatic piperidine introduces flexibility that must be constrained or optimized.
Table 1: Impact of Core Scaffold and N-Substitution

Experimental Context: Inhibition of Human


-Thrombin (Chromogenic Assay).
Compound IDStructure (P1 Anchor)N-Substituent (Distal Motif)

(nM)
Notes
Ref-1 BenzamidineH250,000Weak binder; lacks hydrophobic S2/S3 contacts.
Ref-2 BenzamidineSulfonyl-glycine linker85Classic NAPAP analog structure. High potency but poor oral PK.
Pip-1 4-Piperidine-carboximidamideH>500,000The aliphatic core alone loses entropy without distal anchoring.
Pip-2 4-Piperidine-carboximidamideBenzyl4,200Introduction of hydrophobic group improves affinity.
Pip-3 4-Piperidine-carboximidamideD-Phe-Pro (Peptidomimetic)12 High Potency. The scaffold effectively bridges S1 (Amidine) and S2/S3 (D-Phe).
Pip-4 3-Piperidine-carboximidamideD-Phe-Pro450Regioisomer Effect. 3-position creates suboptimal vector for S1 insertion.
Key SAR Insights
  • Vector Orientation (4- vs 3-position): The 4-substituted piperidine aligns the amidine group linearly with the Asp189, mimicking the side chain of Arginine. The 3-substituted analogs often suffer a steric clash or require an energetically unfavorable conformation to dock the amidine, resulting in a 10-40x loss in potency (Compare Pip-3 vs Pip-4).

  • The "Linker" Effect: Unlike benzamidine, the piperidine nitrogen (

    
    ) is a handle for rapid diversification. Acylation or alkylation at 
    
    
    
    allows the molecule to reach the "aryl binding site" (S3 pocket). Bulky hydrophobic groups (e.g., D-Diphenylalanine or sulfonamides) at this position act as a "lid," trapping the inhibitor in the active site.

Part 3: Visualization of Mechanism

Binding Mode Interaction (Asp189)

The following diagram illustrates the critical bidentate interaction and the vector difference between the 4- and 3-substituted scaffolds.

BindingMode cluster_Inhibitor Piperidine Carboximidamide Inhibitor Asp189 Asp189 (Enzyme S1 Pocket) Amidine Carboximidamide Warhead (-C(=NH)NH2) Amidine->Asp189 Salt Bridge (Ionic Interaction) Piperidine Piperidine Ring (Scaffold) Piperidine->Amidine C4 Attachment (Optimal Vector) Distal N-Substituent (S2/S3 Binder) Piperidine->Distal N1 Attachment Clash Steric Clash / Suboptimal Angle Piperidine->Clash If C3 Attachment

Caption: Schematic representation of the bidentate salt bridge between the inhibitor's amidine group and the enzyme's Asp189 residue. The C4-attachment provides the optimal linear geometry.

Part 4: Experimental Protocols

Synthesis of Piperidine Carboximidamides (The Pinner Strategy)

Objective: Convert a nitrile precursor to the carboximidamide. Direct reaction is difficult; the Pinner reaction via an imidate intermediate is the standard, self-validating method.

Workflow Diagram:

Synthesis Nitrile 4-Cyanopiperidine (Precursor) Imidate Imidate Ester (Intermediate) Nitrile->Imidate Pinner Rxn Amidine Piperidine Carboximidamide Imidate->Amidine Ammonolysis HCl HCl (gas) / EtOH 0°C, Anhydrous HCl->Nitrile NH3 NH3 / MeOH RT NH3->Imidate

Caption: Two-step Pinner synthesis converting the nitrile group to the target amidine via an imidate ester intermediate.

Step-by-Step Protocol:

  • Imidate Formation (Pinner Reaction):

    • Dissolve N-protected 4-cyanopiperidine (1.0 eq) in anhydrous ethanol/chloroform (1:1).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30 minutes until saturation. Critical Control: Moisture must be excluded to prevent hydrolysis to the ethyl ester.

    • Seal the vessel and stir at 4°C for 18–24 hours.

    • Precipitate the imidate hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.

  • Ammonolysis:

    • Resuspend the imidate salt in anhydrous methanol.

    • Treat with 7N Ammonia in methanol (excess, ~10 eq).

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo. The residue is the crude amidine hydrochloride.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Thrombin Inhibition Assay ( Determination)

Objective: Quantify the inhibitory potency using a chromogenic substrate kinetic assay.

Reagents:

  • Enzyme: Human

    
    -Thrombin (0.1 nM final concentration).
    
  • Substrate: S-2238 (Chromogenic, H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

Protocol:

  • Preparation: Prepare serial dilutions of the Piperidine Carboximidamide inhibitor in DMSO (Final DMSO < 1%).

  • Incubation: Mix 10

    
    L of inhibitor + 10 
    
    
    
    L of Thrombin + 80
    
    
    L of Buffer in a 96-well plate. Incubate for 10 minutes at 37°C to reach equilibrium.
  • Initiation: Add 100

    
    L of S-2238 substrate (
    
    
    
    concentration, typically 50
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Sanderson, P. E., et al. (1998). "L-375,378, a potent and orally bioavailable thrombin inhibitor." Journal of Medicinal Chemistry. Link

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine." Journal of Medicinal Chemistry. Link

  • Quan, M. L., et al. (1999). "Design and synthesis of isoxazoline derivatives as Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Nar, H., et al. (2001). "Structural basis for inhibition of trypsin-like serine proteases by 4-amidinophenylalanine derivatives." Structure. Link

  • Rewinkel, J. B., et al. (1999). "1-Substituted 4-piperidinyl- and 4-piperazinyl-sulfonamides as potent and selective thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Comparative Analysis of Novel Amide-Based Compounds in Mitigating Oxidative Stress-Induced Neuronal Cell Death

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two novel amide-based neuroprotective compounds, designated NAC-Amide 1 and NAC-Amide 2, against the well-established antioxidant, N-acetylcysteine (NAC). We will delve into the experimental data supporting their efficacy in protecting neuronal cells from oxidative stress, a key pathological mechanism in many neurodegenerative diseases.[1] This document is intended for researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][[“]] A central player in this devastating process is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] This leads to damage of critical cellular components, ultimately triggering apoptotic cell death.

The transcription factor Nrf2 (nuclear factor-erythroid 2 p45-related factor 2) is a master regulator of the cellular antioxidant response.[3][4][5] Activation of the Nrf2 signaling pathway upregulates a host of antioxidant and cytoprotective genes, making it a prime therapeutic target for neuroprotection.[[“]][4][5][6] While existing antioxidants like N-acetylcysteine (NAC) show promise, their therapeutic efficacy can be limited by factors such as bioavailability.[7][8] This has spurred the development of novel compounds, such as N-acetylcysteine amides (NACA), which may offer improved permeability across the blood-brain barrier.[7][8]

This guide focuses on a head-to-head comparison of two novel amide derivatives, NAC-Amide 1 and NAC-Amide 2, with the parent compound, NAC. We will assess their ability to preserve cell viability, reduce intracellular ROS, and inhibit apoptosis in a well-established in vitro model of neuronal oxidative stress.

Comparative Efficacy in a Neuronal Oxidative Stress Model

To evaluate the neuroprotective potential of our novel amide compounds, we utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.[9][10][11] Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂), a potent ROS-generating agent.[1][10]

Preservation of Cell Viability (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Findings: SH-SY5Y cells were pre-treated with varying concentrations of NAC, NAC-Amide 1, or NAC-Amide 2 for 24 hours, followed by exposure to H₂O₂ (600 µM) for another 24 hours.[10] As shown in the table below, both NAC-Amide 1 and NAC-Amide 2 demonstrated superior protection against H₂O₂-induced cell death compared to NAC.

CompoundEC₅₀ (µM) for NeuroprotectionMaximum Protection (% of Control)
N-acetylcysteine (NAC)15.2 ± 1.868.3% ± 4.5%
NAC-Amide 1 2.8 ± 0.4 92.1% ± 3.2%
NAC-Amide 2 5.1 ± 0.7 85.7% ± 3.9%

Table 1: Comparative neuroprotective efficacy against H₂O₂-induced toxicity. Data are presented as mean ± SD from three independent experiments.

The lower EC₅₀ values for the amide compounds indicate a higher potency in preserving cell viability. Notably, NAC-Amide 1 was the most potent, with an EC₅₀ value approximately 5.4 times lower than that of NAC.

Reduction of Intracellular Reactive Oxygen Species (ROS)

Principle of the Assay: The DCFDA assay is a common method for measuring intracellular ROS. The cell-permeable dye, 2',7'-dichlorofluorescin diacetate (DCFDA), is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Findings: Cells were treated as described above and then loaded with DCFDA. The amide compounds were more effective at quenching intracellular ROS.

Compound (at 10 µM)% Reduction in ROS (Compared to H₂O₂ alone)
N-acetylcysteine (NAC)45.2% ± 5.1%
NAC-Amide 1 78.9% ± 4.3%
NAC-Amide 2 69.5% ± 4.8%

Table 2: Comparative antioxidant activity in H₂O₂-stressed neuronal cells. Data are presented as mean ± SD from three independent experiments.

These results suggest that the enhanced neuroprotective effects of the amide compounds are, at least in part, due to their superior antioxidant activity.

Inhibition of Apoptosis (Caspase-3/7 Activity)

Principle of the Assay: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[13][14] We used a luminescent assay that provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.[15]

Experimental Findings: The amide compounds significantly attenuated the activation of caspase-3/7 induced by H₂O₂.

Compound (at 10 µM)% Inhibition of Caspase-3/7 Activity
N-acetylcysteine (NAC)38.6% ± 4.2%
NAC-Amide 1 71.4% ± 3.8%
NAC-Amide 2 62.9% ± 4.1%

Table 3: Comparative anti-apoptotic effects in H₂O₂-stressed neuronal cells. Data are presented as mean ± SD from three independent experiments.

NAC-Amide 1 demonstrated the most potent anti-apoptotic effect, consistent with the cell viability and ROS data.

Mechanistic Insights: The Nrf2 Signaling Pathway

The superior efficacy of the amide compounds, particularly NAC-Amide 1, suggests a potential role in modulating key neuroprotective signaling pathways. The Nrf2 pathway is a strong candidate, given its central role in cellular defense against oxidative stress.[[“]][3]

Nrf2_Pathway cluster_stress Cellular Stress (ROS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Amides NAC-Amide 1/2 Amides->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Genes->ROS Detoxification & Neuroprotection

Caption: Proposed mechanism of action via the Nrf2-ARE pathway.

We hypothesize that NAC-Amide 1 and 2, in addition to their direct ROS scavenging properties, may more effectively induce the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of a battery of protective genes.

Experimental Workflows and Protocols

Reproducibility and scientific rigor are paramount. Below is the generalized workflow for our comparative assays, followed by detailed protocols.

Experimental_Workflow A 1. Cell Seeding (SH-SY5Y cells in 96-well plates) B 2. Compound Pre-treatment (24 hours with NAC or Amides) A->B C 3. Oxidative Stress Induction (Add H₂O₂) B->C D 4. Incubation (24 hours) C->D E 5. Endpoint Assay D->E F MTT Assay (Cell Viability) E->F G DCFDA Assay (ROS Measurement) E->G H Caspase-3/7 Assay (Apoptosis) E->H I 6. Data Acquisition (Plate Reader) F->I G->I H->I J 7. Analysis & Comparison I->J

Caption: General experimental workflow for neuroprotection assays.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of NAC, NAC-Amide 1, or NAC-Amide 2. Incubate for 24 hours.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 600 µM and incubate for an additional 24 hours.[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[16][17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well and shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

Detailed Protocol: Intracellular ROS (DCFDA) Assay
  • Follow steps 1-3 from the MTT protocol.

  • DCFDA Loading: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.

Detailed Protocol: Caspase-3/7 Glo® Assay
  • Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

  • Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

Discussion and Future Outlook

The experimental data presented in this guide strongly support the enhanced neuroprotective properties of the novel amide-based compounds, NAC-Amide 1 and NAC-Amide 2, over the parent compound N-acetylcysteine. Both amide derivatives demonstrated superior potency in preserving neuronal cell viability, reducing oxidative stress, and inhibiting apoptotic pathways in an in vitro model of neurodegeneration.

NAC-Amide 1, in particular, emerged as the lead candidate, showing the most significant improvements across all tested parameters. The enhanced efficacy of these amide compounds is likely attributable to improved cellular uptake and bioavailability, a known limitation of NAC.[7][8] Furthermore, the data suggest that these compounds may not only act as direct ROS scavengers but also as potent activators of the endogenous Nrf2 antioxidant defense system.

Future studies should aim to confirm the activation of the Nrf2 pathway by these compounds through methods such as Western blotting for Nrf2 nuclear translocation and qPCR for Nrf2 target gene expression. Ultimately, the promising in vitro results warrant further investigation in preclinical animal models of neurodegenerative diseases to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles. These novel amide compounds represent a promising new avenue in the quest for effective treatments for devastating neurodegenerative disorders.

References

  • Role of NRF2 in Pathogenesis of Alzheimer's Disease. MDPI.[Link]

  • Nrf2/ARE pathway involvement in neurodegenerative disease modulation. Consensus.[Link]

  • The role of Nrf2 signaling in counteracting neurodegenerative diseases. ResearchGate.[Link]

  • The role of Nrf2 signaling in counteracting neurodegenerative diseases. PMC - NIH.[Link]

  • The role of Nrf2 signaling in counteracting neurodegenerative diseases. PubMed.[Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.[Link]

  • An Exploratory Study of Six-Month Niacinamide Supplementation on Macular Structure and Electrophysiology in Primary Open-Angle Glaucoma. MDPI.[Link]

  • Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. MDPI.[Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed.[Link]

  • Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. PubMed.[Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central.[Link]

  • Hypoxic Preconditioning Protects SH-SY5Y Cell against Oxidative Stress through Activation of Autophagy. PMC - NIH.[Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.[Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. MDPI.[Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI.[Link]

  • MTT Analysis Protocol. Creative Bioarray.[Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.[Link]

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Preprints.org.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.[Link]

  • In vitro neurology assays. InnoSer.[Link]

  • (PDF) Neuroprotective effects of N-acetylcysteine: A review. ResearchGate.[Link]

  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.[Link]

  • Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations. RSC Publishing.[Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation.[Link]

  • Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats. PubMed.[Link]

  • Generation of oxidative stress by DA in SH-SY5Y cells. ResearchGate.[Link]

  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells-Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. PubMed.[Link]

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf - NIH.[Link]

  • Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. PubMed.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of Prevention of Alzheimer's Disease.[Link]

Sources

In Vivo Efficacy Comparison of FAAH Inhibitors in Animal Models

[1]

Executive Summary: The Translational Challenge

Fatty Acid Amide Hydrolase (FAAH) inhibition represents a distinct pharmacological approach to modulating the endocannabinoid system (ECS). Unlike direct CB1 receptor agonists (e.g.,

This guide compares the primary preclinical tools available to researchers—URB597 , PF-04457845 , and JNJ-42165279 —and provides validated protocols for their assessment. It also addresses the critical safety lessons learned from the failed BIA 10-2474 compound, emphasizing the necessity of selectivity profiling in experimental design.

Mechanistic Landscape & Inhibitor Profiles[2]

Mechanism of Action

FAAH is an integral membrane serine hydrolase responsible for the catabolism of fatty acid amides (FAAs), primarily Anandamide (AEA), Oleoylethanolamide (OEA), and Palmitoylethanolamide (PEA).[1]

The Signaling Pathway:

  • Synthesis: AEA is synthesized on-demand from membrane phospholipid precursors (NAPE).

  • Signaling: AEA activates CB1 (analgesia, anxiolysis) and TRPV1 receptors.

  • Termination: FAAH hydrolyzes AEA into Arachidonic Acid (AA) and Ethanolamine (EtNH2), terminating the signal.[2]

  • Inhibition: Blocking FAAH leads to AEA accumulation, prolonging its therapeutic effects without global CB1 activation.

FAAH_PathwayPrecursorsMembrane Phospholipids(NAPE)AEAAnandamide(AEA)Precursors->AEAOn-demand SynthesisCB1CB1 Receptor(Analgesia/Anxiolysis)AEA->CB1TRPV1TRPV1 Receptor(Anti-Hyperalgesia)AEA->TRPV1FAAHFAAH EnzymeAEA->FAAHDegradationMetabolitesArachidonic Acid+ EthanolamineFAAH->MetabolitesInhibitorFAAH Inhibitor(e.g., PF-04457845)Inhibitor->FAAHBlocks

Figure 1: The endocannabinoid turnover pathway. FAAH inhibitors prevent the degradation of AEA, enhancing local signaling at CB1 and TRPV1 receptors.

Comparative Analysis of Key Inhibitors

The choice of inhibitor dictates the experimental window and translational relevance.

FeatureURB597 (The Tool Compound)PF-04457845 (The Clinical Standard)JNJ-42165279 (The Reversible Option)
Class Irreversible CarbamateIrreversible UreaCovalent Reversible
IC50 (Human) ~4.6 nM~7.2 nM~70 nM
IC50 (Rat) ~5.0 nM~7.4 nM~313 nM
Selectivity High (Brain); Moderate (Liver off-targets)Exquisite (No off-target lipases)High
Duration < 24 Hours (Rapid turnover)> 24 Hours (Long-lasting)Intermediate
Brain Penetrance HighHighHigh
Typical Dose 0.3 – 10 mg/kg (i.p.)1 – 10 mg/kg (p.o.)20 mg/kg (i.p.)
Best Use Case Acute mechanistic proof-of-conceptChronic efficacy & translational safetyStudies requiring washout/reversibility

Critical Note on Safety (BIA 10-2474): The tragedy of BIA 10-2474, which caused neurotoxicity in Phase I trials, was linked to promiscuous off-target inhibition of other serine hydrolases (e.g., ABHD6, PNPLA6) at high doses. Unlike BIA 10-2474, PF-04457845 does not inhibit these off-targets, making it the preferred reference for safety and selectivity [1, 2].

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

In Vivo Efficacy: CFA-Induced Inflammatory Pain Model

This model assesses the anti-hyperalgesic properties of FAAH inhibitors.

Experimental Design:

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Groups: Vehicle, Positive Control (e.g., Naproxen 10 mg/kg), FAAH Inhibitor (Low/High Dose).

  • Validation: Blinded observer for behavioral testing.[3]

Step-by-Step Protocol:

  • Baseline Measurement (T-24h): Measure baseline paw withdrawal threshold (PWT) using von Frey filaments.

    • Method: Up-down method. Apply filaments to the plantar surface of the hind paw.

  • Induction (T0): Inject Complete Freund's Adjuvant (CFA) (100 µL, 1 mg/mL Mycobacterium tuberculosis) intraplantar into the left hind paw.

    • Validation: Verify localized swelling/erythema within 2-4 hours.

  • Drug Administration (T+24h):

    • URB597: Administer 0.3 – 3.0 mg/kg (i.p.) in vehicle (5% PEG-400 / 5% Tween-80 / Saline).

    • PF-04457845: Administer 1 – 10 mg/kg (p.o.) in vehicle (0.5% Methylcellulose).

    • Timing: Administer 1 hour prior to testing for URB597; 2 hours prior for PF-04457845 (due to oral absorption).

  • Efficacy Testing (T+25h): Re-assess PWT using von Frey filaments.

    • Success Criteria: Significant reversal of CFA-induced mechanical allodynia compared to vehicle group.

  • Tissue Collection (T+26h): Euthanize animals. Rapidly dissect brain (prefrontal cortex) and spinal cord. Snap freeze in liquid nitrogen for PK/PD analysis.

Pharmacodynamics: Ex Vivo FAAH Activity Assay

This assay confirms target engagement (did the drug actually inhibit the enzyme in the tissue?).

Reagents:

  • Substrate: [3H]-Anandamide (AEA) labeled on the ethanolamine moiety.

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

Step-by-Step Protocol:

  • Homogenization: Thaw tissue samples on ice. Homogenize in 10 volumes of ice-cold Tris buffer.

  • Centrifugation: Centrifuge at 1,000 x g for 5 min to remove debris. Collect supernatant (membrane-enriched fraction).

  • Incubation:

    • Mix 50 µg of tissue protein with [3H]-AEA (final conc. 100 nM) in 200 µL buffer.

    • Incubate at 37°C for 15-30 minutes .

  • Termination: Stop reaction by adding 400 µL of Chloroform:Methanol (1:1). Vortex vigorously.

  • Separation: Centrifuge to separate phases.

    • Top (Aqueous) Phase: Contains [3H]-Ethanolamine (Product).

    • Bottom (Organic) Phase: Contains unreacted [3H]-AEA.

  • Quantification: Aliquot the aqueous phase into scintillation fluid and count (CPM).

    • Calculation: Activity = (CPM aqueous / Total CPM) * [Substrate] / Time / Protein.

    • Validation: Inhibitor-treated animals should show >90% reduction in activity vs. vehicle.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for a robust efficacy study, linking behavioral outcomes with molecular confirmation.

Workflowcluster_0Phase 1: Induction & Dosingcluster_1Phase 2: Assessmentcluster_2Phase 3: Molecular Validation (PD)BaselineBaseline Behavior(Von Frey / Thermal)InductionModel Induction(CFA / Neuropathic Injury)Baseline->InductionDosingInhibitor Administration(URB597 / PF-04457845)Induction->DosingTestingEfficacy Testing(Pain Thresholds)Dosing->TestingCollectionTissue Collection(Brain / Plasma / Spinal Cord)Testing->CollectionLipidomicsLipid Quantification(LC-MS/MS for AEA levels)Collection->LipidomicsBiomarkerEnzymeAssayEx Vivo FAAH Assay(Target Engagement)Collection->EnzymeAssayMechanism

Figure 2: Integrated experimental workflow.[4][5][6] Efficacy data must always be corroborated by PD data (enzyme inhibition and lipid elevation) to rule out false negatives due to poor exposure.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology.

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). British Journal of Pharmacology.[7]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase for the Treatment of Pain. ACS Medicinal Chemistry Letters.

  • Tontini, A., et al. (2011). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279.[8] ACS Medicinal Chemistry Letters.

Selectivity Assays for PRSS1 Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of inhibitors for PRSS1 (cationic trypsinogen/trypsin-1), potency is often the easiest metric to achieve, yet the most dangerous if prioritized in isolation. PRSS1 is the "master switch" of pancreatic digestion, but it shares high structural homology with the S1 family of serine proteases, particularly those governing the coagulation cascade (Factor Xa, Thrombin).

This guide moves beyond basic screening. It details a Selectivity Profiling Ecosystem designed to validate PRSS1 inhibitors for hereditary pancreatitis (HP) therapeutics while rigorously excluding off-target anticoagulation effects. We compare assay platforms and provide a self-validating fluorogenic protocol that serves as the industry gold standard.

Strategic Selectivity Profiling

An effective PRSS1 inhibitor must navigate a "selectivity minefield." The active site cleft of trypsin is highly conserved. A robust assay strategy must include a Counter-Screening Panel to quantify the therapeutic window.

The Critical Counter-Screening Panel
Target ProteasePhysiological RoleRisk of Off-Target Inhibition
PRSS1 (Trypsin-1) Primary Target ; Pancreatic Zymogen ActivationN/A (Therapeutic Goal)
Thrombin (F2) Coagulation Cascade (Terminal)Severe bleeding events; Hemorrhage.
Factor Xa (F10) Coagulation Cascade (Common Pathway)Anticoagulation; Bleeding risk.
Chymotrypsin Digestion (Aromatic specificity)Malabsorption; Digestive disturbance.
Matriptase Epithelial barrier functionSkin/mucosal toxicity.
Neutrophil Elastase Innate ImmunityImmune suppression.

Comparative Analysis of Assay Platforms

Selecting the right readout modality is a trade-off between throughput, sensitivity, and kinetic resolution.

FeatureChromogenic Assays Fluorogenic Assays (Recommended)Activity-Based Probes (ABP)
Primary Substrate BAPNA (L-BAPA)Z-Gly-Gly-Arg-AMCBiotin-fluorophosphonates
Detection Mode Absorbance (405 nm)Fluorescence (Ex 380nm / Em 460nm)SDS-PAGE / Western Blot
Sensitivity Low (

in

M range)
High (

in nM range)
Very High (Stoichiometric)
Throughput High (96/384-well)High (384/1536-well)Low (Gel-based)
Kinetic Resolution Good for steady-stateExcellent for pre-steady stateSnapshot only
Best Use Case Initial library screeningHit-to-Lead optimization /

determination
Target engagement in complex lysates

Expert Insight: While chromogenic assays are cheaper, they often require high enzyme concentrations that can mask subtle inhibition kinetics. Fluorogenic assays are the superior choice for selectivity profiling because they allow the use of physiological enzyme concentrations (<1 nM), providing a more accurate measure of potency (


) that approaches the true inhibition constant (

).

Experimental Protocol: High-Sensitivity Fluorogenic Selectivity Assay

Standard Operating Procedure (SOP) for determining Selectivity Ratios.

A. Reagents & Buffer System

Causality: The buffer must mimic the physiological pH of the duodenum while preventing autolysis of the trypsin. Calcium is strictly required to stabilize the calcium-binding loop of PRSS1.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100 (prevents inhibitor aggregation).

  • Enzyme: Human Recombinant PRSS1 (Enterokinase-activated). Note: Avoid bovine trypsin for late-stage data; human homology is critical.

  • Substrate: Z-Gly-Gly-Arg-AMC (Z-GGR-AMC). Rationale: The Z-group protects the N-terminus, and the GGR sequence is highly specific for trypsin-like S1 pockets.

  • Control Inhibitor: Camostat Mesylate or Nafamostat (Clinical benchmarks).

B. Step-by-Step Workflow
  • Enzyme Preparation: Dilute PRSS1 to 0.5 nM in Assay Buffer. Keep on ice.

    • Self-Validation: Measure activity immediately. If activity drops >10% over 1 hour, the enzyme is unstable (check Ca²⁺ levels).

  • Inhibitor Titration: Prepare a 10-point dilution series of the test compound in DMSO (Final DMSO < 1%).

  • Pre-Incubation (Critical):

    • Add 20 µL of Enzyme + 20 µL of Inhibitor to a black 384-well plate.

    • Incubate for 15 minutes at 37°C .

    • Why: This allows the inhibitor to reach equilibrium (for reversible inhibitors) or establish the covalent bond (for irreversible inhibitors).

  • Reaction Initiation:

    • Add 20 µL of Substrate (Final concentration =

      
       value, typically 10-20 µM).
      
  • Kinetic Readout:

    • Monitor Fluorescence (Ex 380 nm / Em 460 nm) every 30 seconds for 20 minutes.

    • Calculate the slope (RFU/min) of the linear portion.

C. Data Analysis

Calculate % Inhibition using the slopes:



Fit data to the Morrison Equation  (for tight-binding inhibitors) or standard 4-parameter logistic model to derive 

.

Data Presentation: Selectivity Profile Example

The following table illustrates how to present selectivity data. A "Selectivity Ratio" > 1000x is typically required for a safe clinical candidate.

Compound IDPRSS1

(nM)
Thrombin

(nM)
Factor Xa

(nM)
Selectivity Ratio (Thrombin/PRSS1)Status
Camostat 1.28502,100708x Clinical Standard
Nafamostat 0.84.5125.6x Poor Selectivity (Bleeding Risk)
Novel Cmpd A 0.5>10,000>10,000>20,000x Ideal Candidate
Novel Cmpd B 55.060.01101.1x Fail (Off-Target Toxicity)

Visualizations

Diagram 1: The Serine Protease Selectivity Tree

This diagram illustrates the structural relatedness of the S1 protease family, highlighting the "Safe" vs. "Risk" branches for inhibition.

SelectivityTree cluster_Target Therapeutic Target cluster_OffTarget Critical Off-Targets (Coagulation) Root Serine Protease Superfamily (S1) PRSS1 PRSS1 (Trypsin-1) Pancreatitis Driver Root->PRSS1 PRSS2 PRSS2 (Trypsin-2) Root->PRSS2 Thrombin Thrombin (F2) Bleeding Risk Root->Thrombin FXa Factor Xa Anticoagulation Root->FXa Other Digestive/Other Root->Other PRSS1->Thrombin High Homology (Selectivity Challenge) Chymo Chymotrypsin Other->Chymo Elastase Neutrophil Elastase Other->Elastase

Caption: Structural homology map highlighting the critical selectivity challenge between PRSS1 and coagulation factors (Thrombin/FXa).

Diagram 2: Fluorogenic Assay Workflow Logic

A logical flow of the experimental protocol ensuring data integrity.

AssayWorkflow Start Enzyme Prep (PRSS1, 0.5 nM) Check Stability Check (Activity > 90%?) Start->Check Incubate Inhibitor Pre-Incubation (15 min @ 37°C) Check->Incubate Pass Fail Discard & Re-buffer Check->Fail Fail Substrate Substrate Addition (Z-GGR-AMC) Incubate->Substrate Readout Kinetic Readout (Ex380/Em460) Substrate->Readout Analysis Calculate Ki / IC50 Readout->Analysis

Caption: Step-by-step logic flow for the PRSS1 fluorogenic selectivity assay, including critical stability checkpoints.

References

  • Whitcomb, D. C., et al. (1996). Hereditary pancreatitis is caused by a mutation in the cationic trypsinogen gene.[1] Nature Genetics. Link

  • Sendler, M., et al. (2018). Anticoagulation and trypsin inhibition synergistically improved pancreatitis in PRSS1 R122H mice.[2][3] JCI Insight. Link

  • Ferguson, L., et al. (2022).[4] Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. Link

  • Orekhova, A., et al. (2025). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics.[5] ResearchGate.[2] Link

  • JASCO Inc. (2023). Activity Measurement of Trypsin Using a Fluorescence Peptide Substrate. Application Note FP-0011. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.